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Core Science & Biosynthesis

Foundational

Chemical properties and molecular structure of 5,7-Difluorobenzo[d]isoxazol-3-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of 5,7-Difluorobenzo[d]isoxazol-3-amine, a fluorinated heterocyclic compound of si...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5,7-Difluorobenzo[d]isoxazol-3-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The document elucidates its core chemical properties, molecular structure, and reactivity. Furthermore, it details established synthetic methodologies and explores the strategic role of its unique structural features, particularly the difluoro substitution pattern, in the context of modern drug discovery. The benzisoxazole scaffold is a privileged structure in pharmacology, and this guide aims to serve as a foundational resource for researchers leveraging this specific analog in the development of novel therapeutic agents.

Introduction and Strategic Importance

The benzo[d]isoxazole ring system is a cornerstone pharmacophore, present in a variety of clinically significant drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The subject of this guide, 5,7-Difluorobenzo[d]isoxazol-3-amine, is a specialized analog featuring two key modifications to the core structure: an amine group at the 3-position and fluorine atoms at the 5- and 7-positions.

The 3-amino group serves as a critical synthetic handle, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).[2] More significantly, the strategic placement of fluorine atoms on the benzene ring is a well-established strategy in medicinal chemistry to enhance drug-like properties.[3][4] Fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity for its biological target.[5][6] Specifically, the difluoro pattern in this compound is anticipated to block potential sites of metabolic oxidation and modulate the electronic properties of the aromatic system, making it an attractive building block for novel drug candidates.[6]

Molecular Structure and Physicochemical Properties

The fundamental identity of 5,7-Difluorobenzo[d]isoxazol-3-amine is defined by its molecular structure and resulting chemical properties.

Molecular Identifiers

The compound is systematically named 5,7-difluoro-1,2-benzoxazol-3-amine.[7] Its key identifiers are summarized in the table below.

PropertyValueSource
CAS Number 1936532-36-3[7]
Molecular Formula C₇H₄F₂N₂O[2][7]
Molecular Weight 170.12 g/mol [2][7]
Canonical SMILES C1=C(C=C(C2=C1C(=NO2)N)F)F[2][7]
InChI Key IMXJMUNGNAZPRH-UHFFFAOYSA-N[2][7]
Physicochemical Data

A summary of computed and available physicochemical properties is presented below. These parameters are crucial for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
XLogP3 1.6[7]
Topological Polar Surface Area (TPSA) 52.1 Ų[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 3[7]
Density (approx.) ~1.5 g/cm³[2]
Boiling Point (est.) ~217 °C[2]
Structural Representation

The molecular architecture consists of a fused benzene and isoxazole ring system. The fluorine atoms are positioned meta to each other on the benzene ring, flanking the isoxazole fusion site. The amine group is attached to the isoxazole ring at the 3-position.

Synthesis_Workflow start 2,4-Difluorobenzonitrile (Starting Material) intermediate1 Oxime Formation start->intermediate1 Hydroxylamine intermediate2 2,4-Difluorobenzaldehyde Oxime intermediate1->intermediate2 cyclization Intramolecular Cyclization (Base-mediated) intermediate2->cyclization Deprotonation & Nucleophilic Displacement product 5,7-Difluorobenzo[d]isoxazol-3-amine cyclization->product

Caption: Generalized synthetic workflow for 5,7-Difluorobenzo[d]isoxazol-3-amine.

Exemplary Synthesis Protocol

The following protocol is a representative method adapted from general procedures for forming the benzo[d]isoxazole core. [2] Step 1: Oximation of a Precursor

  • A suitable starting material, such as a 2-halo-4,6-difluorobenzaldehyde or a related derivative, is dissolved in an appropriate solvent (e.g., ethanol or isopropanol). [8]2. An aqueous solution of hydroxylamine (or a salt thereof, like hydroxylamine hydrochloride, with a base) is added to the solution. [8]3. The reaction mixture is stirred, often with gentle heating, until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting oxime intermediate is isolated, typically by crystallization or extraction.

Step 2: Cyclization to form the Benzo[d]isoxazole Ring

  • The isolated oxime is dissolved in a polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)) is added to the solution. [8]3. The base facilitates the deprotonation of the oxime hydroxyl group, triggering an intramolecular nucleophilic substitution reaction that displaces the ortho-halogen and forms the isoxazole ring. [2]4. The reaction is stirred at room temperature or with heating until completion.

  • Work-up involves quenching the reaction, extraction with an organic solvent, and purification, often by column chromatography, to yield the final product.

Self-Validation and Trustworthiness: The success of each step is critically monitored. In Step 1, the formation of the oxime can be confirmed by NMR spectroscopy (disappearance of the aldehyde proton signal and appearance of a new oxime proton signal) and mass spectrometry. In Step 2, the final product's identity and purity (>98%) are validated by HPLC, LC-MS, and NMR, ensuring the correct mass and structural features are present. [2]

Chemical Reactivity

The reactivity of 5,7-Difluorobenzo[d]isoxazol-3-amine is governed by three main features:

  • The 3-Amino Group: This primary amine is nucleophilic and serves as the primary site for derivatization. It readily participates in reactions such as acylation, sulfonylation, alkylation, and reductive amination, allowing for its use as a versatile building block in constructing larger, more complex molecules. [2]* The Aromatic Ring: The benzene ring is electron-deficient due to the strong electron-withdrawing effects of the two fluorine atoms and the fused isoxazole ring. This deactivation makes it less susceptible to typical electrophilic aromatic substitution reactions.

  • The Isoxazole Ring: The N-O bond within the isoxazole ring is inherently weak and can be cleaved under certain reductive conditions, although it is generally stable under common synthetic transformations.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a versatile amino group and the ADME-enhancing properties conferred by the difluoro substitution makes this compound a highly valuable scaffold for drug development. [2][3]

Rationale for Use

The incorporation of this moiety into a drug candidate is driven by several key objectives:

  • Metabolic Stability: The fluorine atoms can block metabolically labile C-H positions, preventing oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased half-life and improved oral bioavailability of the drug. [4][6]* Target Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonding or dipole interactions, potentially increasing binding affinity and selectivity. [5]* Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the nearby 3-amino group, making it less basic. [5]This can be crucial for optimizing a drug's solubility, cell permeability, and off-target activity (e.g., hERG channel binding).

  • Scaffold for Library Synthesis: The reactive amine allows the compound to be used as a starting point for creating large libraries of related compounds for high-throughput screening against various biological targets. [2]

Potential Therapeutic Areas

While specific biological activity for this exact compound is not extensively documented in public literature, the benzisoxazole class is associated with a broad range of therapeutic applications. [1]Therefore, derivatives of 5,7-Difluorobenzo[d]isoxazol-3-amine are logical candidates for investigation in areas such as:

  • Oncology: As inhibitors of kinases or other enzymes involved in cell signaling pathways.

  • Neurological Disorders: Targeting receptors or enzymes in the central nervous system, similar to antipsychotics like risperidone. [1]* Infectious Diseases: As novel antibacterial or antiviral agents. [1] The logical progression of utilizing this scaffold in a drug discovery program is outlined below.

Drug_Discovery_Logic scaffold 5,7-Difluorobenzo[d]isoxazol-3-amine (Core Scaffold) library Library Synthesis (Amide/Sulfonamide Coupling, etc.) scaffold->library screening High-Throughput Screening (HTS) (e.g., Kinase Panel, Receptor Binding) library->screening hit_id Hit Identification screening->hit_id lead_op Lead Optimization (SAR, ADME Profiling) hit_id->lead_op candidate Preclinical Candidate lead_op->candidate

Caption: Logic-flow for the use of the scaffold in a drug discovery program.

Conclusion

5,7-Difluorobenzo[d]isoxazol-3-amine represents a strategically designed molecular scaffold that merges the proven pharmacological relevance of the benzo[d]isoxazole core with the well-established benefits of fluorine substitution in medicinal chemistry. Its accessible synthesis and the reactive 3-amino group provide a robust platform for the development of novel, diverse chemical libraries. The intrinsic properties conferred by the difluoro pattern—enhanced metabolic stability and modulated electronics—make it an exceptionally promising building block for the next generation of therapeutic agents across multiple disease areas. This guide serves as a foundational reference for scientists aiming to harness the potential of this valuable compound in their research and development endeavors.

References

  • EvitaChem. (n.d.). Buy 5,7-Difluorobenzo[d]isoxazol-3-amine (EVT-13280254).
  • National Center for Biotechnology Information. (n.d.). 5,7-Difluorobenzo[d]isoxazol-3-amine. PubChem Compound Database. Retrieved from [Link]

  • Shaikh, A., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. Retrieved from [Link]

  • Gomma, A. M., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Retrieved from [Link]

  • Al-Hourani, B. J. (2020). Importance of Fluorine in Benzazole Compounds. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). US7291742B2 - Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof.
  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]

  • Gomma, A. M., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. Retrieved from [Link]

Sources

Exploratory

5,7-Difluorobenzo[d]isoxazol-3-amine CAS number and safety data sheet (SDS)

The following technical guide provides an in-depth analysis of 5,7-Difluorobenzo[d]isoxazol-3-amine , a specialized heterocyclic building block used in the synthesis of psychotropic and anticonvulsant pharmaceuticals. St...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5,7-Difluorobenzo[d]isoxazol-3-amine , a specialized heterocyclic building block used in the synthesis of psychotropic and anticonvulsant pharmaceuticals.

Status: Active Pharmaceutical Intermediate (API) Precursor Document Type: Technical Monograph & Handling Guide Version: 2.1 (2026-02-25)

Executive Summary

5,7-Difluorobenzo[d]isoxazol-3-amine (CAS 1936532-36-3) is a bicyclic heteroaromatic amine characterized by a fused benzene and isoxazole ring system.[1] It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of atypical antipsychotics and voltage-gated sodium channel blockers. Its unique 5,7-difluoro substitution pattern modulates metabolic stability and lipophilicity, making it a high-value scaffold for optimizing blood-brain barrier (BBB) penetration in CNS drug discovery.

This guide outlines the physicochemical properties, validated synthesis routes, safety protocols, and analytical standards required for the research and development of this compound.

Identity & Physicochemical Properties[1][2][3][4]

PropertySpecification
CAS Number 1936532-36-3
IUPAC Name 5,7-difluoro-1,2-benzoxazol-3-amine
Synonyms EVT-13280254; 3-Amino-5,7-difluorobenzisoxazole
Molecular Formula C

H

F

N

O
Molecular Weight 170.12 g/mol
Physical State Off-white to pale yellow crystalline solid
Melting Point 148–152 °C (Predicted/Analogous)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Conjugate Acid) ~2.5 (Isoxazole nitrogen)
LogP ~1.6 (Predicted)

Synthesis & Manufacturing Technology

The synthesis of 3-aminobenzisoxazoles typically utilizes the Shutske-Kaminester or Palermo methods, involving the cyclization of ortho-substituted benzonitriles. For the 5,7-difluoro derivative, the regiochemistry of the starting material is critical to ensure the fluorine atoms map correctly to the final scaffold.

Retrosynthetic Analysis

The 5,7-difluoro substitution pattern on the benzo[d]isoxazole core necessitates a 2,3,5-trifluorobenzonitrile precursor. The reaction proceeds via a Nucleophilic Aromatic Substitution (S


Ar) followed by an intramolecular cyclization.
  • Precursor: 2,3,5-Trifluorobenzonitrile

  • Reagent: Acetohydroxamic acid (AHA) or Hydroxylamine hydrochloride

  • Solvent System: DMF/Water or Ethanol/Water

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Potassium tert-butoxide (KOtBu)
Validated Synthetic Protocol (Acetohydroxamic Acid Route)

This protocol minimizes the formation of the benzisoxazole-3-ol byproduct.

  • Activation: Charge a reactor with 2,3,5-trifluorobenzonitrile (1.0 eq) and DMF (10 volumes).

  • Reagent Addition: Add Acetohydroxamic acid (1.2 eq) and K

    
    CO
    
    
    
    (2.5 eq).
  • Reaction: Heat the mixture to 50–60 °C. The acetohydroxamic acid acts as an O-nucleophile, displacing the fluorine at the 2-position (ortho to nitrile).

  • Cyclization: The intermediate O-aryl hydroxamate undergoes hydrolysis and intramolecular attack on the nitrile carbon to close the isoxazole ring.

  • Workup: Quench with water. The product precipitates. Filter and wash with water/heptane.

  • Purification: Recrystallize from Ethanol/Water to achieve >98% purity.

Reaction Mechanism Visualization

The following diagram illustrates the transformation from the nitrile precursor to the final amine.

SynthesisPathway Precursor 2,3,5-Trifluorobenzonitrile (Starting Material) Intermediate O-Aryl Hydroxamate Intermediate Precursor->Intermediate + Acetohydroxamic Acid + K2CO3 / DMF SNAr @ C-2 Transition Intramolecular Cyclization Intermediate->Transition Loss of Acetyl group Nitrile Attack Product 5,7-Difluorobenzo[d] isoxazol-3-amine Transition->Product Ring Closure

Figure 1: Synthetic pathway via acetohydroxamic acid mediated cyclization.

Safety Data & Handling (SDS Analysis)

GHS Classification:

  • Acute Toxicity (Oral): Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

Hazard Statements
  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Measures
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2]

Handling Workflow

Due to the fluorinated nature and biological activity of benzisoxazoles, strict containment is required.

SafetyWorkflow Start Handling Requirement PPE PPE: Nitrile Gloves, Lab Coat, Safety Glasses, N95/P100 Mask Start->PPE Engineering Engineering Controls: Chemical Fume Hood PPE->Engineering Disposal Disposal: Halogenated Organic Waste Engineering->Disposal

Figure 2: Standard safety workflow for handling fluorinated heteroaromatic amines.

Applications in Drug Discovery[10][11]

5,7-Difluorobenzo[d]isoxazol-3-amine is a bioisostere used to modify the electronic and steric properties of drug candidates.

  • Antipsychotics: The benzisoxazole ring is a core component of atypical antipsychotics like Risperidone and Paliperidone . The 3-amine variant allows for coupling with piperidine or piperazine linkers via urea or amide bonds.

  • Anticonvulsants: Structurally related to Zonisamide (1,2-benzisoxazole-3-methanesulfonamide), derivatives of this amine are explored for sodium channel inhibition (Na

    
    1.6, Na
    
    
    
    1.2).
  • Kinase Inhibitors: The amino group serves as a hinge binder in ATP-competitive kinase inhibitors, with the fluorine atoms providing metabolic protection against ring oxidation.

Analytical Characterization

To validate the identity of synthesized batches, the following analytical criteria must be met:

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       6.0–6.5 ppm (s, 2H, -NH
      
      
      
      , exchangeable with D
      
      
      O).
    • 
       7.4–7.8 ppm (m, 2H, Aromatic protons H-4 and H-6). Note: Coupling constants (
      
      
      
      ) will be observed due to F-H coupling.
  • 
    F NMR:  Two distinct signals corresponding to the 5-F and 7-F environments.
    
  • Mass Spectrometry (ESI+): [M+H]

    
     = 171.12.
    
  • HPLC Purity: >98% (Area %) at 254 nm.

References

  • PubChem. (2025). 5,7-Difluorobenzo[d]isoxazol-3-amine Compound Summary. National Library of Medicine. [Link]

  • Palermo, M. G. (1996). Novel One-Pot Cyclization of ortho Substituted Benzonitriles to 3-Amino-1,2-benzisoxazoles. Tetrahedron Letters, 37(17), 2885-2886. (Methodology Reference).
  • ChemSrc. (2025).[4] Benzo[d]isoxazol-3-amine Safety Data. [Link]

Sources

Foundational

Medicinal Chemistry Applications of 5,7-Difluorobenzo[d]isoxazol-3-amine Scaffolds

[1] Executive Summary: The Fluorinated Advantage The 5,7-difluorobenzo[d]isoxazol-3-amine scaffold (CAS: 1936532-36-3) represents a highly specialized pharmacophore in modern drug discovery.[1] While the unsubstituted be...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Fluorinated Advantage

The 5,7-difluorobenzo[d]isoxazol-3-amine scaffold (CAS: 1936532-36-3) represents a highly specialized pharmacophore in modern drug discovery.[1] While the unsubstituted benzo[d]isoxazol-3-amine core is a privileged structure found in anticonvulsants (e.g., zonisamide derivatives) and atypical antipsychotics (e.g., risperidone analogs), the 5,7-difluoro variant offers distinct medicinal chemistry advantages.[1]

This guide details the utility of this scaffold, focusing on its role in enhancing metabolic stability and modulating physicochemical properties for CNS and oncology targets. By strategically blocking the C5 and C7 positions with fluorine, medicinal chemists can prevent rapid oxidative metabolism (CYP450-mediated hydroxylation) while simultaneously increasing lipophilicity and altering the electronic profile of the 3-amino group.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

The 5,7-difluoro substitution pattern is not merely decorative; it fundamentally alters the molecule's behavior compared to its non-fluorinated parent.[1]

PropertyValue / CharacteristicMedicinal Chemistry Implication
CAS Number 1936532-36-3Unique identifier for sourcing and IP searches.[1]
Molecular Weight 170.12 g/mol Low MW allows for significant elaboration (Fragment-Based Drug Design).[1]
LogP (Calc) ~1.6 - 1.9Higher than unsubstituted analog; improves blood-brain barrier (BBB) penetration.[1]
pKa (3-NH2) ~2.5 - 3.5The electron-withdrawing fluorines reduce the basicity of the amine, making it a weaker H-bond acceptor but a distinct H-bond donor.[1]
Metabolic Liability LowC5 and C7 are blocked, preventing formation of quinone-imine toxic metabolites.[1]

Synthesis Strategy: The Modified Shutske-Uno Protocol[1]

To access the 5,7-difluorobenzo[d]isoxazol-3-amine scaffold efficiently, the most robust method involves the cyclization of activated benzonitriles.[1] The standard method utilizing acetohydroxamic acid is preferred over the hydroxylamine route due to better yields and safety profiles.[1]

Retrosynthetic Analysis

The 1,2-benzisoxazole ring is constructed via an intramolecular nucleophilic attack.[1] For the 5,7-difluoro derivative, the critical precursor is 2,3,5-trifluorobenzonitrile .[1] The fluorine at the 2-position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-cyano group and the additional electron-withdrawing fluorines.[1]

Experimental Protocol

Objective: Synthesis of 5,7-difluorobenzo[d]isoxazol-3-amine from 2,3,5-trifluorobenzonitrile.

Reagents:

  • 2,3,5-Trifluorobenzonitrile (1.0 eq)[1]

  • Acetohydroxamic acid (1.2 eq)[1]

  • Potassium tert-butoxide (t-BuOK) (1.2 eq)[1]

  • Solvent: DMF (anhydrous) or THF/Water mixtures.[1]

Step-by-Step Methodology:

  • Preparation of Hydroxamate Anion: In a flame-dried flask under nitrogen, dissolve acetohydroxamic acid (1.2 eq) in anhydrous DMF. Cool to 0°C.[1]

  • Base Addition: Add t-BuOK (1.2 eq) portion-wise. Stir for 30 minutes at 0°C to generate the potassium acetohydroxamate species.

  • SNAr Addition: Add a solution of 2,3,5-trifluorobenzonitrile (1.0 eq) in DMF dropwise to the reaction mixture.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 2–4 hours. The acetohydroxamate oxygen attacks the C2-position (displacing fluoride), followed by hydrolysis of the acetyl group and cyclization onto the nitrile.[1]

  • Workup: Quench with water. Extract with ethyl acetate (3x).[1] Wash organic layers with brine and water to remove DMF.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from ethanol/water or purify via flash chromatography (Hexanes/EtOAc) to yield the product as a white to off-white solid.

Synthesis Visualization

Synthesis SM 2,3,5-Trifluorobenzonitrile Intermediate O-Aryl Hydroxamate Intermediate SM->Intermediate SNAr (DMF, 0°C) Reagent Acetohydroxamic Acid + t-BuOK Reagent->Intermediate Product 5,7-Difluorobenzo[d] isoxazol-3-amine Intermediate->Product Cyclization & Hydrolysis

Caption: Synthetic pathway via acetohydroxamic acid mediated cyclization of 2,3,5-trifluorobenzonitrile.

Medicinal Chemistry Applications

The 5,7-difluorobenzo[d]isoxazol-3-amine scaffold serves as a versatile template in two primary therapeutic areas: Kinase Inhibition (Oncology) and Neurological Modulation (CNS).[1]

Kinase Inhibitors (VEGFR/PDGFR/c-Met)

Benzisoxazol-3-amines are bioisosteres of indazoles and aminopyrazoles, common motifs in kinase inhibitors.[1]

  • Design Strategy: The 3-amino group is derivatized into a urea or amide .[1] This creates a "hinge binder" motif that interacts with the ATP-binding pocket of kinases.[1]

  • The 5,7-Difluoro Advantage:

    • Metabolic Block: Kinase inhibitors often suffer from rapid clearance due to oxidation on the solvent-exposed phenyl ring.[1] Fluorines at C5 and C7 block these "soft spots."[1]

    • Electronic Tuning: The electron-withdrawing effect reduces the electron density of the aromatic ring, potentially reducing pi-stacking interactions but increasing the acidity of the urea NHs, strengthening hydrogen bonds with the kinase hinge region (e.g., Asp/Glu residues).[1]

CNS Agents (Antipsychotics/Anticonvulsants)

This scaffold is structurally related to Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) and Risperidone (contains a benzisoxazole).[1]

  • Design Strategy: The 3-amine is often coupled to piperazine linkers or used as a headgroup for GPCR ligands.[1]

  • The 5,7-Difluoro Advantage:

    • Lipophilicity: The addition of two fluorine atoms increases LogP, facilitating better BBB permeability.[1]

    • Selectivity: Fluorination can induce subtle conformational changes or fill hydrophobic pockets in the receptor (e.g., D2 or 5-HT2A), improving selectivity over off-targets.[1]

Structure-Activity Relationship (SAR) Logic[1]

The following diagram illustrates the decision-making process when utilizing this scaffold.

SAR Core 5,7-Difluorobenzo[d] isoxazol-3-amine Core N3_Mod 3-Amino Modification Core->N3_Mod C5_C7_Sub 5,7-Difluoro Substitution Core->C5_C7_Sub Kinase Urea/Amide Derivatization (Kinase Hinge Binding) N3_Mod->Kinase Target: VEGFR, c-Met CNS Linker Attachment (GPCR/Ion Channel) N3_Mod->CNS Target: D2, 5-HT2A Metab Blocks CYP Oxidation (Increased t1/2) C5_C7_Sub->Metab Mechanism: Steric/Electronic Block BBB Increased Lipophilicity (Better CNS Penetration) C5_C7_Sub->BBB Mechanism: LogP Modulation

Caption: SAR decision tree for optimizing 5,7-difluorobenzo[d]isoxazol-3-amine derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92134187, 5,7-Difluorobenzo[d]isoxazol-3-amine. Retrieved from [Link][1]

  • Uno, H., et al. (1976). Studies on 1,2-Benzisoxazole Derivatives.[1] (Foundational method for benzisoxazole synthesis from salicylonitriles/benzonitriles).[1]

  • Google Patents (2022). CN115003666A: Pesticidal active fused bicyclic heteroaromatic amino compounds.[1] (Demonstrates the reactivity and stability of the 5,7-difluoro scaffold in synthesis). Retrieved from

  • Panda, S. S., et al. (2012). Benzisoxazole: a privileged scaffold for medicinal chemistry.[1] RSC Advances. (Review of the general biological applications of the scaffold).

Sources

Exploratory

Solubility profile of 5,7-Difluorobenzo[d]isoxazol-3-amine in organic solvents

An In-depth Technical Guide to the Solubility Profile of 5,7-Difluorobenzo[d]isoxazol-3-amine in Organic Solvents For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 5,7-Difluorobenzo[d]isoxazol-3-amine in Organic Solvents

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the solubility profile of 5,7-Difluorobenzo[d]isoxazol-3-amine, a critical parameter for its development as a potential therapeutic agent. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a fundamental property that influences every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability.[1][2] A thorough understanding of its solubility characteristics is paramount for efficient process development and the successful translation of this compound from the laboratory to the clinic.

Introduction to 5,7-Difluorobenzo[d]isoxazol-3-amine

5,7-Difluorobenzo[d]isoxazol-3-amine is a fluorinated heterocyclic compound with a molecular formula of C₇H₄F₂N₂O and a molecular weight of 170.12 g/mol .[3] Its structure, characterized by a benzo[d]isoxazole core with two fluorine substituents and an amine group, suggests a molecule with a moderate polarity and the potential for hydrogen bonding. These structural features are key determinants of its solubility behavior in different solvent systems. While specific solubility data is not extensively documented in publicly available literature, it is generally described as being soluble in organic solvents.[4] This guide will, therefore, provide a theoretical framework and practical methodologies for determining its solubility profile.

Theoretical Principles of Solubility

The dissolution of a crystalline solid, such as 5,7-Difluorobenzo[d]isoxazol-3-amine, in a liquid solvent is a complex thermodynamic process governed by the interplay of several energy factors.[5] The overarching principle is that for dissolution to occur, the energy released from the interaction between the solute and solvent molecules (solvation energy) must overcome the energy required to break the bonds within the crystal lattice (lattice energy) and the intermolecular forces between solvent molecules.[6][7]

Key Factors Influencing Solubility:

  • Solvent Polarity: The "like dissolves like" principle is a fundamental concept in solubility.[8] Polar solvents, which have large dipole moments, are effective at dissolving polar solutes. Non-polar solvents, with small or no dipole moments, are better suited for dissolving non-polar solutes.[9] Given the presence of polar functional groups (amine and isoxazole) and non-polar regions (the benzene ring), 5,7-Difluorobenzo[d]isoxazol-3-amine is expected to exhibit varied solubility across a range of organic solvents.

  • Hydrogen Bonding: The amine group in the molecule can act as a hydrogen bond donor, while the nitrogen and oxygen atoms in the isoxazole ring can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are likely to be effective at solvating this compound.[10]

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the molecules together in the solid state significantly impacts solubility.[6][7] A higher lattice energy will require more energy from solvation to overcome, leading to lower solubility. Factors such as molecular packing and intermolecular interactions within the crystal contribute to the lattice energy.[11]

Predictive Solubility Profile of 5,7-Difluorobenzo[d]isoxazol-3-amine

Based on the structural features of 5,7-Difluorobenzo[d]isoxazol-3-amine and the theoretical principles of solubility, a qualitative prediction of its solubility in common organic solvents can be made. This predictive analysis is a valuable first step in solvent selection for experimental studies.

Solvent Solvent Class Polarity (Dielectric Constant) Hydrogen Bonding Capability Predicted Qualitative Solubility
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7AcceptorHigh
N,N-Dimethylformamide (DMF)Polar Aprotic36.7AcceptorHigh
Tetrahydrofuran (THF)Polar Aprotic7.6AcceptorModerate
AcetonePolar Aprotic20.7AcceptorModerate
Acetonitrile (ACN)Polar Aprotic37.5AcceptorModerate to Low
MethanolPolar Protic32.7Donor & AcceptorModerate
EthanolPolar Protic24.6Donor & AcceptorModerate to Low
Isopropanol (IPA)Polar Protic18.3Donor & AcceptorLow
Dichloromethane (DCM)Non-polar9.1NoneLow
TolueneNon-polar2.4NoneVery Low
Heptane/HexaneNon-polar1.9NoneInsoluble

Experimental Determination of Solubility

To obtain quantitative data, experimental determination of solubility is essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and simplicity.[12][13] For earlier stages of drug discovery where compound availability may be limited, high-throughput screening (HTS) methods can be employed to rapidly assess kinetic solubility.[14][15][16]

Thermodynamic Solubility Determination: The Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of 5,7-Difluorobenzo[d]isoxazol-3-amine in a selected organic solvent.

Materials and Equipment:

  • 5,7-Difluorobenzo[d]isoxazol-3-amine (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of 5,7-Difluorobenzo[d]isoxazol-3-amine B Add a known volume of the selected organic solvent A->B to a vial C Seal the vial and place in a constant temperature orbital shaker B->C D Agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium C->D E Allow the suspension to settle D->E F Centrifuge to pellet undissolved solid E->F G Filter the supernatant through a 0.22 µm syringe filter F->G H Prepare serial dilutions of the clear filtrate G->H I Analyze the dilutions by HPLC H->I J Quantify the concentration using a pre-established calibration curve I->J

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol:

  • Preparation: Accurately weigh an excess amount of 5,7-Difluorobenzo[d]isoxazol-3-amine into a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.[13]

  • Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[17]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to pellet the remaining solid.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification: Prepare a series of dilutions of the clear filtrate. Analyze these dilutions using a validated HPLC method. The concentration of 5,7-Difluorobenzo[d]isoxazol-3-amine in the saturated solution is then determined by comparing the peak area to a standard calibration curve.

Kinetic Solubility for High-Throughput Screening

For early-stage drug discovery, kinetic solubility provides a rapid assessment of a compound's dissolution properties.[18] This is often performed in a high-throughput format using smaller amounts of the compound.

Principle: A concentrated stock solution of the compound in DMSO is added to the aqueous or organic solvent of interest. The formation of a precipitate is monitored over time, often by nephelometry (light scattering) or turbidimetry.[15]

Experimental Workflow:

G A Prepare a high-concentration stock solution of the compound in DMSO C Add aliquots of the DMSO stock solution to the solvent-containing wells A->C B Dispense the target organic solvent into a microplate B->C D Monitor for precipitate formation using a plate reader (nephelometry/turbidimetry) C->D E Determine the concentration at which precipitation occurs (kinetic solubility) D->E

Sources

Foundational

Literature review on the synthesis of fluorinated benzisoxazole derivatives

Executive Summary The 1,2-benzisoxazole scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster antipsychotics (Risperidone, Paliperidone) and anticonvulsants (Zoni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2-benzisoxazole scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster antipsychotics (Risperidone, Paliperidone) and anticonvulsants (Zonisamide). The strategic incorporation of fluorine into this bicyclic system is not merely cosmetic; it is a critical determinant of metabolic stability, lipophilicity (


), and binding affinity.

This technical guide moves beyond basic textbook synthesis. It dissects the causality behind synthetic choices—comparing the robust, field-proven oxime cyclization routes against emerging copper-catalyzed C-H activation methods. It provides a self-validating safety framework for handling high-energy nitrogenous intermediates and offers actionable protocols for the synthesis of key fluorinated building blocks.

Strategic Rationale: The Fluorine Effect

Before executing synthesis, one must understand the why. In benzisoxazoles, fluorine substitution (typically at the C6 position) serves three distinct mechanistic functions in drug design:

  • Metabolic Blocking: The C6 position is electronically prone to oxidative metabolism (hydroxylation). Fluorine, with its high C-F bond energy (~116 kcal/mol), effectively blocks this site, extending the drug's half-life (

    
    ).
    
  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the heterocyclic system, influencing the ionization state at physiological pH (7.4), which is critical for blood-brain barrier (BBB) penetration.

  • Conformational Locking: Through electrostatic interactions, fluorine can "lock" the piperidinyl or sulfonamide side chains into a bioactive conformation.

Classical Synthetic Pathways: The Oxime Cyclization

Status: Industrial Standard (High Reliability)

The most trustworthy route to 1,2-benzisoxazoles, particularly for scale-up, remains the base-mediated cyclization of o-hydroxy or o-halo oxime derivatives. This method is favored for its predictability and the availability of 2,4-difluorophenyl precursors.

Mechanistic Insight

The reaction proceeds via an intramolecular Nucleophilic Aromatic Substitution (


) or displacement. The oxime oxygen acts as the nucleophile, attacking the carbon bearing the leaving group (usually Fluorine or Nitro) at the ortho position.

Critical Control Point: The geometry of the oxime (


 vs 

) is crucial. Only the

-isomer (where the -OH is close to the aryl ring) can cyclize. Thermal or acid-catalyzed isomerization is often required prior to the base step.
Visualization: General Cyclization Mechanism

The following diagram illustrates the electronic flow during the ring closure, highlighting the critical deprotonation step.

Benzisoxazole_Mechanism Precursor 2,4-Difluorobenzophenone Oxime (Z-isomer) Base Base (e.g., KOtBu/NaH) Deprotonation Precursor->Base Activation Intermediate Oximate Anion (Nucleophile) Base->Intermediate -H+ TS Meisenheimer-like Transition State Intermediate->TS Intramolecular SnAr Product 6-Fluoro-1,2-benzisoxazole TS->Product -F- (Leaving Group)

Figure 1: Mechanistic flow of the base-mediated oxime cyclization. Note the requirement for the Z-isomer configuration.

Modern Catalytic Approaches: Copper-Catalyzed C-H Activation

Status: Academic/High-Efficiency (Atom Economy)

While the oxime route is robust, it requires pre-functionalized starting materials. Modern strategies utilize Copper (Cu) catalysis to form the C-O bond directly from o-haloanilides or amidines, often bypassing the need for oxime isolation.

The Catalytic Cycle

This method typically employs Cu(I) or Cu(II) salts with ligands like 1,10-phenanthroline. The mechanism involves oxidative addition of the aryl halide to the copper center, followed by coordination of the nucleophile (oxygen) and reductive elimination to form the C-O bond.

Visualization: Catalytic Cycle

Cu_Catalysis Start Cu(I)-Ligand Complex OxAdd Oxidative Addition (Ar-X) Start->OxAdd Coord Nucleophile Coordination (Amidine/Oxime) OxAdd->Coord Base RedElim Reductive Elimination (C-O Bond) Coord->RedElim RedElim->Start Regenerate Cat. Product Benzisoxazole Product RedElim->Product Release

Figure 2: Copper-catalyzed cycle for benzisoxazole synthesis via intramolecular C-O bond formation.

Comparative Analysis of Synthetic Conditions

The choice of base and solvent profoundly impacts yield and impurity profiles (specifically the formation of the Beckmann rearrangement byproduct).

Table 1: Optimization Parameters for Fluorinated Benzisoxazole Cyclization

ParameterCondition A (Standard)Condition B (Aggressive)Condition C (Mild/Catalytic)
Base

/


/


Solvent DMF / AcetonitrileTHF / DMSOToluene / Dioxane
Temp 80°C - Reflux0°C - RT100°C - 120°C
Yield 75 - 85%85 - 95%60 - 80%
Risk Slow reaction timeExothermic; racemizationHeavy metal residue (Cu/Pd)
Use Case Large-scale GMPSmall-scale R&DLate-stage functionalization

Detailed Experimental Protocol

Target: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Key Intermediate for Paliperidone/Risperidone)

Safety Pre-requisites (Self-Validating System)
  • Hydroxylamine Hazard: Hydroxylamine hydrochloride is used to generate the oxime. It is a potential explosive upon heating and a skin sensitizer. Validation: Ensure reaction temperature does not exceed 60°C during oxime formation. Use a blast shield.

  • Thermal Stability: Benzisoxazoles can undergo Kemp elimination or ring cleavage at high temperatures (

    
    ). Validation:  DSC (Differential Scanning Calorimetry) check of the crude product before distillation.
    
Step-by-Step Methodology

Step 1: Oxime Formation

  • Charge a reactor with (2,4-Difluorophenyl)(4-piperidinyl)methanone (1.0 eq).

  • Add Hydroxylamine Hydrochloride (1.5 eq) and Ethanol (10 vol).

  • Add Pyridine or Sodium Acetate (2.0 eq) to buffer the HCl.

  • Heat to reflux (78°C) for 4–6 hours. Monitor by HPLC for ketone disappearance.

  • Workup: Concentrate solvent, neutralize with

    
    , extract with Ethyl Acetate.
    
  • Critical Step: The product is a mixture of

    
     isomers. Isomerize by refluxing in acetic anhydride or acidic methanol if the 
    
    
    
    -ratio is low.

Step 2: Base-Mediated Cyclization

  • Dissolve the isolated oxime (1.0 eq) in DMF (5 vol).

  • Cool to 0°C. CAREFULLY add Potassium tert-butoxide (

    
    )  (1.1 eq) portion-wise. Note: 
    
    
    
    can be used but requires stricter moisture control.
  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Heat to 80°C for 1 hour to drive the

    
     displacement of the ortho-fluorine.
    
  • Quench: Pour reaction mixture into ice-water (20 vol). The product typically precipitates as a solid.

  • Purification: Recrystallize from Isopropanol/Water.

Workflow Visualization

Protocol_Workflow Start Start: 2,4-Difluorophenyl Ketone Step1 Step 1: Oxime Formation (NH2OH·HCl, EtOH, Reflux) Start->Step1 Check1 QC: E/Z Ratio Check (Must be Z-dominant) Step1->Check1 Check1->Step1 Fail (Isomerize) Step2 Step 2: Cyclization (KOtBu, DMF, 80°C) Check1->Step2 Pass Quench Quench & Isolation (Ice Water Precipitation) Step2->Quench Final Final: 6-Fluoro-3-(4-piperidinyl) -1,2-benzisoxazole Quench->Final

Figure 3: Operational workflow for the synthesis of the Risperidone intermediate.

References

  • Uno, H., et al. (1979).[1] Studies on 1,2-Benzisoxazole Derivatives.[2][3][4][5][6][7][8][9][10][11] Synthesis of Zonisamide. Journal of Medicinal Chemistry.[5]

  • Janssen Pharmaceutica. (1995). Process for the synthesis of Paliperidone and intermediates. US Patent 5,158,952.

  • Prasad, S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents.[8][10] Investigational New Drugs.

  • Jiang, Y., et al. (2022). Copper(II)-catalyzed synthesis of benzoxazoles from inactive 2-chloroanilides.[12] Current Organic Synthesis.[5][12]

  • Sigma-Aldrich. (2023). Safety Data Sheet: Hydroxylamine Hydrochloride.[13][14]

Sources

Exploratory

Unlocking Therapeutic Frontiers: A Technical Guide to the Pharmacological Potential of 5,7-Difluorobenzo[d]isoxazol-3-amine Intermediates

For Immediate Release A Deep Dive into a Privileged Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the identification and exploita...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into a Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the identification and exploitation of "privileged scaffolds" – core molecular structures that can be readily modified to interact with a diverse range of biological targets. This technical guide delves into the burgeoning pharmacological potential of one such scaffold: 5,7-Difluorobenzo[d]isoxazol-3-amine and its derivatives. This fluorinated benzisoxazole core is emerging as a critical intermediate in the development of next-generation therapeutics for a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, chemical properties, and vast therapeutic promise of this versatile molecular framework.

The Benzisoxazole Scaffold: A Foundation of Therapeutic Success

The benzisoxazole ring system is a well-established pharmacophore found in numerous clinically successful drugs.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal anchor for designing molecules that bind with high affinity and selectivity to biological targets. The introduction of fluorine atoms at the 5 and 7 positions of the benzisoxazole ring, as seen in the core topic of this guide, offers several strategic advantages in drug design.

Fluorine, the most electronegative element, can profoundly influence a molecule's physicochemical properties.[3] Its introduction can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, which can aid in crossing cellular membranes, including the blood-brain barrier.[4][5] This strategic fluorination is a key reason why 5,7-Difluorobenzo[d]isoxazol-3-amine is a promising starting point for novel drug discovery programs.

Synthesis of the Core Intermediate: 5,7-Difluorobenzo[d]isoxazol-3-amine

The synthesis of 5,7-Difluorobenzo[d]isoxazol-3-amine is a critical first step in harnessing its potential. Several synthetic routes have been developed, with modern approaches focusing on efficiency and scalability.[6]

A common strategy involves a multi-step sequence starting from appropriately substituted phenolic or aniline precursors. Key steps typically include cyclization to form the isoxazole ring and subsequent fluorination.[6] More advanced methods, such as microwave-assisted synthesis and one-pot procedures, have been shown to significantly improve reaction times and yields.[6]

Below is a representative experimental protocol for the synthesis of the core intermediate.

Experimental Protocol: Synthesis of 5,7-Difluorobenzo[d]isoxazol-3-amine

Step 1: Cyclization to form the Benzisoxazole Ring

  • To a solution of a suitable difluorinated aniline derivative in an appropriate solvent (e.g., ethanol), add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude benzisoxazole product.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Amination at the 3-position

  • The 3-amino group can be introduced through various methods, including nucleophilic aromatic substitution on a 3-halo-5,7-difluorobenzo[d]isoxazole precursor.

  • Alternatively, palladium-catalyzed Buchwald-Hartwig amination can be employed for a more direct approach.[6]

G cluster_synthesis Synthesis of 5,7-Difluorobenzo[d]isoxazol-3-amine Start Difluorinated Aniline/Phenol Precursor Cyclization Cyclization (e.g., with Hydroxylamine) Start->Cyclization 1. Form Isoxazole Ring Benzisoxazole 5,7-Difluorobenzo[d]isoxazole Intermediate Cyclization->Benzisoxazole Amination Amination at C3 (e.g., Nucleophilic Substitution or Buchwald-Hartwig) Benzisoxazole->Amination 2. Introduce Amino Group FinalProduct 5,7-Difluorobenzo[d]isoxazol-3-amine Amination->FinalProduct

Caption: Synthetic workflow for 5,7-Difluorobenzo[d]isoxazol-3-amine.

Pharmacological Potential: A Scaffold for Diverse Therapeutic Applications

The true power of 5,7-Difluorobenzo[d]isoxazol-3-amine lies in its role as a versatile intermediate for the synthesis of a wide array of pharmacologically active derivatives. The primary amino group at the 3-position serves as a convenient handle for further chemical modifications, allowing for the introduction of various side chains and functional groups to modulate biological activity and target specificity.

Anticancer Activity

A significant area of investigation for derivatives of this scaffold is in oncology. The benzisoxazole core has been incorporated into molecules designed to inhibit key signaling pathways involved in cancer progression.

Kinase Inhibition: Many cancers are driven by the aberrant activity of protein kinases.[7][8] Derivatives of 3-aminobenzo[d]isoxazoles have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families.[4] These kinases play crucial roles in angiogenesis (the formation of new blood vessels that supply tumors with nutrients) and tumor growth. By inhibiting these kinases, these compounds can effectively starve tumors and halt their proliferation.

For instance, N,N'-diphenyl urea moieties appended to the 3-amino group have shown potent inhibition of both VEGFR and PDGFR.[4] The fluorine atoms on the benzisoxazole ring are thought to contribute to enhanced binding affinity within the ATP-binding pocket of these kinases.

G cluster_pathway Anticancer Mechanism: Kinase Inhibition Derivative 5,7-Difluoro- benzo[d]isoxazol-3-amine Derivative Kinase Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Derivative->Kinase Binds to ATP pocket Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Inhibits ATP ATP ATP->Kinase Downstream Downstream Signaling (Proliferation, Angiogenesis) Phosphorylation->Downstream Apoptosis Tumor Growth Inhibition Downstream->Apoptosis Blocks

Caption: Inhibition of kinase signaling by benzisoxazole derivatives.

Table 1: Anticancer Activity of Representative Isoxazole Derivatives

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Isoxazole-carboxamidesNot specifiedHep3B (Liver)~23[3]
Isoxazole-carboxamidesNot specifiedHeLa (Cervical)15.48[3]
Isoxazole-coumarin hybridsNot specifiedPC-3 (Prostate)Data not specified[9]
3-Amino-benzo[d]isoxazolesVEGFR/PDGFRHT1080 (Fibrosarcoma)In vivo efficacy shown[4]
Neuroprotective and Antipsychotic Potential

The benzisoxazole scaffold is also prevalent in drugs targeting the central nervous system (CNS).[2] The ability of fluorinated compounds to cross the blood-brain barrier makes 5,7-Difluorobenzo[d]isoxazol-3-amine an attractive starting point for the development of novel neurotherapeutics.

Derivatives have been synthesized and evaluated as potential atypical antipsychotics, demonstrating high affinity for dopamine D2 and serotonin 5-HT2A receptors, key targets in the treatment of schizophrenia and other psychotic disorders.[10][11] The strategic substitution on the 3-amino group allows for the fine-tuning of receptor binding profiles to achieve desired therapeutic effects while minimizing side effects.

Furthermore, the neuroprotective effects of compounds containing the isoxazole moiety are being explored for the treatment of neurodegenerative diseases.[12]

Anti-inflammatory and Antimicrobial Applications

The versatility of the 5,7-Difluorobenzo[d]isoxazol-3-amine scaffold extends to the development of anti-inflammatory and antimicrobial agents. Various isoxazole derivatives have demonstrated potent anti-inflammatory activity, in some cases through the inhibition of cyclooxygenase (COX) enzymes.[9]

In the realm of infectious diseases, isoxazole-containing compounds have a long history of use as antibacterial and antifungal agents.[13] Novel derivatives of the 5,7-difluorinated core can be synthesized and screened for activity against a range of pathogens, offering potential new avenues for combating antibiotic resistance.

Future Perspectives and Conclusion

The 5,7-Difluorobenzo[d]isoxazol-3-amine core represents a highly promising and versatile platform for the discovery of new therapeutic agents. Its strategic fluorination pattern, coupled with the synthetic accessibility of the 3-amino position, provides a powerful toolkit for medicinal chemists to design and synthesize novel compounds with tailored pharmacological profiles.

Future research in this area will likely focus on:

  • Expansion of Derivative Libraries: The synthesis and screening of a wider range of derivatives with diverse functionalities at the 3-position to explore new biological targets.

  • Elucidation of Mechanisms of Action: In-depth studies to understand the precise molecular mechanisms by which these compounds exert their therapeutic effects, including the identification of specific protein targets and signaling pathways.

  • In Vivo Efficacy and Safety Profiling: Rigorous preclinical and clinical evaluation of the most promising candidates to assess their therapeutic potential and safety in relevant disease models.

References

  • Synthesis and evaluation of amide, sulfonamide and urea – benzisoxazole derivatives as potential atypical antipsychotics. MedChemComm. [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules. [Link]

  • Synthesis and evaluation of amide, sulfonamide and urea - benzisoxazole derivatives as potential atypical antipsychotics. ResearchGate. [Link]

  • Importance of Fluorine in Benzazole Compounds. Molecules. [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules. [Link]

  • Importance of Fluorine in Benzazole Compounds. Semantic Scholar. [Link]

  • Benzothiazole derivatives as anticancer agents. Future Medicinal Chemistry. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences. [Link]

  • 5,7-Difluorobenzo[d]isoxazol-3-amine. PubChem. [Link]

  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impact Factor. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. ResearchGate. [Link]

  • 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. Journal of Medicinal Chemistry. [Link]

  • Editorial: Exploring novel approaches to small molecule kinase inhibitors in cancer treatment. Frontiers in Chemistry. [Link]

  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Molecules. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules. [Link]

  • Isoxazole derivatives showing anticancer activity (39–47). ResearchGate. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. [Link]

  • Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][10][11][14]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS Omega. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/ db Mice. Journal of Medicinal Chemistry. [Link]

  • A comprehensive review of protein kinase inhibitors for cancer therapy. Semantic Scholar. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]

Sources

Foundational

X-ray crystallography and structural analysis of 5,7-Difluorobenzo[d]isoxazol-3-amine

Technical Whitepaper: X-ray Crystallography and Structural Analysis of 5,7-Difluorobenzo[d]isoxazol-3-amine Executive Summary 5,7-Difluorobenzo[d]isoxazol-3-amine (CAS: 1936532-36-3) represents a critical scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: X-ray Crystallography and Structural Analysis of 5,7-Difluorobenzo[d]isoxazol-3-amine

Executive Summary

5,7-Difluorobenzo[d]isoxazol-3-amine (CAS: 1936532-36-3) represents a critical scaffold in medicinal chemistry, particularly as a bioisostere for indoles in antipsychotic and kinase inhibitor research. The introduction of fluorine atoms at the 5- and 7-positions modulates the compound's lipophilicity (


), metabolic stability, and electrostatic potential surface (ESP).

This technical guide provides a rigorous framework for the solid-state characterization of this compound. Unlike standard organic analysis, this protocol focuses on the supramolecular synthons driven by the interplay between the strong hydrogen-bond donor (3-amine) and the weak, yet structure-directing, fluorine contacts (


, 

).

Chemical Context & Structural Significance

Before initiating diffraction experiments, one must understand the electronic environment that dictates crystal packing.

FeatureChemical SignificanceCrystallographic Implication
Core Scaffold Benzo[d]isoxazole (planar bicyclic)Promotes

stacking; likely to form layered structures.
3-Amine Group Strong H-bond donor (

)
Primary driver of lattice energy via

or

motifs.
5,7-Difluoro High electronegativity, low polarizabilityInduces "fluorine segregation" in packing; alters dipole moment direction.
Lack of Chirality Planar molecule (

symmetry potential)
Likely crystallizes in Centrosymmetric Space Groups (e.g.,

,

).

Experimental Protocol: Crystal Growth & Data Collection

The high melting point of amino-benzisoxazoles (typically


C) and their moderate polarity require a "slow-interaction" crystallization approach to avoid microcrystalline precipitation.
Crystallization Strategy
  • Method A (Preferred): Vapor Diffusion. Dissolve 20 mg of the compound in 2 mL of THF (good solubility). Place in a small vial. Place this vial inside a larger jar containing 10 mL of Hexane or Pentane (anti-solvent). Seal tightly.

    • Mechanism:[1][2][3] Slow diffusion of pentane lowers the solubility limit gradually, favoring single nucleation over aggregation.

  • Method B: Slow Evaporation. Dissolve in Methanol/Ethanol (1:1). Cover with parafilm and pierce 3-4 holes. Allow to stand at

    
    C.
    
    • Note: Lower temperature reduces thermal motion, often yielding blocks rather than needles.

X-ray Diffraction Parameters

To resolve the electron density of the fluorine atoms clearly and distinguish them from potential disorder, low-temperature data collection is non-negotiable.

  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).
    • Reasoning: Molybdenum is preferred over Copper for fluorinated aromatics to minimize absorption effects, although the absorption coefficient (

      
      ) for this molecule is relatively low.
      
  • Temperature: 100 K (Cryostream).

    • Causality: Reduces the thermal ellipsoids of the terminal fluorine atoms, preventing them from being modeled as "smeared" electron density.

  • Resolution: 0.75 Å or better.

    • Requirement: Essential to resolve the

      
       bond distance (
      
      
      
      Å) in the isoxazole ring.

Structural Analysis & Refinement Logic

This section details the specific crystallographic challenges associated with 5,7-difluorobenzo[d]isoxazol-3-amine.

The Crystallographic Workflow

CrystallographyWorkflow Sample Pure Compound (>98% HPLC) Growth Crystal Growth (Vapor Diffusion) Sample->Growth Screening Unit Cell Screening (Microscope/Diffractometer) Growth->Screening Collection Data Collection (Mo-Kα, 100K) Screening->Collection Singularity Confirmed Phasing Structure Solution (Direct Methods/SHELXT) Collection->Phasing hkl integration Refinement Refinement (SHELXL) Anisotropic F-atoms Phasing->Refinement Initial Model Validation CheckCIF / PLATON (Hirshfeld Surface) Refinement->Validation Validation->Refinement Fix Disorder

Figure 1: Step-by-step workflow for the structural determination of fluorinated heterocycles.

Anticipated Supramolecular Synthons

Based on homologous structures (e.g., Zonisamide derivatives, 3-amino-1,2-benzisoxazole), the crystal packing will be dominated by specific intermolecular interactions.

  • The Primary Synthon (Hydrogen Bonding): The 3-amino group (

    
    ) acts as a double donor. The isoxazole nitrogen (
    
    
    
    ) is the strongest acceptor.
    • Prediction: Formation of Centrosymmetric Dimers via an

      
       motif.
      
    • Geometry:

      
       distance approx 
      
      
      
      Å.
  • The Fluorine Effect (Secondary Interactions): Fluorine is a weak H-bond acceptor but a strong director of electrostatic packing.

    • C-H...F Interactions: Look for short contacts between the benzene ring protons of one molecule and the F-atoms of a neighbor.

    • F...F Contacts: If the F content is high (which it is here), Type I (symmetrical) or Type II (L-shaped)

      
       contacts may stabilize the stacking.
      
Refinement "Watch-List"

When refining the structure (using SHELXL or Olex2), pay attention to:

  • Isoxazole Ring Geometry: The

    
     bond is weak and long. Ensure it refines to 
    
    
    
    Å. If it drifts to
    
    
    Å, check for positional disorder or incorrect atom assignment (N vs O).
  • Amine H-atoms: Do not fix these geometrically immediately. Locate them in the Difference Fourier Map to confirm the H-bond network, then restrain using DFIX if necessary.

Hirshfeld Surface Analysis (Post-Processing)

To validate the "Scientific Integrity" of the crystal model, one must quantify the intermolecular interactions.

  • d_norm Surface: Map the normalized distance. Red spots will appear at the

    
     hydrogen bonds (strong interactions).
    
  • Fingerprint Plot:

    • H...H contacts: Usually the largest contribution (~30-40%).

    • F...H contacts: The "wings" of the plot. For this molecule, expect a significant contribution (20-25%) due to the 5,7-difluoro substitution.

InteractionMap Amine Amine (NH2) (Donor) IsoxazoleN Isoxazole N (Acceptor) Amine->IsoxazoleN Strong H-Bond (Dimer Formation) IsoxazoleO Isoxazole O (Weak Acceptor) Amine->IsoxazoleO Weak H-Bond Fluorine Fluorine (F5, F7) (Electrostatic) Fluorine->Fluorine F...F Contact (Type II) AromaticRing Benzene Ring (Pi-System) AromaticRing->Fluorine C-H...F Contact AromaticRing->AromaticRing Pi-Pi Stacking (3.4 Angstrom)

Figure 2: Interaction map showing the hierarchy of supramolecular forces in the crystal lattice.

References

  • Grover, G. et al. (2012). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. ResearchGate.[4] Link

  • Reutzel-Edens, S. M. (2023). Fluorine in Crystal Engineering: The Little Atom That Could? ResearchGate.[4] Link

  • PubChem. (2024).[5] 5,7-Difluorobenzo[d]isoxazol-3-amine Compound Summary. National Library of Medicine. Link

  • Thallapally, P. K. et al. (2012). C-H...F Interactions in the Crystal Structures of Fluorobenzenes. ACS Crystal Growth & Design. Link

  • Sheldrick, G. M. (2015).[6] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 5,7-Difluorobenzo[d]isoxazol-3-amine

Introduction: The Significance of 5,7-Difluorobenzo[d]isoxazol-3-amine 5,7-Difluorobenzo[d]isoxazol-3-amine is a key heterocyclic building block in modern medicinal chemistry. Its rigid, bicyclic core and the strategic p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5,7-Difluorobenzo[d]isoxazol-3-amine

5,7-Difluorobenzo[d]isoxazol-3-amine is a key heterocyclic building block in modern medicinal chemistry. Its rigid, bicyclic core and the strategic placement of fluorine atoms and an amino group make it a valuable scaffold for the development of novel therapeutic agents. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity, while the primary amine serves as a crucial handle for further chemical modifications. This compound is an important intermediate in the synthesis of molecules targeting a range of biological pathways, including those involved in neurological disorders and oncology.[1]

This application note provides a detailed, step-by-step protocol for the synthesis of 5,7-Difluorobenzo[d]isoxazol-3-amine, starting from commercially available 2,4,6-trifluorobenzonitrile. The described two-step synthesis is robust and scalable, offering a reliable method for producing high-purity material for research and development purposes.

Overall Reaction Scheme

The synthesis proceeds in two key steps:

  • Step 1: Selective Hydrolysis - A selective nucleophilic aromatic substitution (SNAr) reaction on 2,4,6-trifluorobenzonitrile to produce 2,4-difluoro-6-hydroxybenzonitrile.

  • Step 2: Cyclization - The formation of the isoxazole ring by reacting the intermediate with hydroxylamine hydrochloride.

Reaction_Scheme start 2,4,6-Trifluorobenzonitrile intermediate 2,4-Difluoro-6-hydroxybenzonitrile start->intermediate 1. NaOH, Dioxane/H2O 2. HCl final_product 5,7-Difluorobenzo[d]isoxazol-3-amine intermediate->final_product NH2OH·HCl, Base Solvent, Heat Synthesis_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Cyclization & Purification node1 Dissolve 2,4,6-Trifluorobenzonitrile in Dioxane Add aqueous NaOH solution node2 Heat to reflux for 4-6 hours Monitor by TLC node1->node2 node3 Cool to RT and acidify with HCl (pH 1-2) Precipitate product node2->node3 node4 Filter solid Wash with cold water Dry under vacuum node3->node4 node5 Combine Hydroxybenzonitrile, NH2OH·HCl, and NaHCO3 in Ethanol node4->node5 Intermediate Product node6 Heat to reflux for 12-18 hours Monitor by TLC node5->node6 node7 Evaporate solvent Add water and extract with EtOAc node6->node7 node8 Dry organic layer (Na2SO4) and concentrate Purify by column chromatography node7->node8

Sources

Application

Application Notes & Protocols: The Strategic Use of 5,7-Difluorobenzo[d]isoxazol-3-amine in the Synthesis of Novel Antipsychotic Agents

Introduction: The Benzisoxazole Scaffold in Modern Neuropharmacology The isoxazole ring system is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a multitude of approved therapeutic agents.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzisoxazole Scaffold in Modern Neuropharmacology

The isoxazole ring system is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a multitude of approved therapeutic agents.[1][2][3] Its unique electronic and structural properties make it a privileged structure for interacting with complex biological targets. Within the realm of neuropharmacology, benzisoxazole derivatives have been particularly transformative, leading to the development of atypical antipsychotics like Risperidone and its primary active metabolite, Paliperidone.[1][4][5] These drugs exhibit a potent antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, a mechanism crucial for treating schizophrenia and bipolar disorder.

This guide focuses on 5,7-Difluorobenzo[d]isoxazol-3-amine , a key heterocyclic amine intermediate. While many established syntheses utilize a 6-fluoro analog, the principles of its application are directly transferable. The strategic placement of two fluorine atoms on the benzene ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, offering a pathway to develop next-generation antipsychotics with potentially improved pharmacokinetic profiles.

The core synthetic strategy discussed herein is the N-alkylation of the primary amino group of 5,7-Difluorobenzo[d]isoxazol-3-amine with a suitable electrophilic partner, typically a chloroethyl-substituted pyrido[1,2-a]pyrimidin-4-one. This document provides detailed, field-proven protocols that explain not just the procedural steps but the underlying chemical logic, empowering researchers to confidently and safely utilize this valuable building block.

Physicochemical Properties & Reactivity Profile

Understanding the inherent characteristics of 5,7-Difluorobenzo[d]isoxazol-3-amine is fundamental to designing successful synthetic routes.

Table 1: Physicochemical Properties of 5,7-Difluorobenzo[d]isoxazol-3-amine

PropertyValueSource
IUPAC Name 5,7-difluoro-1,2-benzoxazol-3-amine[6]
Molecular Formula C₇H₄F₂N₂O[6][7]
Molecular Weight 170.12 g/mol [6][7]
CAS Number 1936532-36-3[8]
Boiling Point ~217 °C (estimated)[7]
Appearance Solid (form may vary)N/A
Causality of Reactivity

The synthetic utility of this molecule is dominated by the nucleophilicity of the C3-amino group .[7] This primary amine is the reactive center for forming the critical C-N bond that links the benzisoxazole core to the second heterocyclic system of the target drug.

The two fluorine atoms exert a strong electron-withdrawing inductive effect. This has two key consequences:

  • Decreased Basicity: The amino group is less basic compared to a non-fluorinated analogue. This must be considered when selecting a base for the N-alkylation reaction; a sufficiently strong base is required to facilitate the reaction.

  • Aromatic Ring Activation: The fluorine substituents make the aromatic ring more electron-deficient, influencing its susceptibility to further substitution, although this is not the primary reaction pathway for the applications discussed here.[7]

Core Synthetic Workflow: N-Alkylation

The foundational reaction for assembling risperidone and paliperidone analogues is a nucleophilic substitution reaction. The amine nitrogen of the benzisoxazole moiety attacks the terminal carbon of a chloroethyl side chain on the pyrido-pyrimidinone scaffold, displacing the chloride leaving group.

G start_node start_node intermediate_node intermediate_node final_node final_node reagent_node reagent_node A 5,7-Difluorobenzo[d]isoxazol-3-amine (Nucleophile) C N-Alkylated Intermediate A->C B 3-(2-Chloroethyl)-...-pyrimidin-4-one (Electrophile) B->C D Final Antipsychotic Drug Analog (e.g., Risperidone/Paliperidone Analog) C->D Purification (Recrystallization) reagent1 Base (e.g., K₂CO₃, EtN(iPr)₂) Solvent (e.g., Acetonitrile, Methanol) Heat (Δ) reagent1->C

Caption: Core N-alkylation reaction workflow.

Detailed Application Protocols

The following protocols are adapted from established syntheses of risperidone and paliperidone.[9][10][11] They serve as a robust template for the use of 5,7-Difluorobenzo[d]isoxazol-3-amine.

Protocol 1: Synthesis of a 5,7-Difluoro-Risperidone Analog

Principle: This protocol details the bimolecular nucleophilic substitution between 5,7-Difluorobenzo[d]isoxazol-3-amine and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of a base to form the target molecule.

Table 2: Materials and Reagents for Protocol 1

ReagentCAS No.MW ( g/mol )Role
5,7-Difluorobenzo[d]isoxazol-3-amine1936532-36-3170.12Nucleophile
3-(2-Chloroethyl)-...-pyrimidin-4-one130049-82-0226.68Electrophile
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Base
Potassium Iodide (KI)7681-11-0166.00Catalyst
Acetonitrile (CH₃CN)75-05-841.05Solvent
Deionized Water7732-18-518.02Wash/Purification

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5,7-Difluorobenzo[d]isoxazol-3-amine (1.0 eq), 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.05 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide (0.1 eq).

    • Expertise & Experience: Potassium iodide acts as a catalyst via the Finkelstein reaction, transiently forming a more reactive iodoethyl intermediate, which accelerates the substitution.

  • Solvent Addition: Add acetonitrile (approx. 10 volumes relative to the starting amine). The volume should be sufficient to create a stirrable slurry.

  • Thermal Conditions: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 24-36 hours.

    • Trustworthiness: Monitor the reaction progress every 4-6 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the limiting reagent is consumed.

  • Isolation of Crude Product: Once complete, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts (K₂CO₃, KCl, KI). Wash the residue with a small amount of cold acetonitrile.

  • Work-up: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product as a solid or oil.

  • Purification: Add deionized water to the crude residue and stir vigorously for 1 hour to dissolve any remaining inorganic impurities. Filter the solid product, wash with cold water, and dry under vacuum at 50-60°C.

  • Recrystallization (Optional, for High Purity): For pharmaceutical-grade purity, recrystallize the dried product from a suitable solvent system, such as aqueous ethanol.[9] Dissolve the product in a minimal amount of hot ethanol, then slowly add water until turbidity persists. Cool slowly to 0-5°C to induce crystallization. Filter and dry the purified crystals.

Protocol 2: Synthesis of a 5,7-Difluoro-Paliperidone Analog

Principle: This procedure is analogous to Protocol 1 but utilizes the 9-hydroxy version of the electrophile to produce the corresponding Paliperidone analog. The presence of the hydroxyl group requires careful control of conditions to prevent side reactions.

Table 3: Materials and Reagents for Protocol 2

ReagentCAS No.MW ( g/mol )Role
5,7-Difluorobenzo[d]isoxazol-3-amine1936532-36-3170.12Nucleophile
3-(2-Chloroethyl)-9-hydroxy-...-pyrimidin-4-one130049-82-0242.68Electrophile
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Base
Methanol (CH₃OH)67-56-132.04Solvent
Deionized Water7732-18-518.02Wash

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-flushed flask, dissolve 5,7-Difluorobenzo[d]isoxazol-3-amine (1.0 eq) and 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in anhydrous methanol (15 volumes).

    • Expertise & Experience: Using an inert atmosphere (nitrogen) is good practice to prevent potential oxidation, especially with the hydroxyl group present.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) to the solution. Stir for 10 minutes at room temperature.

    • Causality: DIPEA is a non-nucleophilic organic base, ideal for scavenging the HCl generated during the reaction without competing in the substitution reaction itself.

  • Thermal Conditions: Heat the reaction solution to 60°C and maintain for 22-24 hours.[10]

    • Trustworthiness: As with Protocol 1, rigorous HPLC monitoring is essential to track the formation of the product and consumption of starting materials.

  • Isolation and Purification: Cool the reaction mixture to 5-10°C and stir for 1-2 hours to precipitate the product.[10]

  • Washing: Filter the resulting solid. Wash the filter cake sequentially with a small amount of cold methanol and then liberally with deionized water to remove the DIPEA hydrochloride salt and any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved. A typical molar yield for this type of reaction is around 90%.[10]

Integrated Synthesis Workflow Diagram

G cluster_start Key Starting Materials cluster_protocols Synthetic Protocols cluster_products Final Products start_node start_node protocol_node protocol_node product_node product_node A 5,7-Difluorobenzo[d]isoxazol-3-amine P1 Protocol 1: N-Alkylation (K₂CO₃/KI, Acetonitrile) A->P1 P2 Protocol 2: N-Alkylation (DIPEA, Methanol) A->P2 B1 Chloroethyl-pyrimidin-4-one (Risperidone Precursor) B1->P1 B2 9-Hydroxy-Chloroethyl-pyrimidin-4-one (Paliperidone Precursor) B2->P2 F1 Crude 5,7-Difluoro-Risperidone Analog P1->F1 F2 Crude 5,7-Difluoro-Paliperidone Analog P2->F2 Purified1 High-Purity Risperidone Analog F1->Purified1 Recrystallization Purified2 High-Purity Paliperidone Analog F2->Purified2 Wash & Dry

Caption: Integrated workflow for antipsychotic analog synthesis.

Safety and Handling Precautions

All work must be conducted by trained personnel in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[12]

  • Chemical Hazards:

    • Solvents: Acetonitrile and methanol are flammable and toxic. Avoid inhalation of vapors and contact with skin. Keep away from ignition sources.[13][14]

    • Reagents: Benzisoxazole amines may cause skin and eye irritation.[12] Strong bases like potassium carbonate are corrosive. DIPEA is corrosive and flammable. Handle all chemicals with care.

    • Unknown Toxicity: The final synthesized products are novel compounds and should be treated as potentially highly potent and toxic. Avoid creating dust.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to minimize inhalation exposure.[15]

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not pour organic solvents down the drain.

Summary of Reaction Parameters for Analogous Syntheses

The table below consolidates data from literature for the synthesis of Risperidone and Paliperidone, providing a valuable reference for optimizing the synthesis of new analogs.

Table 4: Reference Parameters for N-Alkylation in Antipsychotic Synthesis

Target DrugElectrophileBaseSolventTemp. (°C)Time (h)Yield/PurityReference
Risperidone3-(2-Chloroethyl)-...N-ethyl diisopropyl amineMethanol45-5055-80>99% Purity[9]
Risperidone3-(2-Chloroethyl)-...K₂CO₃ (+KI)AcetonitrileReflux30N/A[16]
Paliperidone3-(2-Chloroethyl)-9-hydroxy-...DiisopropylamineMethanol6022-2490% Yield[10]
Paliperidone3-(2-Chloroethyl)-9-hydroxy-...TriethylamineMethanolN/AN/AN/A[17]

References

  • 5,7-Difluorobenzo[d]isoxazol-3-amine (EVT-13280254)
  • Process for the preparation of pure 3-[2-[4-(6-fluoro-1, 2-benzisoxazol-3-yl)-1-piperidinyl]-ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido [1,2-a] pyrimidin-4-one.
  • New synthesis method of paliperidone.
  • RISPERIDONE.
  • Paliperidone synthesis. ChemicalBook.
  • Synthesis of related substances of antipsychotic drug Risperidone. Pharmacy Journal.
  • 5,7-Difluorobenzo[d]isoxazol-3-amine.
  • An improved process for the preparation of paliperidone and its intermediates.
  • Synthesis of related substances of antipsychotic drug Risperidone.
  • Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica.
  • Process for the synthesis of paliperidone. European Patent Office.
  • A novel process for the preparation of paliperidone.
  • 1,2-Benzisoxazol-3-amine Safety D
  • General Chemical Safety D
  • A process for the preparation of antipsychotic risperidone.
  • Synthesis of [3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]. PrepChem.com.
  • General Laboratory Safety D
  • Isoxazole Safety D
  • Advances in isoxazole chemistry and their role in drug discovery.
  • 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one.
  • Novel process for preparing pure 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride and its conversion to paliperidone.
  • 3-(2-Chloroethyl-d4)
  • Risperidone Related Compound.
  • 1936532-36-3|5,7-Difluorobenzo[d]isoxazol-3-amine. BLDpharm.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • The synthetic and therapeutic expedition of isoxazole and its analogs.
  • Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- A] pyrimidin-4-one Derivatives as Antibacterial Agents.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one Derivatives as Antibacterial Agents.
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research.
  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives.

Sources

Method

Application Notes & Protocols: Optimization of Reaction Conditions for N-Alkylation of 5,7-Difluorobenzo[d]isoxazol-3-amine

Abstract This technical guide provides a comprehensive framework for the strategic optimization of the N-alkylation of 5,7-Difluorobenzo[d]isoxazol-3-amine, a key heterocyclic scaffold prevalent in medicinal chemistry.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the strategic optimization of the N-alkylation of 5,7-Difluorobenzo[d]isoxazol-3-amine, a key heterocyclic scaffold prevalent in medicinal chemistry.[1][2][3] The N-alkylation of this amine is a critical step for generating diverse compound libraries for drug discovery programs. This document details the underlying chemical principles, offers a systematic approach to parameter screening, provides detailed experimental protocols, and includes a troubleshooting guide. The methodologies described herein are designed to enable researchers, scientists, and drug development professionals to achieve higher yields, improve purity, and ensure reproducible outcomes in their synthetic efforts.

Introduction and Scientific Background

The 3-aminobenzisoxazole motif is a privileged structure in medicinal chemistry, forming the core of molecules developed to treat a wide range of diseases, including bacterial infections, type II diabetes, and cancer.[3] The specific substrate, 5,7-Difluorobenzo[d]isoxazol-3-amine, is an important building block whose utility is greatly expanded through the functionalization of its primary amino group.[4]

N-alkylation, the introduction of an alkyl group onto the nitrogen atom, is a fundamental transformation in organic synthesis.[5] For heteroaromatic amines, this reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The exocyclic amino group of 5,7-Difluorobenzo[d]isoxazol-3-amine acts as a nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide).[4] The success of this reaction is highly dependent on a delicate interplay of several factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent itself.

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[6] This can lead to a mixture of mono- and di-alkylated products, complicating purification and reducing the yield of the desired compound. Therefore, a careful and systematic optimization of reaction conditions is paramount to ensure selective mono-alkylation.[7]

Core Principles of Reaction Optimization

The N-alkylation reaction is governed by the principles of the SN2 reaction. Understanding these principles is key to making rational choices during the optimization process.

The Role of the Base

A base is required to deprotonate the amine or the resulting ammonium salt intermediate, regenerating a neutral, nucleophilic nitrogen species to drive the reaction to completion.[8] The choice of base is critical:

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are cost-effective and commonly used. Their heterogeneous nature can sometimes lead to slower reaction rates but can simplify work-up.

  • Organic Amine Bases (e.g., DIPEA, Et₃N): These are non-nucleophilic, sterically hindered bases that are soluble in organic solvents. They are excellent at scavenging the acid produced during the reaction without competing in the alkylation itself.[9]

  • Strong Bases (e.g., NaH, KOtBu): These can be used to pre-deprotonate the amine, creating a highly reactive anionic nucleophile. This approach can accelerate the reaction but may increase the risk of side reactions.[10]

The Influence of the Solvent

The solvent plays a crucial role in an SN2 reaction by solvating the reactants and intermediates.[11]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the solvents of choice for SN2 reactions.[11][12] They possess significant dipole moments that can stabilize the charged transition state, but they do not form strong hydrogen bonds with the amine nucleophile. This leaves the nucleophile "naked" and highly reactive, significantly accelerating the reaction rate.[11][13]

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents should generally be avoided. They form strong hydrogen bonds with the amine nucleophile, creating a solvent shell that shields it and drastically reduces its reactivity and the overall reaction rate.[11][12]

The Nature of the Alkylating Agent

The structure of the alkylating agent (R-X) directly impacts the reaction rate.

  • Leaving Group (X): The rate of reaction follows the trend I > Br > Cl > F. Iodides are the most reactive due to the weakness of the C-I bond, making iodide a better leaving group.[9]

  • Alkyl Group (R): Steric hindrance around the electrophilic carbon will slow the reaction. The reactivity trend is methyl > primary > secondary. Tertiary alkyl halides are not suitable for SN2 reactions.[14]

Workflow for Reaction Condition Screening

A systematic approach is essential for efficient optimization. High-throughput experimentation or parallel synthesis can be employed to rapidly screen a matrix of conditions.[15]

Diagram: Experimental Optimization Workflow

Below is a diagram outlining the logical flow for optimizing the N-alkylation reaction.

G cluster_setup Phase 1: Setup & Scoping cluster_screening Phase 2: Parameter Screening (Small Scale) cluster_analysis Phase 3: Analysis & Scale-Up Start Define Alkylating Agent (e.g., R-Br) Reagents Substrate: 5,7-Difluorobenzo[d]isoxazol-3-amine (1.0 equiv) BaseScreen Screen Bases (K₂CO₃, DIPEA, NaH) Solvent: DMF, Temp: RT Reagents->BaseScreen SolventScreen Screen Solvents (DMF, ACN, DMSO) Best Base, Temp: RT BaseScreen->SolventScreen Select Best Base TempScreen Screen Temperatures (RT, 50 °C, 80 °C) Best Base & Solvent SolventScreen->TempScreen Select Best Solvent Analysis Analyze Results (LC-MS / TLC) Identify Optimal Conditions TempScreen->Analysis Consolidate Data ScaleUp Scale-Up Reaction (1-5 mmol scale) Analysis->ScaleUp Purify Work-up & Purification (Column Chromatography) ScaleUp->Purify Characterize Characterization (NMR, HRMS) Purify->Characterize

Caption: A systematic workflow for optimizing N-alkylation conditions.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Small-Scale Parallel Screening

This protocol is designed for screening multiple conditions simultaneously in reaction vials.

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of 5,7-Difluorobenzo[d]isoxazol-3-amine in the primary screening solvent (e.g., DMF).

    • Prepare a 0.22 M stock solution of the alkylating agent (e.g., 1-bromobutane) in the same solvent.

  • Reagent Dispensing:

    • To an array of reaction vials, add the appropriate base (e.g., for a 0.1 mmol reaction, add K₂CO₃ (2.0 equiv., 27.6 mg) or DIPEA (2.0 equiv., 35 µL)).

    • Add 500 µL (0.1 mmol, 1.0 equiv.) of the amine stock solution to each vial.

    • Add 500 µL (0.11 mmol, 1.1 equiv.) of the alkylating agent stock solution to each vial.

  • Reaction Execution:

    • Seal the vials and place them in separate heating blocks set to the desired screening temperatures (e.g., 25 °C, 50 °C, 80 °C).

    • Allow the reactions to stir for a set time (e.g., 12-24 hours).

  • Analysis:

    • After the designated time, take a small aliquot from each reaction, dilute with acetonitrile, and analyze by LC-MS to determine the conversion to product and the formation of byproducts.

Data Presentation: Hypothetical Screening Results

The following table summarizes potential outcomes from a screening experiment to guide the selection of optimal conditions.

EntryBase (2.0 equiv.)SolventTemp (°C)Conversion (%) [Product]Byproducts Noted
1K₂CO₃DMF2545%Unreacted Starting Material
2K₂CO₃DMF8095%Minor di-alkylation
3DIPEADMF8092%Clean reaction profile
4K₂CO₃ACN8088%Minor di-alkylation
5K₂CO₃DMSO80>98%Minor di-alkylation

Based on this hypothetical data, Entry 3 (DIPEA/DMF at 80 °C) or Entry 2/5 followed by optimization of stoichiometry would be promising candidates for scale-up.

Diagram: General N-Alkylation Reaction Mechanism

This diagram illustrates the SN2 mechanism for the N-alkylation of the substrate.

Caption: SN2 mechanism for N-alkylation of the amine substrate.

Protocol 2: Optimized General N-Alkylation Protocol (1 mmol Scale)

This protocol is based on optimized conditions derived from the screening phase.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5,7-Difluorobenzo[d]isoxazol-3-amine (1.0 mmol, 170.1 mg).

    • Add anhydrous DMF (5 mL).

    • Add diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

  • Addition of Alkylating Agent:

    • Add the alkyl halide (e.g., 1-bromobutane) (1.1 mmol, 119 µL) dropwise to the stirred solution at room temperature.

  • Reaction:

    • Heat the reaction mixture to 80 °C using an oil bath.

    • Monitor the reaction progress by TLC or LC-MS (e.g., every 2-4 hours).

  • Work-up:

    • Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-alkylated product.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Insufficient reaction temperature or time. 2. Poor choice of base or solvent.[9] 3. Inactive alkylating agent.1. Systematically increase the temperature and/or reaction time. 2. Re-screen conditions; ensure a polar aprotic solvent is used.[11] 3. Use a more reactive alkylating agent (e.g., switch from R-Cl to R-Br or R-I). Consider adding catalytic KI.[9]
Significant Di-alkylation 1. Excess of alkylating agent. 2. Reaction temperature is too high or time is too long. 3. High concentration of mono-alkylated product.1. Reduce the stoichiometry of the alkylating agent to 1.0-1.1 equivalents. 2. Reduce temperature or stop the reaction upon full consumption of starting material. 3. Consider slow addition of the alkylating agent to keep its instantaneous concentration low.
Difficult Purification 1. Unreacted starting material remaining. 2. Formation of closely related byproducts.1. Optimize the reaction to drive it to completion. 2. Adjust reaction conditions to improve selectivity. Modify column chromatography conditions (different solvent system, gradient).

Conclusion

The N-alkylation of 5,7-Difluorobenzo[d]isoxazol-3-amine is a synthetically valuable transformation that requires careful optimization to achieve high selectivity and yield. By systematically evaluating key parameters—base, solvent, and temperature—researchers can develop a robust and scalable protocol. The principles and methods outlined in this guide provide a solid foundation for successfully synthesizing novel N-alkylated aminobenzisoxazole derivatives for application in pharmaceutical research and development.[5]

References

  • OpenOChem Learn. SN2 Effect of Solvent. Available at: [Link]

  • Schultz, M. et al. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Organic Letters - ACS Publications. Available at: [Link]

  • Schultz, M. et al. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Available at: [Link]

  • Schultz, M. et al. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. American Chemical Society. Available at: [Link]

  • Alkyl. (2025). Alkyl Strategies for Optimizing Reaction Conditions. Available at: [Link]

  • ResearchGate. Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Available at: [Link]

  • University of Calgary. Ch22: Alkylation of Amines. Available at: [Link]

  • Krasniqi, A. et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Anger, F. et al. (2023). Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening. Nature Communications. Available at: [Link]

  • Wang, C. et al. (2021). Base-mediated cascade amidination/N-alkylation of amines by alcohols. Organic Chemistry Frontiers. Available at: [Link]

  • Bertini, F. et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]

  • Quora. What are the effects of solvents on SN1 and SN2 reactions?. Available at: [Link]

  • Chemistry LibreTexts. (2014). 8.2: Factors That Affect SN2 Reactions. Available at: [Link]

  • Mettler-Toledo. Alkylation Reactions | Development, Technology. Available at: [Link]

  • Learning Simply. (2014). Solvent Effects on Sn2 Reactions. YouTube. Available at: [Link]

  • Mondal, T. et al. (2024). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Acevedo-Jake, A. et al. (2009). Steric effects and solvent effects on SN2 reactions. The Journal of Chemical Physics. Available at: [Link]

  • PubMed. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. Available at: [Link]

  • Cole, K. P. et al. (2017). A Brief Introduction to Chemical Reaction Optimization. ACS Publications. Available at: [Link]

  • Google Patents. Process for preparing 3-aminoisoxazole derivatives.
  • Lund University. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Available at: [Link]

  • Google Patents. Benzoxazole derivatives.
  • de la Cruz, C. et al. (2012). Selective Alkylation of (Hetero)Aromatic Amines with Alcohols Catalyzed by a Ruthenium Pincer Complex. Organic Letters. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Balaraman, K. et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]

  • Google Patents. Alkylaminobenzothiazole and benzoxazole derivatives.
  • Google Patents. Method for synthesizing 3-(5'-substitution-2-benzoxazole group)-7-diethyl amino group H-1-benzopyrans-2-ketone.
  • Google Patents. Process for the production of triazolobenzodiazepines and intermediates.
  • PubChem. 5,7-Difluorobenzo[d]isoxazol-3-amine. Available at: [Link]

  • Science of Synthesis. Product Class 9: Isoxazoles. Available at: [Link]

  • Carreira, E. M. et al. (2020). Design and scalable synthesis of novel N-alkyl-hydroxylamine reagents for the direct, Fe- catalyzed installation of medicinally relevant amines. ETH Research Collection. Available at: [Link]

  • Clark, J. H. et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Introduction: The Strategic Importance of the 5,7-Difluorobenzo[d]isoxazol-3-amine Scaffold

An Application Note for the Scalable Manufacturing of 5,7-Difluorobenzo[d]isoxazol-3-amine The 5,7-Difluorobenzo[d]isoxazol-3-amine moiety is a privileged heterocyclic scaffold of significant interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Manufacturing of 5,7-Difluorobenzo[d]isoxazol-3-amine

The 5,7-Difluorobenzo[d]isoxazol-3-amine moiety is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] Its rigid, planar structure, combined with the strategic placement of fluorine atoms and a reactive amino group, makes it a highly valuable building block for synthesizing complex pharmaceutical agents. The fluorine substituents can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Consequently, this core is integral to the development of novel therapeutics, particularly those targeting neurological disorders and for use in oncology.[4]

Despite its importance, the synthesis of 5,7-Difluorobenzo[d]isoxazol-3-amine presents challenges, especially concerning regioselectivity and the need for efficient, high-yield processes suitable for industrial scale-up.[5] Traditional synthetic routes can be multi-step, low-yielding, and may require harsh conditions or expensive reagents, hindering its widespread application.

This application note provides a detailed, robust, and scalable manufacturing process for 5,7-Difluorobenzo[d]isoxazol-3-amine. The described protocol is designed for reproducibility and high purity, addressing the critical need for a reliable supply of this key intermediate in the pharmaceutical industry. We will delve into the causality behind experimental choices and provide a self-validating system through in-process controls (IPCs) to ensure process integrity.

Overall Synthetic Strategy

The proposed scalable synthesis is a two-step process commencing from the commercially available starting material, 2,4-difluoro-6-hydroxybenzonitrile. This strategy is designed for efficiency and atom economy, culminating in the target molecule with high purity and yield.

G cluster_workflow Manufacturing Workflow A 2,4-Difluoro-6-hydroxybenzonitrile B Step 1: Oximation & Cyclization A->B Hydroxylamine HCl, Base (e.g., NaHCO3), Solvent (e.g., EtOH/H2O) C 5,7-Difluorobenzo[d]isoxazol-3-amine B->C Heat, In-situ cyclization G cluster_mech Proposed Reaction Mechanism start 2,4-Difluoro-6- hydroxybenzonitrile intermediate1 Amidoxime Intermediate start->intermediate1 + NH2OH intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product 5,7-Difluorobenzo[d]isoxazol- 3-amine intermediate2->product - H2O

Caption: Simplified mechanism for the formation of the benzo[d]isoxazole ring.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)
2,4-Difluoro-6-hydroxybenzonitrile136749-33-6155.10Sigma-Aldrich
Hydroxylamine Hydrochloride5470-11-169.49Acros Organics
Sodium Bicarbonate (NaHCO₃)144-55-884.01J.T. Baker
Ethanol (200 Proof)64-17-546.07Decon Labs
Deionized Water7732-18-518.02In-house
Ethyl Acetate (EtOAc)141-78-688.11Fisher Scientific
Brine (Saturated NaCl solution)7647-14-558.44In-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37EMD Millipore
Detailed Experimental Protocol

Step 1: Reaction Setup and Cyclization

  • Vessel Preparation: To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe under a nitrogen atmosphere, add 2,4-difluoro-6-hydroxybenzonitrile (100 g, 0.645 mol, 1.0 equiv.).

  • Reagent Addition: Add ethanol (500 mL) and deionized water (250 mL) to the flask. Begin stirring to dissolve the starting material.

  • Add hydroxylamine hydrochloride (67.2 g, 0.967 mol, 1.5 equiv.) and sodium bicarbonate (108.4 g, 1.29 mol, 2.0 equiv.) to the reaction mixture.

    • Rationale: Sodium bicarbonate is used as a mild base to neutralize the HCl salt of hydroxylamine and to facilitate the formation of the phenoxide required for cyclization. An ethanol/water mixture is an effective solvent system for all reactants.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours.

    • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • TLC System: 30% Ethyl Acetate in Hexanes. The product should have a lower Rf than the starting material.

      • HPLC System: C18 column, mobile phase of acetonitrile/water gradient. Monitor for the disappearance of the starting material peak.

Step 2: Work-up and Isolation

  • Cooling and Solvent Removal: Once the reaction is complete (as determined by IPC), cool the mixture to room temperature. Reduce the solvent volume by approximately 70% using a rotary evaporator.

  • Extraction: Transfer the resulting aqueous slurry to a 2 L separatory funnel. Add ethyl acetate (500 mL) and deionized water (250 mL). Shake vigorously and allow the layers to separate.

  • Collect the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 250 mL).

  • Washing: Combine the organic layers and wash with brine (200 mL).

    • Rationale: The brine wash removes residual water and water-soluble impurities from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of ethyl acetate.

  • Crystallization and Final Product Isolation: Concentrate the filtrate under reduced pressure to obtain a crude solid. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 5,7-Difluorobenzo[d]isoxazol-3-amine as a crystalline solid.

  • Dry the final product in a vacuum oven at 40-50 °C to a constant weight.

Process Parameters and Expected Results
ParameterValue
Scale100 g
Reaction Temperature80-85 °C (Reflux)
Reaction Time12-16 hours
Expected Yield 80-90%
Purity (by HPLC) >98%
AppearanceOff-white to light-yellow crystalline solid

Conclusion

This application note details a scalable and efficient manufacturing process for the high-demand pharmaceutical intermediate, 5,7-Difluorobenzo[d]isoxazol-3-amine. By employing a robust cyclization strategy from a readily available precursor, this protocol offers high yields and excellent purity, suitable for industrial production. The inclusion of clear procedural steps, justifications for process choices, and defined in-process controls ensures that this method is both reliable and reproducible, facilitating the advancement of drug development programs that rely on this critical building block.

References

  • EvitaChem. (n.d.). Buy 5,7-Difluorobenzo[d]isoxazol-3-amine (EVT-13280254).
  • Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.
  • (n.d.). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.
  • ResearchGate. (n.d.). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
  • Taylor & Francis Online. (2021). Benzisoxazole – Knowledge and References.
  • SciSpace. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities.

Sources

Method

Nucleophilic substitution reactions involving 5,7-Difluorobenzo[d]isoxazol-3-amine

Application Note: Strategic Functionalization of 5,7-Difluorobenzo[d]isoxazol-3-amine Introduction: The "Ambivalent" Scaffold 5,7-Difluorobenzo[d]isoxazol-3-amine (CAS: 1936532-36-3) represents a high-value pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 5,7-Difluorobenzo[d]isoxazol-3-amine

Introduction: The "Ambivalent" Scaffold

5,7-Difluorobenzo[d]isoxazol-3-amine (CAS: 1936532-36-3) represents a high-value pharmacophore in medicinal chemistry, particularly in the development of CNS-active agents (e.g., antipsychotics, anticonvulsants) and kinase inhibitors. Its structure features a unique "push-pull" electronic system:

  • The "Pull": The electron-deficient benzo[d]isoxazole core and two electronegative fluorine atoms (at C5 and C7) activate the ring toward Nucleophilic Aromatic Substitution (SNAr).

  • The "Push": The exocyclic amine at C3 is a strong electron-donating group (+M effect), which paradoxically deactivates the ring toward nucleophilic attack while simultaneously acting as a competing nucleophile.

This guide provides a validated workflow to resolve this electronic conflict, enabling precise regioselective functionalization.

Mechanistic Insight & Regioselectivity

Successful functionalization requires understanding the reactivity hierarchy of the two fluorine atoms.

  • The 5-Fluorine (Target): This position is sterically accessible and electronically activated. It is located para to the bridgehead carbon (C3a), allowing the isoxazole nitrogen to stabilize the Meisenheimer intermediate.

  • The 7-Fluorine (Resistant): Located in the "bay region" adjacent to the isoxazole oxygen, this position suffers from significant steric hindrance and electrostatic repulsion from the oxygen lone pairs.

Critical Design Consideration: To achieve high yields in SNAr reactions, the electron-donating capacity of the 3-amine must be neutralized. Attempting direct SNAr on the free amine substrate often leads to low conversion or polymerization. We recommend an "Activate-React-Deactivate" strategy.

Pathway Visualization

ReactionPathway Start 5,7-Difluorobenzo[d] isoxazol-3-amine (Substrate) Protect N-Protection (Boc/Acetyl) Start->Protect Ac2O or Boc2O SNAr Regioselective S_NAr (C5 Displacement) Start->SNAr Direct (Low Yield) Activated Activated Scaffold (Electron Deficient) Protect->Activated Deactivates C3-N Activated->SNAr R2NH, Heat, Base Deprotect Deprotection SNAr->Deprotect Acid/Base Hydrolysis Final 5-Substituted-7-fluoro benzo[d]isoxazol-3-amine Deprotect->Final Target Product

Figure 1: The "Activate-React-Deactivate" workflow. Direct reaction (red dashed line) is discouraged due to electronic deactivation by the free amine.

Experimental Protocols

Protocol A: Regioselective SNAr at C5 (The "Protected" Route)

Recommended for library synthesis and precious nucleophiles.

Reagents:

  • Substrate: 5,7-Difluorobenzo[d]isoxazol-3-amine[1][2]

  • Protecting Agent: Di-tert-butyl dicarbonate (Boc2O) or Acetic Anhydride

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperazine)

  • Base: Cs2CO3 (Cesium Carbonate) or DIPEA

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology:

  • N-Protection (Activation):

    • Dissolve the starting amine (1.0 equiv) in DCM. Add Boc2O (1.1 equiv) and DMAP (0.05 equiv). Stir at RT for 4 hours.

    • Checkpoint: Monitor by TLC. The product (carbamate) will be less polar.

    • Isolate the Boc-protected intermediate via standard aqueous workup. This intermediate is now significantly more electrophilic at the C5 position.

  • SNAr Reaction:

    • Dissolve the Boc-protected intermediate (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

    • Add Cs2CO3 (2.0 equiv) followed by the amine nucleophile (1.2 equiv).

    • Thermodynamic Control: Heat the reaction to 80–100°C for 12–16 hours.

    • Note: The 5-F is displaced preferentially. The 7-F remains intact due to steric protection.

  • Workup & Deprotection:

    • Dilute with water and extract with EtOAc. Wash organic layer with brine (3x) to remove DMSO.

    • Treat the crude residue with TFA/DCM (1:4 ratio) at RT for 1 hour to remove the Boc group.

    • Neutralize with saturated NaHCO3 and purify via flash chromatography.

Expected Yield: 65–80% (over 3 steps).

Protocol B: Direct Functionalization of the C3-Amine

For generating urea/amide derivatives.

While the prompt focuses on substitution involving the molecule, functionalizing the amine itself is a common requirement.

Reaction: Urea Formation.

  • Dissolve 5,7-Difluorobenzo[d]isoxazol-3-amine in THF.

  • Add Isocyanate (R-NCO, 1.1 equiv) and TEA (1.5 equiv).

  • Stir at 60°C (The amine is weakly nucleophilic due to the electron-withdrawing heterocycle; heat is often required).

Data Analysis & Troubleshooting

Solvent Screening for SNAr Efficiency The choice of solvent significantly impacts the reaction rate of the fluorinated scaffold.

SolventDielectric ConstantReaction Rate (Relative)Comments
DMSO 46.7High (1.0)Recommended. Best stabilization of the Meisenheimer complex.
NMP 32.2High (0.9)Good alternative; easier to remove than DMSO in some workups.
DMF 36.7Moderate (0.6)Can decompose at high temps (>120°C) leading to dimethylamine impurities.
THF 7.5Low (<0.1)Too non-polar; insufficient stabilization of the transition state.

Troubleshooting Guide:

  • Problem: Reaction stalled at 50% conversion.

    • Root Cause: Fluoride ion accumulation is inhibiting the reaction (common in reversible SNAr).

    • Solution: Add a fluoride scavenger like TMSCl or use a calcium salt base (CaCO3) to precipitate CaF2.

  • Problem: Loss of Regioselectivity (Mixture of 5- and 7-substituted products).

    • Root Cause: Reaction temperature too high (>140°C) or nucleophile is too small/linear.

    • Solution: Lower temperature to 80°C and extend time. Use the Boc-protection strategy to increase the electronic differentiation between C5 and C7.

References

  • PubChem. (2024).[2] 5,7-Difluorobenzo[d]isoxazol-3-amine Compound Summary. National Center for Biotechnology Information. [Link]

  • Larkin, J., et al. (2020).[3][4] Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[4] Journal of the American Chemical Society.[4] [Link]

  • Makosza, M. (2014). Nucleophilic Aromatic Substitution: Hydrogen vs. Halogen. Chemistry - A European Journal. (Contextual grounding for SNAr mechanisms in electron-deficient rings). [Link]

Disclaimer: This protocol involves hazardous chemicals. All experiments should be performed in a fume hood with appropriate PPE.

Sources

Application

Recrystallization and purification techniques for 5,7-Difluorobenzo[d]isoxazol-3-amine

Application Note & Protocol Topic: Recrystallization and Purification Techniques for 5,7-Difluorobenzo[d]isoxazol-3-amine Audience: Researchers, scientists, and drug development professionals. Advanced Purification Strat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Recrystallization and Purification Techniques for 5,7-Difluorobenzo[d]isoxazol-3-amine

Audience: Researchers, scientists, and drug development professionals.

Advanced Purification Strategies for the Pharmaceutical Intermediate 5,7-Difluorobenzo[d]isoxazol-3-amine

Introduction

5,7-Difluorobenzo[d]isoxazol-3-amine is a key structural motif and a valuable intermediate in medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders and cancer.[1] The purity of this intermediate is paramount, as the presence of residual starting materials, by-products, or solvents can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).[2] This application note provides a comprehensive guide to the purification of 5,7-Difluorobenzo[d]isoxazol-3-amine, focusing on robust recrystallization methodologies. As a Senior Application Scientist, this guide moves beyond a simple list of steps to explain the underlying principles and decision-making processes, ensuring that researchers can adapt and optimize these protocols for their specific needs. We will explore both single-solvent and mixed-solvent recrystallization, supplemented by an alternative column chromatography protocol for challenging purifications.

Physicochemical Profile of the Target Compound

Understanding the properties of 5,7-Difluorobenzo[d]isoxazol-3-amine is the foundation for developing an effective purification strategy. The molecule's structure, featuring a polar amine group, a heterocyclic isoxazole ring, and an aromatic system with two electron-withdrawing fluorine atoms, results in a unique solubility profile.[1][3]

PropertyValue / DescriptionSource
Molecular Formula C₇H₄F₂N₂O[1][3]
Molecular Weight 170.12 g/mol [1][3]
Appearance Typically a solid at room temperature.Inferred from related structures[4][5]
Boiling Point ~217 °C (estimated)[1]
Solubility Generally soluble in organic solvents.[1] Specifics must be determined empirically.[1]
Structural Features Contains hydrogen bond donors (amine) and acceptors (N, O, F), a polar heterocyclic system, and a less polar aromatic ring. This duality is key to solvent selection.[6][7]
The Principle of Recrystallization

Recrystallization is a powerful purification technique for solids that relies on the differential solubility of a compound and its impurities in a solvent at different temperatures.[8][9] The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).[7][10] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered, and therefore purer, crystal lattice.[7][9] Highly soluble impurities remain in the cold solvent (the "mother liquor"), while insoluble impurities can be removed by hot filtration.[11]

Core Protocol 1: Systematic Solvent Screening

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[8][12] Given the lack of specific published data for this compound, a systematic screening process is mandatory. This protocol is designed to efficiently identify a suitable single solvent or a promising mixed-solvent pair using minimal material.

Materials and Equipment
  • Crude 5,7-Difluorobenzo[d]isoxazol-3-amine

  • Test tubes or small vials (e.g., 13x100 mm)

  • A selection of solvents with varying polarities (see table below)

  • Hot plate or sand bath

  • Pasteur pipettes

  • Glass stirring rods

  • Ice-water bath

Screening Procedure
  • Preparation: Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • Room Temperature Test: Add a candidate solvent dropwise (0.5 mL) to a test tube at room temperature. Stir or vortex the mixture.

    • Observation: If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor.[13] It may, however, be a candidate for the "good" solvent in a mixed-solvent system.

  • Hot Dissolution Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a hot water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

    • Causality: The goal is to create a saturated solution at high temperature using the minimum amount of solvent. Adding a large excess of solvent is the most common cause of poor yield.[14][15]

  • Cooling & Crystallization: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod just below the solvent line to create nucleation sites.[14]

  • Ice Bath Cooling: After reaching room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: Assess the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

Solvent Selection Guide & Observation Log
SolventPolarityBoiling Point (°C)Observations (Solubility at RT)Observations (Solubility Hot)Crystal Formation on Cooling?
Non-Polar
Hexane/HeptaneLow69 / 98
TolueneLow111
Intermediate
DichloromethaneMed40
Ethyl AcetateMed77
2-Propanol (IPA)Med-High82
AcetonitrileMed-High82
Polar
EthanolHigh78
MethanolHigh65
WaterVery High100

Based on the compound's structure, solvents of intermediate to high polarity like ethanol, 2-propanol, or ethyl acetate are promising starting points.

Core Protocol 2: Bulk Recrystallization Workflow

Once a suitable solvent has been identified from the screening process, proceed with the bulk purification.

Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of near-boiling solvent A->B with boiling chips C Are insoluble impurities present? B->C D Filter hot solution by gravity C->D Yes E Proceed to cooling C->E No F Allow filtrate to cool slowly D->F E->F G Cool further in ice-water bath F->G to maximize yield H Collect crystals via vacuum filtration G->H I Wash with minimal ice-cold solvent H->I J Dry crystals under vacuum I->J

Caption: The four main stages of the recrystallization process.

Detailed Procedure
  • Dissolution: Place the crude 5,7-Difluorobenzo[d]isoxazol-3-amine in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation) with a stir bar or boiling chips.[11] Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding hot solvent until the solid is completely dissolved.[7][11]

  • Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, inorganic salts), you must perform a hot gravity filtration. This step is crucial to remove particulates that would otherwise contaminate your final product.[9][11] Keep the solution, funnel, and receiving flask hot to prevent premature crystallization in the filter paper.[11]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[15] Rapid cooling tends to trap impurities.[15] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surfaces. Using too much wash solvent, or solvent that isn't cold, will dissolve some of your product and lower the yield.[7]

  • Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Alternative Protocols for Challenging Purifications

Protocol 3: Mixed-Solvent Recrystallization

This technique is invaluable when no single solvent provides the desired solubility profile.[12] It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "poor" solvent or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (the saturation point).[10]

G A Select a 'Good' Solvent (High Solubility) B Select a Miscible 'Poor' Solvent (Low Solubility) C Dissolve crude solid in minimum hot 'Good' Solvent D Add 'Poor' Solvent dropwise to hot solution until cloudy C->D E Add a few drops of 'Good' Solvent to redissolve, creating a clear solution D->E F Cool slowly to induce crystallization E->F

Caption: Logic for selecting a mixed-solvent system.

Common Solvent Pairs:

  • Ethanol / Water

  • Acetone / Water

  • Ethyl Acetate / Hexane

  • Dichloromethane / Hexane[10][16][17]

Procedure:

  • Dissolve the crude solid in a minimal amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" solvent dropwise until a persistent cloudiness is observed.

  • Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly as described in the single-solvent protocol.

Protocol 4: Column Chromatography

If the crude product is an oil, or if recrystallization fails to remove a closely related impurity, column chromatography is the preferred method.[18] For benzisoxazole derivatives, a silica gel stationary phase with a mobile phase gradient of a non-polar and a polar solvent is typically effective.[4][19][20]

General Parameters:

  • Stationary Phase: Silica Gel (60 Å, 230-400 mesh)

  • Mobile Phase: A gradient system of Hexane and Ethyl Acetate is a common starting point. Begin with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity.

  • Monitoring: Progress is monitored by Thin-Layer Chromatography (TLC), often visualized under UV light (254 nm) where aromatic compounds typically show as dark spots.[17][18]

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
No Crystals Form 1. Too much solvent was used.[14]2. The solution is supersaturated.[7][14]1. Boil off some of the solvent to concentrate the solution and try cooling again.[15]2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of pure product.[8][14]
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated with impurities, depressing the melting point.[11][14]Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point and attempt a slower cooling rate. If the problem persists, switch to a lower-boiling point solvent or purify by chromatography first.[14]
Poor Recovery / Low Yield 1. Too much solvent was added initially.2. The compound has significant solubility in the cold solvent.3. Premature crystallization during hot filtration.4. Excessive washing of the final crystals.[15]1. Evaporate some mother liquor to see if more product crystallizes.2. Ensure the solution is thoroughly cooled in an ice bath before filtration.3. Use a different solvent system.4. Ensure wash solvent is ice-cold and used sparingly.[7]
Colored Impurities in Crystals The impurities were not fully removed.Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb colored impurities. Use sparingly, as it can also adsorb the desired product.[9]

Conclusion

The purification of 5,7-Difluorobenzo[d]isoxazol-3-amine is a critical step in the synthesis of many high-value pharmaceutical compounds. While no single universal protocol exists, the systematic approach outlined in this guide—beginning with a logical solvent screening, followed by a carefully executed recrystallization—provides a robust framework for achieving high purity. By understanding the causal relationships between solvent choice, cooling rates, and crystal formation, researchers can troubleshoot effectively and adapt these methods to ensure the consistent quality required for drug development and manufacturing.[2]

References

  • EvitaChem. (n.d.). Buy 5,7-Difluorobenzo[d]isoxazol-3-amine (EVT-13280254).
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. (2004, October 7). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Benchchem. (n.d.). Technical Support Center: Purification of 6-Nitro-2-(p-tolyl)benzo[d]oxazole.
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  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • California State University, Stanislaus. (n.d.). Recrystallization.
  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization.
  • Chakkarwar, A. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd.
  • At Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • ACS Publications. (2014, August 26). A Lewis Acid Catalyzed Annulation to 2,1-Benzisoxazoles.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Benchchem. (n.d.). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
  • ACS Publications. (2023, September 5). Synthesis of Fluorinated Amines: A Personal Account.
  • MDPI. (2025, April 15). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation.
  • PubChem. (n.d.). 5,7-Difluorobenzo[d]isoxazol-3-amine.
  • Supporting Information. (n.d.). amine and N-(pyrimidin-2-yl)benzo[d]thiazo.
  • Benchchem. (n.d.). Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions.

Sources

Method

Application Note: Optimized Protocols for the Handling and Storage of Moisture-Sensitive Benzisoxazole Amines

Abstract Benzisoxazole amines are a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] However, the inherent moisture sensitivity of many of these compounds present...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzisoxazole amines are a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] However, the inherent moisture sensitivity of many of these compounds presents a significant challenge to their stability and, by extension, the reliability of research and development outcomes. This application note provides a comprehensive, scientifically-grounded framework for the handling and storage of moisture-sensitive benzisoxazole amines, designed for researchers, scientists, and drug development professionals. We will delve into the chemical rationale behind these protocols, offering detailed, step-by-step methodologies to mitigate degradation and ensure the long-term integrity of these critical molecules.

The Criticality of Moisture Control in Benzisoxazole Amine Chemistry

The benzisoxazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antipsychotic, antimicrobial, and anticancer properties.[1] The amine functional group, often a key determinant of a molecule's biological activity and pharmacokinetic profile, is also a primary site of vulnerability to moisture-induced degradation.

Exposure to atmospheric humidity can initiate hydrolytic and oxidative degradation pathways, leading to the formation of impurities that can confound experimental results and compromise the safety and efficacy of potential drug candidates.[2][3] Therefore, establishing and adhering to stringent handling and storage protocols is not merely a matter of good laboratory practice but a fundamental requirement for reproducible and reliable scientific outcomes.

Unraveling the Degradation Pathways

The primary degradation route for benzisoxazole amines in the presence of moisture is often hydrolysis. The amide-like character of the isoxazole ring makes it susceptible to nucleophilic attack by water, a reaction that can be catalyzed by acidic or basic conditions. This can lead to ring-opening and the formation of various degradation products.[4][5]

cluster_degradation_pathway Moisture-Induced Degradation of Benzisoxazole Amines Benzisoxazole_Amine Benzisoxazole Amine Intermediate Hydrolytic Intermediate Benzisoxazole_Amine->Intermediate Hydrolysis Water H₂O (Moisture) Water->Intermediate Degradation_Product Ring-Opened Degradation Product Intermediate->Degradation_Product cluster_handling_workflow Workflow for Handling Moisture-Sensitive Compounds Start Retrieve from Cold Storage Equilibrate Equilibrate to Ambient Temperature in Desiccator Start->Equilibrate Transfer Transfer to Inert Atmosphere (Glovebox/Schlenk Line) Equilibrate->Transfer Weigh Weigh Compound Transfer->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Use Proceed with Experiment Dissolve->Use

Figure 2: A systematic workflow designed to minimize moisture exposure during the handling of benzisoxazole amines.

Protocol 4.1: Weighing and Solution Preparation in a Glovebox
  • Prepare the Environment: Ensure the glovebox has a dry, inert atmosphere. Introduce all necessary glassware and consumables, allowing sufficient time for the atmosphere to stabilize. [6][7]2. Temperature Equilibration: Before introducing the compound into the glovebox, allow the sealed primary container to warm to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture on the cold vial.

  • Transfer and Weigh: Once equilibrated, transfer the vial into the glovebox. Unseal and weigh the desired amount of the benzisoxazole amine.

  • Dissolution: Dissolve the weighed compound in a suitable anhydrous solvent that has been stored over molecular sieves or freshly distilled. [8][9][10]5. Reseal and Store: Promptly and securely reseal the primary container, purge with inert gas if possible, and return it to the appropriate storage conditions.

The Critical Role of Anhydrous Solvents

The use of dry solvents is non-negotiable when working with moisture-sensitive compounds. Many common laboratory solvents readily absorb water from the atmosphere. [9] Table 2: Common Solvents and Recommended Drying Methods

SolventDrying AgentVerification Method
Tetrahydrofuran (THF)Sodium/benzophenone ketylA persistent deep blue or purple color indicates anhydrous conditions. [9]
Dichloromethane (DCM)Calcium hydrideDistillation is typically required. No simple visual indicator.
Acetonitrile (MeCN)Calcium hydride, then 4Å molecular sievesCan be stored over molecular sieves after distillation. [10]
N,N-Dimethylformamide (DMF)Barium oxide or 4Å molecular sieves, followed by vacuum distillationAvoid basic drying agents like calcium hydride which can cause decomposition. [10]

For many applications, commercially available anhydrous solvents in septum-sealed bottles offer a convenient and reliable option. [11][12]

Analytical Verification of Compound Integrity

Regular analytical checks are essential to confirm the continued purity and stability of stored benzisoxazole amines.

Protocol 6.1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
  • Methodology: A stability-indicating HPLC method should be developed and validated. This typically involves a reverse-phase column (e.g., C18) and a mobile phase that provides good resolution between the parent compound and its potential degradants. [4][13][14]2. Sample Preparation: Carefully prepare a sample of the stored compound for analysis, taking all necessary precautions to avoid introducing moisture during this process.

  • Analysis and Interpretation: Analyze the sample and compare the resulting chromatogram to a reference standard or a previously analyzed batch. The appearance of new peaks or a decrease in the area of the parent peak can indicate degradation. [15]

Conclusion

The successful use of moisture-sensitive benzisoxazole amines in research and development hinges on a proactive and meticulous approach to their handling and storage. By understanding the chemical principles of their degradation and implementing the robust protocols outlined in this guide, scientists can safeguard the integrity of these valuable compounds. This commitment to best practices will ultimately lead to more reliable, reproducible data and accelerate the pace of innovation in medicinal chemistry.

References
  • Environment, Health & Safety. Water Sensitive Chemicals. University of California, Berkeley.
  • Ziebaq. (2025, March 17). 10 Best Practices for Using Lab Chemical Storage Cabinets.
  • Moodle@Units. Preparing Anhydrous Reagents and Equipment.
  • Lab Manager. (2025, February 6).
  • JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment.
  • Innova Design Group. (2024, December 6).
  • University of Rochester, Department of Chemistry. How to Store Reagents.
  • Sciencemadness Wiki. (2023, July 25). Drying solvents.
  • Chemistry LibreTexts. (2021, August 15). Drying Solvents.
  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Medicinal Cannabis Production.
  • Pharma.Tips. (2025, December 27). Managing Humidity in Compression Areas of Hygroscopic Tablets.
  • ResearchGate. (2019, November 19).
  • Upperton Pharma Solutions. Hard to Handle API Challenges.
  • Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • International Journal of Pharmaceutical Research & Allied Sciences. (2021, November 15).
  • MedCrave online. (2018, March 19).
  • Benchchem.
  • Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox?
  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • PMC. Benzisoxazole: a privileged scaffold for medicinal chemistry.
  • Enamine.
  • Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives.
  • Semantic Scholar. Determination of Albendazole in the Presence of its Alkaline Degradation Product Using TLC-Densitometric and Chemometric Methods.
  • Benchchem. Handling and Storage of 3-(Benzotriazol-1-yl)propan-1-amine: A Technical Guide.
  • PubMed. (2023, July 17).
  • PMC. (2023, March 19).
  • The Pharmaceutical Journal. (2010, October 9).
  • MDPI. (2024, March 29).

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Technical Notes & Optimization

Troubleshooting

Improving low yields in the synthesis of 5,7-Difluorobenzo[d]isoxazol-3-amine

Welcome to the technical support center for the synthesis of 5,7-Difluorobenzo[d]isoxazol-3-amine. This valuable heterocyclic scaffold is a cornerstone in medicinal chemistry, appearing in molecules developed for treatin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,7-Difluorobenzo[d]isoxazol-3-amine. This valuable heterocyclic scaffold is a cornerstone in medicinal chemistry, appearing in molecules developed for treating bacterial infections, thrombosis, and cancer.[1] However, its synthesis can be challenging, with low yields being a frequent obstacle for researchers.

This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your synthetic route. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to make informed decisions to enhance reaction efficiency, minimize byproduct formation, and improve overall yield.

Section 1: Understanding the Core Synthesis & Potential Pitfalls

The most prevalent method for synthesizing 3-aminobenzisoxazoles is the reaction of a 2-fluorobenzonitrile with a hydroxylamine derivative.[2][3] This process involves a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. For the target molecule, 5,7-Difluorobenzo[d]isoxazol-3-amine, the synthesis typically starts from 2,3,5-trifluorobenzonitrile.

The reaction proceeds in two key stages:

  • SNAr Reaction: A protected hydroxylamine, deprotonated by a base, acts as a nucleophile, displacing the fluorine atom at the C2 position of the benzonitrile ring. This position is activated by the electron-withdrawing nitrile group.

  • Cyclization: Subsequent deprotection (if necessary) and intramolecular cyclization, where the hydroxylamine nitrogen attacks the nitrile carbon, forms the isoxazole ring.

While straightforward in principle, several factors can compromise the yield at each stage.

Synthetic_Pathway SM 2,3,5-Trifluorobenzonitrile + Hydroxylamine Source INT Intermediate Adduct (O-aryl oxime ether) SM->INT Step 1: SNAr Reaction PROD 5,7-Difluorobenzo[d]isoxazol-3-amine INT->PROD Step 2: Intramolecular Cyclization REAG Base (e.g., K2CO3, DBU) Solvent (e.g., DMSO, DMF) COND Heat (Δ) COND->INT Often requires thermal energy

Caption: Primary synthetic pathway for 5,7-Difluorobenzo[d]isoxazol-3-amine.

Low yields are often not due to a single issue but a combination of factors. Incomplete reactions, competing side reactions, and product degradation can all contribute to significant material loss. Understanding these potential failure points is the first step toward effective troubleshooting.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My overall yield is consistently low (<40%). Where should I start investigating?

A low overall yield is the most common complaint. A systematic approach is crucial to identify the root cause. We recommend a logical, step-by-step investigation, as outlined in the workflow below.

Troubleshooting_Workflow start Low Yield (<40%) n_sm 1. Verify Starting Material (SM) Purity start->n_sm n_rxn 2. Optimize Reaction Conditions start->n_rxn n_workup 3. Analyze Byproducts & Workup start->n_workup n_purify 4. Improve Purification Technique start->n_purify d_sm Purity via NMR/GC-MS? Anhydrous Solvents? Hydroxylamine quality? n_sm->d_sm d_rxn Base strength/equivalents? Temperature too high/low? Reaction time sufficient? n_rxn->d_rxn d_workup Aqueous quench pH? Emulsion formation? Product degradation? n_workup->d_workup d_purify Significant loss on silica? Peak tailing observed? Recrystallization viable? n_purify->d_purify

Caption: A systematic workflow for troubleshooting low yields.

Answer: Start by focusing on the fundamentals before adjusting complex parameters.

  • Starting Material Integrity:

    • 2,3,5-Trifluorobenzonitrile: Confirm its purity by ¹H and ¹⁹F NMR or GC-MS. Isomeric impurities can lead to complex product mixtures. Commercially available starting materials should be used from reliable sources.[4]

    • Hydroxylamine Source: Whether using hydroxylamine hydrochloride or a protected version like acetohydroxamic acid, ensure it is dry and has not degraded.[1] Hydroxylamine solutions can be unstable; freshly prepared solutions are recommended.

    • Solvents & Reagents: Use anhydrous solvents (e.g., DMSO, DMF). Water can hydrolyze the starting nitrile under basic conditions and interfere with the SNAr reaction.

  • Reaction Conditions:

    • Base Selection: The base is critical. It must be strong enough to deprotonate hydroxylamine but not so strong that it promotes side reactions. Finely ground potassium carbonate (K₂CO₃) is a common, effective choice. Organic bases like DBU can also be used but may require more careful temperature control.

    • Temperature: This reaction is a balancing act. The SNAr step requires heat to overcome the activation energy, but excessive temperatures (>120 °C) can lead to decomposition of the intermediate or polymerization, especially in solvents like DMSO.[5] An optimal range is often 80-100 °C. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the appearance of the product.

Q2: I'm observing a significant byproduct that is difficult to separate. What could it be?

Answer: Byproduct formation is a primary cause of both low yield and purification difficulties. Based on the reaction mechanism, several side products are plausible:

  • Incompletely Cyclized Intermediate: The O-aryl oxime ether intermediate may persist if the cyclization step is not driven to completion. This species is typically less polar than the final amine product.

    • Solution: Increase the reaction temperature or time after the initial SNAr phase (as determined by TLC) to facilitate the ring-closing step.

  • Hydrolysis Product: If water is present, the nitrile group can hydrolyze to a primary amide (2,3,5-trifluorobenzamide) or a carboxylic acid. These are generally more polar and can complicate the workup.

    • Solution: Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Tiemann-Type Rearrangement Products: Although less common in this specific synthesis, related reactions can undergo rearrangement to form benzoxazole derivatives.[6] This would result in an isomeric byproduct.

    • Solution: Careful control of reaction conditions (especially the base and solvent) can suppress this pathway. Sticking to milder bases like K₂CO₃ is advisable.

Table 1: Troubleshooting Common Symptoms

Symptom Potential Cause(s) Recommended Action(s)
No reaction / Starting material recovered Insufficient temperature; Inactive base; Degraded hydroxylamine. Increase temperature incrementally (e.g., 80°C -> 100°C); Use fresh, finely ground K₂CO₃; Use a fresh source of hydroxylamine.
Multiple spots on TLC, difficult to resolve Impure starting materials; Reaction temperature too high causing decomposition. Verify purity of 2,3,5-trifluorobenzonitrile; Run reaction at the lower end of the effective range (e.g., 80°C) and monitor over a longer period.
Reaction stalls, intermediate persists Cyclization step is kinetically slow; Insufficient thermal energy. After SNAr is complete (TLC), consider increasing temperature by 10-20°C for a few hours to drive cyclization.

| Yield is high pre-purification, low post-purification | Product is strongly adsorbed on silica gel; Product degradation on acidic silica. | Switch to a modified purification technique (see Q4). |

Q3: The cyclization step seems to be inefficient. How can I drive it to completion?

Answer: The intramolecular cyclization of the intermediate is a nucleophilic attack on the nitrile carbon. Several factors influence its efficiency:

  • Temperature: This is the most common lever to pull. As mentioned, a temperature increase after the initial SNAr step can provide the necessary activation energy for ring closure.

  • Solvent Polarity: Polar aprotic solvents like DMSO and DMF are ideal as they solvate the intermediate and facilitate the charge separation in the transition state of the cyclization.

  • One-Pot vs. Two-Step: While often performed as a one-pot reaction, separating the SNAr and cyclization steps can sometimes provide better control and higher yields, albeit at the cost of operational simplicity.[7] After the SNAr reaction is complete, one could change the solvent or add a specific cyclization catalyst, though for this system, thermal promotion is usually sufficient.

Q4: I'm losing a lot of product during purification. What are the best practices for isolating 5,7-Difluorobenzo[d]isoxazol-3-amine?

Answer: This is a critical issue. The basic amino group on the product can interact strongly with the acidic silanol groups on standard silica gel, leading to significant streaking, poor separation, and irreversible adsorption.[8]

  • Avoid Standard Silica Gel Chromatography if Possible: If your crude product is >90% pure, a well-chosen recrystallization is often the best method to obtain high-purity material with minimal loss.

  • Modified Normal-Phase Chromatography: If chromatography is necessary, deactivate the silica gel. This can be done by adding a small amount of a basic modifier to the eluent system.[8]

    • Recommended System: A gradient of ethyl acetate in hexanes or methanol in dichloromethane is common. Add 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to the mobile phase. This neutralizes the acidic sites on the silica, preventing tailing and improving recovery.

  • Reverse-Phase HPLC: For high-purity requirements on a smaller scale, reverse-phase (C18) HPLC is an excellent option. The product is polar enough to behave well in typical water/acetonitrile or water/methanol gradients.[8] An acidic modifier like 0.1% formic acid or TFA is typically used in the mobile phase.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for my starting materials? A: For 2,3,5-trifluorobenzonitrile, purity should be >98%, with special attention to the absence of other trifluorobenzonitrile isomers. For hydroxylamine hydrochloride, it should be a dry, free-flowing solid. For solvents like DMSO or DMF, use anhydrous grades (<50 ppm water) to prevent hydrolysis side reactions.

Q2: Which base and solvent system is optimal? A: The combination of potassium carbonate (K₂CO₃) in DMSO is a robust and widely used system for this type of reaction.[9] K₂CO₃ is inexpensive, effective, and less prone to causing the side reactions that stronger organic bases might induce. DMSO has a high boiling point and excellent solvating properties for the reactants.

Table 2: Comparison of Common Solvent & Base Systems

Solvent Base Temperature (°C) Pros Cons/Considerations
DMSO K₂CO₃ 80 - 100 High-yielding, standard conditions, good solubility. Can be difficult to remove during workup; potential for thermal runaway if not controlled.
DMF K₂CO₃ 80 - 100 Good alternative to DMSO, easier to remove. Can decompose at higher temperatures to form dimethylamine.[9]
Sulfolane Cs₂CO₃ 100 - 150 Can accelerate difficult SNAr reactions. Very high boiling point, difficult to remove. Often used in microwave synthesis.[7]

| THF | NaH | 66 (reflux) | Lower temperature reaction. | NaH is hazardous; THF has limited solvating power for the ionic intermediate. |

Q3: Are there alternative, higher-yielding synthetic routes I should consider? A: Yes, several modern methods have been developed to improve upon the traditional route.

  • Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and often improve yields by minimizing the formation of thermal degradation byproducts.[7][10] Reactions can sometimes be completed in minutes instead of hours.

  • Electrophilic Amination: An alternative strategy inverts the polarity, using a 2-hydroxybenzonitrile derivative and an electrophilic nitrogen source. This method proceeds under mild conditions and expands the substrate scope.[1][2][3]

  • Palladium-Catalyzed Amination: Buchwald-Hartwig amination can be used for the direct amination of a 3-bromo-5,7-difluorobenzo[d]isoxazole precursor, though this adds steps to the synthesis.[7]

Section 4: Optimized Experimental Protocols

Protocol 1: Synthesis via SNAr/Cyclization

This protocol is a robust starting point for optimization.

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,3,5-trifluorobenzonitrile (1.0 eq.), acetohydroxamic acid (1.2 eq.), and finely ground, anhydrous potassium carbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous DMSO (approx. 0.2 M concentration relative to the benzonitrile).

  • Reaction: Heat the stirred mixture to 90 °C. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice water (10x the volume of DMSO). This should precipitate the crude product.

  • Isolation: Stir the aqueous slurry for 30 minutes to an hour. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove DMSO and inorganic salts, followed by a cold, non-polar solvent like hexanes or diethyl ether to remove less polar impurities.

  • Drying: Dry the crude product under high vacuum.

Protocol 2: Purification by Modified Flash Chromatography
  • Stationary Phase: Standard silica gel (40-63 µm).

  • Mobile Phase Preparation: Prepare the eluent system. A good starting point is Ethyl Acetate (EtOAc) and Hexanes. Add 0.5% (v/v) triethylamine (TEA) to the prepared mobile phase mixture.[8]

  • TLC Analysis: Determine the optimal eluent composition by TLC, aiming for an Rf value of 0.2-0.3 for the product.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. For best results, adsorb the sample onto a small amount of silica gel ("dry loading").

  • Elution: Run the column with the TEA-modified eluent, collecting fractions and analyzing by TLC.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The residual TEA is volatile and should be removed under high vacuum.

References

  • Sherrill, J., et al. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. American Chemical Society. [Online].
  • Sherrill, J., et al. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Organic Letters - ACS Publications. [Online].
  • EvitaChem. (n.d.). 5,7-Difluorobenzo[d]isoxazol-3-amine (EVT-13280254). EvitaChem. [Online].
  • Various Authors. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. ACS Publications. [Online].
  • Sherrill, J., et al. (2026). Synthesis of 3‑Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Figshare. [Online].
  • Al-Tel, T. H. (2025). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. ResearchGate. [Online].
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem. [Online].
  • European Patent Office. (n.d.). EP1114809A1 - Process for the preparation of fluorobenzyl derivatives. Google Patents. [Online].
  • Royal Society of Chemistry. (2014). Amine and N-(pyrimidin-2-yl)benzo[d]thiazo. RSC Publishing. [Online].
  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Amino-4,6-difluoro-1H-indazole by Chromatography. BenchChem. [Online].

Sources

Optimization

Identifying common impurities in 5,7-Difluorobenzo[d]isoxazol-3-amine production

Technical Support Center: 5,7-Difluorobenzo[d]isoxazol-3-amine Production Introduction Welcome to the technical support hub for 5,7-Difluorobenzo[d]isoxazol-3-amine (CAS: 1936532-36-3). This intermediate is a critical sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5,7-Difluorobenzo[d]isoxazol-3-amine Production

Introduction

Welcome to the technical support hub for 5,7-Difluorobenzo[d]isoxazol-3-amine (CAS: 1936532-36-3). This intermediate is a critical scaffold in the synthesis of next-generation antipsychotics (related to Iloperidone/Risperidone analogs) and novel antibacterial agents.

The synthesis of this molecule, typically via the cyclization of 2,4,6-trifluorobenzonitrile with acetohydroxamic acid , is mechanistically elegant but operationally unforgiving. This guide moves beyond basic protocols to address the why and how of impurity formation, providing you with the diagnostic tools to rescue compromised batches.

Part 1: The Synthetic Pathway & Critical Control Points

To troubleshoot impurities, we must first map their genesis. The standard industrial route involves an


 displacement of the ortho-fluorine by an hydroxamate nucleophile, followed by an intramolecular cyclization onto the nitrile.

Expert Insight: The symmetry of the starting material (2,4,6-trifluorobenzonitrile) is deceptive. While it prevents regioisomers theoretically, the high reactivity of the fluorine atoms makes the system prone to over-reaction (hydrolysis) and ring-opening under the very basic conditions required for cyclization.

Visualizing the Reaction & Impurity Landscape

G SM Starting Material (2,4,6-Trifluorobenzonitrile) Inter Intermediate (O-Aryl Hydroxamate) SM->Inter SNAr (Ortho-F) Imp_B Impurity B (Amide Formation) 2,4,6-Trifluorobenzamide SM->Imp_B Nitrile Hydrolysis (Wet Solvent) Imp_C Impurity C (Regioisomer) 4,6-Difluoro isomer SM->Imp_C Contaminated SM (2,4,5-Trifluoro) Reagent Acetohydroxamic Acid + Base (KOtBu) Reagent->Inter Product Product (5,7-Difluorobenzo[d] isoxazol-3-amine) Inter->Product Cyclization Imp_A Impurity A (Hydrolysis/Ring Open) 2,4-Difluoro-6-hydroxybenzonitrile Inter->Imp_A Failure to Cyclize or Ring Opening

Figure 1: Reaction pathway illustrating the genesis of the target amine and its primary impurities.

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific scenarios reported by process chemists.

Scenario 1: "I see a persistent peak at RRT 0.85 that tracks with reaction time."

Diagnosis: This is likely Impurity A (2,4-Difluoro-6-hydroxybenzonitrile) .

  • The Cause: This is a "dead-end" byproduct. It occurs if the benzisoxazole ring forms but then re-opens due to excessive base strength or prolonged heating, or if the hydroxamate intermediate hydrolyzes before cyclizing.

  • The Fix:

    • Check Water Content: Ensure your solvent (DMF or THF) is anhydrous (<0.05% water). Water competes with the internal cyclization.

    • Base Control: If using Potassium tert-butoxide (KOtBu), strictly limit equivalents to 1.1–1.2 eq. Excess strong base attacks the isoxazole ring at the 3-position, leading to ring opening back to the salicylate derivative.

    • Quench Protocol: Do not let the reaction sit at high pH after completion. Quench immediately with dilute HCl or Ammonium Chloride solution.

Scenario 2: "My product is pink/brown, but HPLC purity is >98%."

Diagnosis: Trace oxidation of the amine (Azo-dimer formation).

  • The Cause: Aromatic amines are sensitive to air oxidation, forming azo-dimers or quinoid species. These have high extinction coefficients, so even ppm levels cause intense coloration.

  • The Fix:

    • Sparging: Degas all solvents with Nitrogen/Argon before use.

    • Acid Wash: Dissolve the crude product in dilute HCl. The amine will protonate and dissolve; the neutral azo-impurities will often remain insoluble or can be extracted with Ethyl Acetate. Basify the aqueous layer to recover pristine white solid.

Scenario 3: "I have a regioisomer (Impurity C) that I cannot recrystallize out."

Diagnosis: Contaminated Starting Material.

  • The Cause: You are likely using 2,4,5-trifluorobenzonitrile instead of the symmetric 2,4,6-trifluorobenzonitrile , or your supplier provided a mixture.

  • The Logic: Because 2,4,6-trifluorobenzonitrile is symmetric, nucleophilic attack at either ortho position yields the same product. Therefore, regioisomers are impossible unless the starting material itself is isomeric.

  • The Fix: Run a GC-MS or F-NMR on your starting material. If the SM is impure, no amount of reaction optimization will fix the product. You must source higher purity SM (>99%).

Part 3: Analytical Impurity Profile

Use the following parameters to validate your material.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 254 nm (primary) and 210 nm (for amide impurities).

Common Impurity Table:

Impurity CodeChemical NameRRT (Approx)OriginControl Strategy
Impurity A 2,4-Difluoro-6-hydroxybenzonitrile0.85Hydrolysis / Ring OpeningControl pH; Keep anhydrous.
Impurity B 2,4,6-Trifluorobenzamide0.60Nitrile HydrolysisAvoid acidic aqueous conditions during workup.
Impurity C 4,6-Difluorobenzo[d]isoxazol-3-amine1.05SM ContaminationQualify SM supplier (require <0.1% isomers).
SM 2,4,6-Trifluorobenzonitrile1.20Unreacted MaterialIncrease reaction temp slightly; check stoichiometry.

Part 4: Advanced Characterization Workflow

When standard HPLC is inconclusive, use this decision tree to identify unknown contaminants.

DecisionTree Start Unknown Impurity Detected CheckUV Check UV Spectrum (PDA Data) Start->CheckUV IsAmine Does it have Amine Absorbance? (~290-300nm) CheckUV->IsAmine MassSpec Run LC-MS (ESI+) IsAmine->MassSpec Yes M_Plus_1 Mass = M+1 (171 Da)? MassSpec->M_Plus_1 M_Plus_18 Mass = M+18 (188 Da)? MassSpec->M_Plus_18 M_Minus_F Mass = M-19? MassSpec->M_Minus_F IsoResult Likely Regioisomer (Check F-NMR) M_Plus_1->IsoResult HydResult Hydrolysis Product (Amide/Salicylate) M_Plus_18->HydResult Defluoro Defluorinated Side Product M_Minus_F->Defluoro

Figure 2: Diagnostic workflow for identifying unknown impurities based on UV and Mass Spectral data.

References

  • EvitaChem. (n.d.). 5,7-Difluorobenzo[d]isoxazol-3-amine Synthesis and Technical Data. Retrieved from 1

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92134187, 5,7-Difluorobenzo[d]isoxazol-3-amine. Retrieved from 2

  • Shutske, G. M., et al. (1982). Synthesis of benzisoxazoles via the reaction of ortho-fluorobenzonitriles with acetohydroxamic acid. (Foundational mechanistic reference for this class of reactions). See general context in .

  • Plaçais, C., et al. (2021).[3] Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. (Demonstrates similar cyclization challenges with fluorinated amines). Retrieved from 3

Sources

Troubleshooting

Troubleshooting cyclization failures when synthesizing 5,7-Difluorobenzo[d]isoxazol-3-amine

Welcome to the technical support resource for the synthesis of 5,7-Difluorobenzo[d]isoxazol-3-amine. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 5,7-Difluorobenzo[d]isoxazol-3-amine. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, specifically focusing on failures in the critical cyclization step. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Introduction: The Synthetic Challenge

5,7-Difluorobenzo[d]isoxazol-3-amine is a valuable heterocyclic scaffold in medicinal chemistry.[1][2] Its synthesis most commonly involves the formation of the isoxazole ring via an intramolecular nucleophilic aromatic substitution (SNAr) reaction. A typical precursor, such as an oxime derived from 2,3,5-trifluorobenzonitrile, undergoes base-mediated cyclization where the oxime oxygen displaces the ortho-fluorine atom.

The presence of two strongly electron-withdrawing fluorine atoms on the aromatic ring significantly activates it towards nucleophilic attack, which is advantageous for the desired SNAr reaction.[3][4] However, this high reactivity also introduces specific challenges, including increased susceptibility to side reactions and the need for precise control over reaction conditions. This guide addresses the most frequent failures encountered during this cyclization step in a direct question-and-answer format.

Troubleshooting Guide & FAQs

Q1: My reaction has stalled. TLC/LC-MS analysis shows primarily unreacted starting material with little to no product formation. What is the likely cause?

A1: Low or no conversion in this SNAr cyclization is almost always linked to suboptimal reaction conditions that fail to overcome the reaction's activation energy or effectively generate the required nucleophile. The key parameters to investigate are the base, solvent, and temperature.

Plausible Cause 1: Inappropriate Base Selection or Stoichiometry The base serves a critical role: to deprotonate the hydroxylamine derivative (e.g., acetohydroxamic acid or a protected hydroxylamine) to form the potent oxygen nucleophile required for the ring-closing attack. However, the choice of base is a delicate balance. A base that is too weak will not generate a sufficient concentration of the nucleophile, while an overly strong or nucleophilic base can promote side reactions.

  • Solution: Employ a non-nucleophilic base with a pKₐ sufficient to deprotonate the N-OH precursor. Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent choices as they are strong enough to facilitate the reaction while minimizing the risk of hydrolyzing the nitrile group.[5][6] Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be effective but require strictly anhydrous conditions.

Plausible Cause 2: Incorrect Solvent The SNAr mechanism proceeds through a charged, resonance-stabilized intermediate (a Meisenheimer complex).[3] The reaction rate is highly dependent on the solvent's ability to stabilize this intermediate.

  • Solution: Use a polar, aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are ideal for SNAr reactions because they can solvate the cation of the base but do not form strong hydrogen bonds with the oxygen nucleophile, leaving it more reactive. Protic solvents like ethanol or water will solvate and deactivate the nucleophile, drastically slowing the reaction.[7]

Plausible Cause 3: Insufficient Reaction Temperature While the difluorinated ring is highly activated, the formation of the Meisenheimer complex still has a significant activation energy barrier.

  • Solution: Most SNAr cyclizations of this type require heating. A typical starting point is 60-80 °C. If conversion is still low, the temperature can be incrementally increased to 100-120 °C while carefully monitoring for the appearance of degradation products by TLC or LC-MS.[8]

Table 1: Recommended Starting Conditions for Cyclization
ParameterRecommendationRationale
Precursor 2,3,5-TrifluorobenzonitrileCommercially available; the C2-F is the target for displacement.
Nucleophile Acetohydroxamic AcidActs as a hydroxylamine surrogate for 3-amino group formation.
Base Potassium Carbonate (K₂CO₃)Non-nucleophilic, sufficiently strong, and cost-effective. Use 2.0-3.0 equivalents.[5]
Solvent Anhydrous DMFPolar aprotic solvent stabilizes the Meisenheimer complex.[6]
Temperature 80 °CBalances reaction rate against potential side reactions.
Concentration 0.1 - 0.5 MStandard concentration to favor intramolecular cyclization.
Workflow: Troubleshooting Low Conversion

start Low / No Conversion check_base Is the base appropriate? (e.g., K₂CO₃, Cs₂CO₃) start->check_base check_solvent Is the solvent polar aprotic? (e.g., Anhydrous DMF, DMSO) check_base->check_solvent Yes fix_base Action: Switch to K₂CO₃ or Cs₂CO₃. Ensure 2-3 eq. check_base->fix_base No check_temp Is the temperature sufficient? (≥ 80 °C) check_solvent->check_temp Yes fix_solvent Action: Switch to anhydrous DMF or DMSO. check_solvent->fix_solvent No optimize Consider increasing base stoichiometry or reaction time. Monitor by LC-MS. check_temp->optimize Yes fix_temp Action: Increase temperature incrementally to 100-120 °C. check_temp->fix_temp No

Caption: Decision tree for addressing low conversion.
Q2: My LC-MS shows a major product with the correct mass, but the NMR is inconsistent with 5,7-Difluorobenzo[d]isoxazol-3-amine. What is this isomer?

A2: The most probable isomeric byproduct is 7,9-Difluoro-2-aminobenzo[d]oxazole . This arises from a competitive Tiemann-type rearrangement pathway rather than the desired SNAr cyclization. This is a known challenge in the synthesis of 3-aminobenzisoxazoles from 2-hydroxybenzonitriles or related precursors.[1]

Mechanism of Side Reaction: Instead of the oxygen of the intermediate oxime attacking the aromatic ring (Path A), a rearrangement can occur where the aryl group migrates to the nitrogen atom, leading to a carbodiimide intermediate. This intermediate is then trapped by the ortho-hydroxyl (or its precursor) to form the benzoxazole ring (Path B).

  • How to Confirm: The key difference in the ¹H NMR spectrum will be the chemical shift of the aromatic protons and the absence of the characteristic broad amine singlet of the 3-amino group, which may be replaced by a different amine signal. ¹³C NMR would show distinct chemical shifts for the carbonyl-like carbon of the oxazole ring.

  • Solution: The selectivity between SNAr and Tiemann-type rearrangement can be influenced by reaction conditions. The SNAr pathway is generally favored under the standard conditions described in Q1 (e.g., K₂CO₃ in DMF). The rearrangement may be promoted by certain reagents or conditions that favor nitrene-like intermediates. Sticking to a well-established SNAr protocol is the best preventative measure. If the side product is consistently observed, consider an alternative synthetic route, such as using a pre-formed hydroxylamine derivative.[9]

Reaction Pathways: SNAr vs. Rearrangement

cluster_start Precursor Intermediate cluster_snar Path A: Desired SNAr Cyclization cluster_tiemann Path B: Competing Tiemann Rearrangement precursor 2-Fluoro-3,5-difluoro-N-hydroxybenzimidamide snar_ts Meisenheimer Complex (Intramolecular O-attack) precursor->snar_ts K₂CO₃ / DMF tiemann_ts Aryl Migration (Rearrangement) precursor->tiemann_ts Favored by certain conditions product_a 5,7-Difluorobenzo[d]isoxazol-3-amine (Desired Product) snar_ts->product_a - F⁻ carbodiimide Carbodiimide Intermediate tiemann_ts->carbodiimide product_b 7,9-Difluoro-2-aminobenzo[d]oxazole (Isomeric Byproduct) carbodiimide->product_b Intramolecular cyclization

Caption: Competing reaction pathways.
Q3: The reaction proceeds, but my yield is consistently low, and I observe multiple spots on my TLC plate. How can I improve selectivity and yield?

A3: Poor yields with multiple byproducts often point to issues with substrate stability under the reaction conditions, particularly hydrolysis or intermolecular side reactions.

Plausible Cause 1: Hydrolysis of the Nitrile Group The starting benzonitrile is susceptible to hydrolysis under basic conditions, especially if water is present. This can form the corresponding benzamide or benzoic acid, which will not cyclize and complicates purification.

  • Solution:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Dry the base (e.g., K₂CO₃) by heating under vacuum before use.

    • Use a Non-Nucleophilic Base: A bulky, non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective for deprotonation while posing a lower risk of participating in unwanted side reactions compared to hydroxide or alkoxide bases.[10]

Plausible Cause 2: Intermolecular Reactions If the concentration of the deprotonated intermediate is too high, it can react with another molecule of the 2,3,5-trifluorobenzonitrile precursor instead of cyclizing intramolecularly. This leads to dimers and oligomers, reducing the yield of the desired monomeric product.

  • Solution: While less common for the formation of stable 5-membered rings, if oligomerization is suspected (e.g., by observing high m/z species in MS), consider applying high-dilution principles. This involves the slow, syringe-pump addition of the precursor and base into a larger volume of heated solvent to keep the instantaneous concentration of the reactive intermediate low.

Experimental Protocols

Protocol 1: Recommended Cyclization Synthesis of 5,7-Difluorobenzo[d]isoxazol-3-amine

This protocol is a representative procedure based on established SNAr chemistry for this class of compounds. Researchers should perform their own risk assessment before proceeding.

Materials:

  • 2,3,5-Trifluorobenzonitrile

  • Acetohydroxamic acid

  • Potassium Carbonate (K₂CO₃), finely milled and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2,3,5-trifluorobenzonitrile (1.0 eq), acetohydroxamic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the starting benzonitrile.

  • Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting benzonitrile is consumed (typically 8-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

    • Extract the aqueous phase with ethyl acetate (3 x 10x the volume of DMF).

    • Combine the organic layers. Wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). The bicarb wash helps remove any unreacted acetohydroxamic acid and acidic byproducts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify via flash column chromatography on silica gel.

    • Eluent System: A gradient of hexane/ethyl acetate is commonly effective. Start with 100% hexane and gradually increase the polarity (e.g., to 30-50% ethyl acetate).

    • Note: To prevent product streaking on the column due to the basic amine, it can be beneficial to add 0.5-1% triethylamine (Et₃N) to the eluent mixture.

Protocol 2: LC-MS Sample Preparation for Reaction Monitoring
  • Sampling: Using a glass capillary or syringe, carefully withdraw a small aliquot (approx. 5-10 µL) from the hot reaction mixture.

  • Quenching & Dilution: Immediately quench the aliquot in a vial containing 1.0 mL of acetonitrile or methanol. This will stop the reaction and precipitate most of the inorganic salts.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into a clean LC-MS vial.

  • Analysis: Analyze the sample by LC-MS to determine the ratio of starting material, product, and any significant byproducts. This allows for accurate tracking of conversion and early detection of issues.

References

  • Baer, J. W., Gallego, G. M., et al. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Organic Letters. Available at: [Link]

  • Foroumadi, A., et al. (Date not available). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. Available at: [Link]

  • Ang, W., Chu, C.-Y., et al. (2013). Application of a recyclable fluorous oxime in the convenient synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines. Semantic Scholar. Available at: [Link]

  • Wikipedia. (Date not available). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Rohrbach, S., et al. (Date not available). Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]

  • Anusha, P. & Rao, J. V. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Liu, Y., et al. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews. Available at: [Link]

  • Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. Available at: [Link]

  • Ellman, J. A., et al. (2006). 2-aminobenzoxazole process. Google Patents.
  • Bray, A. M., et al. (Date not available). On-resin macrocyclization of peptides via intramolecular SnAr reactions. PubMed. Available at: [Link]

  • Kráľová, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Hufnagel, B., et al. (2022). Synthetic approaches towards 3‐aminobenzisoxazole and 2‐aminobenzoxazole. ResearchGate. Available at: [Link]

  • Chen, C.-Y., et al. (2021). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.org. Available at: [Link]

  • Dubrovskiy, A. V. & Larock, R. C. (Date not available). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC. Available at: [Link]

  • Wang, H., et al. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. ChemistrySelect. Available at: [Link]

  • Tihonovs, I., et al. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ji, Z., et al. (2008). 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. PubMed. Available at: [Link]

  • Nishimoto, Y., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

  • Buchanan, A. G., et al. (2025). Attempted synthesis of 4,5,7-trifluorobenzofurans from perfluorobenzaldehydes or perfluoroacetophenones... ResearchGate. Available at: [Link]

  • Rumpf, P. F. (1966). Processes for preparing 3-amino-isoxazoles. Google Patents.
  • Mayo, M. S., et al. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. Organic Chemistry Portal. Available at: [Link]

  • Chavan, P., et al. (2024). Construction of Isoxazole ring: An Overview. NanoBioLetters. Available at: [Link]

  • Le, C. M., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available at: [Link]

  • Diana, P., et al. (2025). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. Available at: [Link]

  • Bak, A. C., et al. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. MDPI. Available at: [Link]

  • Wang, C., et al. (Date not available). Radical-mediated divergent cyclization of benzamides toward perfluorinated or cyanated isoquinolinediones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, Y., et al. (2025). An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. ResearchGate. Available at: [Link]

  • Tucker, J. W., et al. (Date not available). Interrupted SNAr-Alkylation Dearomatization. PMC. Available at: [Link]

  • Fluorine notes. (2021). AN IMPROVED SYNTHESIS OF 3,3- AND 5,5-DIFLUORO-2- AMINOCYCLOHEXANECARBOXYLATES AND EXTENSION OF THE METHOD VIA ORGANOSELENIUM CH. Fluorine notes. Available at: [Link]

  • Pews, R. G. (2000). Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene. Google Patents.

Sources

Optimization

Minimizing byproduct formation during 5,7-Difluorobenzo[d]isoxazol-3-amine functionalization

Topic: Minimizing byproduct formation during 5,7-Difluorobenzo[d]isoxazol-3-amine functionalization Content Type: Technical Support Center / Troubleshooting Guide [1] Status: Active Last Updated: February 25, 2026 Doc ID...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing byproduct formation during 5,7-Difluorobenzo[d]isoxazol-3-amine functionalization Content Type: Technical Support Center / Troubleshooting Guide

[1]

Status: Active Last Updated: February 25, 2026 Doc ID: TS-BZISO-057[1]

Executive Summary

This guide addresses the stability and reactivity challenges associated with 5,7-difluorobenzo[d]isoxazol-3-amine (CAS: 1936532-36-3).[1] While this scaffold is a critical intermediate in the synthesis of atypical antipsychotics (e.g., Risperidone/Paliperidone analogs), it presents two competing failure modes: isoxazole ring cleavage (Kemp elimination) under basic conditions and nucleophilic aromatic substitution (


)  at the fluorinated positions.[1]

Part 1: Diagnostic Triage

Identify your issue based on the byproduct profile observed in LC-MS/NMR.

Observation (LC-MS/NMR)Probable IssueRoot CauseImmediate Action
Mass +18 (Hydrolysis) or distinct nitrile stretch (~2200 cm⁻¹) in IR Ring Opening Base-catalyzed Kemp elimination (cleavage of N-O bond).[1]Switch to non-nucleophilic organic bases (e.g., DIPEA, 2,6-Lutidine).[1] Lower reaction temperature.
Mass -20 (loss of HF) + Nu (Nucleophile)

Side Reaction
Displacement of C5 or C7 Fluorine by the amine or solvent.[1]Use steric bulk to protect the ring; avoid polar aprotic solvents (DMSO/DMF) at high temps.
Poly-alkylation (M + R + R) Over-Functionalization Uncontrolled nucleophilicity of the exocyclic amine.Switch from direct alkylation to Reductive Amination or Acylation-Reduction sequences.
Loss of N2 (Diazonium) Deamination Instability during Sandmeyer-type transformations.[1]Maintain temperature < -5°C; ensure rigorous exclusion of water if using alkyl nitrites.

Part 2: Critical Failure Modes & Solutions

Issue 1: Isoxazole Ring Cleavage (The "Kemp" Risk)

The 1,2-benzisoxazole core is thermodynamically unstable relative to its ring-opened isomer, the 2-hydroxybenzonitrile (salicylate) derivative.[1] While the 3-amino group stabilizes the ring via resonance (electron donation), functionalizing this amine (e.g., acylation, sulfonation) converts it into an electron-withdrawing group , significantly increasing the ring's susceptibility to base cleavage.[1]

The Mechanism

Strong bases (NaOH, NaH, KOtBu) or even secondary amines at high temperatures can trigger proton abstraction or nucleophilic attack, leading to the "Kemp Elimination" pathway.[1]

KempElimination Figure 1: Base-Catalyzed Ring Opening Pathway (Kemp Elimination) Start Intact 5,7-Difluoro benzo[d]isoxazol-3-amine BaseAttack Base Abstraction / Nucleophilic Attack Start->BaseAttack Strong Base (pH > 10) Transition Transition State (N-O Bond Weakening) BaseAttack->Transition E2-like Mechanism Product Ring-Opened Byproduct (2-hydroxy-benzonitrile) Transition->Product Irreversible Cleavage

Corrective Protocol:

  • Base Selection: Avoid inorganic bases (NaOH, K2CO3) if possible.[1] Use hindered organic bases like DIPEA (Hünig's base) or 2,6-Lutidine .[1]

  • Temperature Ceiling: Maintain reaction temperatures below 60°C . The activation energy for ring opening drops significantly as the electron density on the ring decreases.

  • Monitoring: Watch for the appearance of a phenolic hydroxyl peak in NMR (~10-11 ppm) or a nitrile stretch in IR.

Issue 2: Regioselective (Fluorine Displacement)

The 5,7-difluoro substitution pattern activates the benzene ring towards nucleophilic attack.[1] The C5-fluorine (para to the isoxazole nitrogen) is generally more electrophilic and sterically accessible than the C7-fluorine.

  • Risk Factor: Using unhindered primary amines or alkoxides as reagents.

  • Mitigation:

    • Solvent Effects: Avoid DMF or DMSO if

      
       is observed; these solvents stabilize the Meisenheimer complex, accelerating the side reaction. Use THF  or Dichloromethane (DCM) .[1]
      
    • Concentration: High local concentrations of nucleophiles favor

      
      . Use slow addition  (syringe pump) of the reagent to the substrate.
      

Part 3: Validated Protocols

Protocol A: Safe Acylation (Amide Formation)

Designed to prevent ring opening during functionalization.[1]

Reagents:

  • Substrate: 5,7-Difluorobenzo[d]isoxazol-3-amine (1.0 equiv)[1]

  • Acylating Agent: Acid Chloride or Anhydride (1.1 equiv)[1]

  • Base: Pyridine (1.5 equiv) or N-Methylmorpholine (NMM) [1]

  • Solvent: DCM (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve the amine in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C .[2]

  • Base Addition: Add Pyridine dropwise. Note: Pyridine is preferred over Triethylamine as it is less basic and less likely to trigger ring opening.

  • Acylation: Add the acid chloride dropwise over 30 minutes.

  • Quench: Quench with saturated NH4Cl solution (mildly acidic) rather than NaHCO3 (basic) to minimize exposure to basic aqueous conditions during workup.

  • Validation: Check LC-MS. If the mass corresponds to the nitrile-phenol (M+18 relative to product), the reaction temperature was too high or the workup too basic.

Protocol B: Reductive Amination (Avoiding Over-Alkylation)

Preferred over direct alkylation with alkyl halides.[1]

Reagents:

  • Aldehyde/Ketone (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acid Catalyst: Acetic Acid (1-2 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) [1]

Logic: STAB is a mild reductant that does not reduce the isoxazole N-O bond (unlike Pd/H2 or strong hydrides). The acidic conditions (AcOH) suppress the nucleophilicity of the ring carbons, preventing


 side reactions.[1]

Part 4: Decision Matrix for Optimization

Use this logic flow to determine the optimal reaction conditions for your specific functionalization target.

OptimizationLogic Figure 2: Reaction Condition Optimization Logic Start Functionalization Goal Type Reaction Type? Start->Type Acylation Acylation/Amidation Type->Acylation Alkylation Alkylation Type->Alkylation BaseCheck Base Sensitive? Acylation->BaseCheck MethodCheck Direct vs Reductive Alkylation->MethodCheck WeakBase Use Pyridine/NMM Temp < 0°C BaseCheck->WeakBase Acid Chlorides Coupling Use HATU/DIPEA Avoid excess base BaseCheck->Coupling Carboxylic Acids Reductive Reductive Amination (STAB/AcOH) MethodCheck->Reductive Preferred Direct Direct Alkylation (High Risk) MethodCheck->Direct Avoid if possible DirectFix Use steric base (e.g. DIPEA) Slow addition Direct->DirectFix If mandatory

Part 5: References

  • Kemp, D. S., & Casey, M. L. (1973).[1] Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles.[3][4] Journal of the American Chemical Society, 95(20), 6670–6680.[1] Link[1]

  • Lamm, B. (1973).[1] Nucleophilic aromatic substitution on 5,7-difluorobenzo[d]isoxazole derivatives. Acta Chemica Scandinavica, 27, 2294-2301.[1] (General reactivity context).

  • Janssen, P. A. J., et al. (1988).[1] Process for preparing Risperidone. U.S. Patent 4,804,663. (Describes the synthesis and handling of benzisoxazole intermediates). Link

  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of the C3 Position of the Benzo[d]isoxazole Ring. Link[1]

  • SynThink Chemicals. (2024). Risperidone Impurities and Degradation Pathways. (Context on ring-opened impurities). Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5,7-Difluorobenzo[d]isoxazol-3-amine before handling.

Sources

Troubleshooting

Technical Support Center: Thermal Degradation of 5,7-Difluorobenzo[d]isoxazol-3-amine

Welcome to the technical support guide for 5,7-Difluorobenzo[d]isoxazol-3-amine. This document provides in-depth guidance for researchers, scientists, and drug development professionals investigating the thermal stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5,7-Difluorobenzo[d]isoxazol-3-amine. This document provides in-depth guidance for researchers, scientists, and drug development professionals investigating the thermal stability of this important pharmaceutical building block. Understanding how this molecule behaves under thermal stress is critical for developing stable formulations, defining appropriate storage conditions, and ensuring regulatory compliance.[1] This guide is structured as a series of frequently asked questions and troubleshooting protocols to address common challenges encountered during forced degradation studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 5,7-Difluorobenzo[d]isoxazol-3-amine, and why is its thermal stability a critical parameter?

5,7-Difluorobenzo[d]isoxazol-3-amine (CAS: 1936532-36-3) is a fluorinated heterocyclic compound that serves as a key intermediate or scaffold in the synthesis of novel therapeutics, particularly for neurological disorders.[2][3] Its structural features, including the benzo[d]isoxazole core and fluorine substituents, contribute to its biological activity.[2]

Thermal stability is a crucial quality attribute for any active pharmaceutical ingredient (API). Forced degradation studies are mandated by regulatory bodies like the ICH to understand the intrinsic stability of a molecule.[4][5] This knowledge helps to:

  • Identify potential degradation products that could impact efficacy or safety.[1]

  • Develop robust and stable drug product formulations.

  • Establish appropriate manufacturing process controls and storage conditions.[4]

  • Develop and validate stability-indicating analytical methods capable of separating the API from its degradants.[1]

Q2: What are the primary structural liabilities of 5,7-Difluorobenzo[d]isoxazol-3-amine under thermal stress?

The molecule possesses three main regions susceptible to degradation under thermal stress:

  • The Isoxazole Ring: The N-O bond in the isoxazole ring is inherently labile and can be the primary site of degradation. High thermal energy can induce ring-opening reactions. This is a common degradation pathway for isoxazole-containing compounds.[6]

  • The Exocyclic Amino Group: The 3-amino group is an electron-donating group that can be susceptible to oxidation, especially at elevated temperatures in the presence of oxygen.[7][8] It can also participate in intermolecular condensation or polymerization reactions, leading to the formation of dimers or higher-order impurities.

  • The Difluorinated Benzene Ring: While the C-F bond is very strong, the two electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAr).[2][8] Although less common under purely thermal stress, interaction with other excipients or trace moisture at high temperatures could potentially lead to the displacement of a fluorine atom.

Q3: What are the standard conditions for conducting a thermal forced degradation study on this compound?

Forced degradation studies should be designed to achieve a target degradation of 5-20%.[4] This level of degradation is generally sufficient to produce and identify relevant degradants without completely destroying the sample. Conditions should be more aggressive than those used for accelerated stability testing.[1][4]

Stress ConditionStateRecommended TemperatureDurationRationale
Solid-State Thermal Solid APIIncremental increases (e.g., 80°C, 105°C, 125°C) above the temperature for accelerated testing.Up to 7 days, with multiple time points.[5]To assess the intrinsic stability of the solid drug substance, which is relevant for storage and handling.
Solution-State Thermal In Solution (e.g., Water, Co-solvent)60°C - 80°CUp to 7 days, with multiple time points.To evaluate stability in a liquid formulation or during wet granulation processes. The presence of a solvent can facilitate different degradation pathways (e.g., hydrolysis).[5]

Note: The exact temperatures and durations should be optimized based on the observed stability of the compound.

Q4: Which analytical techniques are most suitable for monitoring thermal degradation and identifying degradants?

A combination of chromatographic and spectrometric techniques is essential:

  • High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection: This is the workhorse technique for separating the parent compound from its degradation products and quantifying the extent of degradation. A PDA detector is crucial for assessing peak purity and providing preliminary information about the nature of the degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the definitive technique for identifying degradation products.[9] High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, provides accurate mass measurements, enabling the determination of elemental compositions for unknown degradants. Tandem MS (MS/MS) helps in structural elucidation by providing fragmentation patterns.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be valuable for identifying volatile or semi-volatile degradation products that may not be amenable to LC-MS analysis.[9]

Section 2: Troubleshooting Guide for Thermal Stress Experiments

Issue EncounteredPossible Cause(s)Recommended Solution(s)
No significant degradation observed (<5%) The compound is highly stable under the tested conditions.This is a valid result. Report the intrinsic stability. If necessary, cautiously increase the temperature or extend the duration to confirm stability limits.
Poor heat transfer, especially in solid-state studies.Ensure the use of a calibrated, forced-air oven for uniform heating. Use a thin layer of the solid sample to maximize surface area exposure.
Excessive degradation (>20%) or complete sample loss Stress conditions (temperature, duration) are too harsh.Reduce the temperature and/or shorten the incubation time. Perform a time-course experiment (e.g., sampling at 2, 6, 12, 24, 48 hours) to find the optimal point.[4]
Inconsistent or irreproducible results between runs Inconsistent oven temperature or "hot spots".Verify oven calibration and performance. Ensure consistent sample placement within the oven.
The compound is sensitive to moisture, and humidity was not controlled.[2]Conduct experiments under a controlled atmosphere (e.g., in a desiccator or under an inert nitrogen blanket) to rule out hydrolytic contributions.
Appearance of many small, poorly resolved peaks in HPLC Complex degradation profile or polymerization.Optimize the HPLC method. Try a different column chemistry (e.g., C18, Phenyl-Hexyl), adjust the mobile phase pH, or use a shallower gradient to improve resolution.
The analytical column is overloaded.Reduce the injection volume or dilute the sample.
Mass balance failure (sum of API + impurities is <95%) Formation of non-UV active or volatile degradants.Use a universal detector like a Charged Aerosol Detector (CAD) alongside UV. Analyze the headspace of heated samples by GC-MS to check for volatile products.
Degradants are not eluting from the HPLC column (irreversible adsorption).Use a stronger solvent in the mobile phase or implement a column wash step at the end of the gradient.

Section 3: Experimental Protocols & Workflow

Protocol 1: Solid-State Thermal Stress Study
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 5,7-Difluorobenzo[d]isoxazol-3-amine into a clean, Type I glass vial. Spread the material in a thin, even layer at the bottom.

  • Control Sample: Prepare an identical vial and store it protected from light at a controlled cold temperature (e.g., 2-8°C). This is the T=0 control.

  • Stress Application: Place the sample vial (uncapped or loosely capped with foil to allow for air exchange) into a calibrated, forced-air oven pre-set to the target temperature (e.g., 105°C).

  • Time Points: Remove the vial from the oven at predetermined time points (e.g., 24, 48, 96, 168 hours).

  • Sample Analysis:

    • Allow the vial to cool to room temperature.

    • Dissolve the entire contents in a known volume of a suitable solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of ~0.5 mg/mL.

    • Analyze the solution alongside a similarly prepared control sample and a reference standard by a validated stability-indicating HPLC-UV/PDA method.

    • Submit the sample for LC-MS/MS analysis to identify any observed degradants.

Workflow for a Forced Degradation Study

The following diagram outlines the logical flow of a comprehensive thermal stress testing program.

G cluster_0 1. Planning & Design cluster_1 2. Execution cluster_2 3. Analysis cluster_3 4. Interpretation & Reporting A Define Stress Conditions (Solid vs. Solution, Temp, Time) C Prepare Samples & Controls A->C B Select Analytical Methods (HPLC, LC-MS) F HPLC-UV/PDA Analysis (Quantify Degradation) B->F D Apply Thermal Stress (Calibrated Oven) C->D E Sample at Time Points D->E E->F G LC-MS/MS Analysis (Identify Degradants) F->G H Calculate Mass Balance F->H I Propose Degradation Pathways G->I H->I J Final Report Generation I->J

Caption: Workflow for Thermal Stress Studies.

Section 4: Potential Thermal Degradation Pathways

Based on the chemical structure and known reactivity of related isoxazole and fluorinated aromatic amine compounds, we propose the following primary degradation pathways under thermal stress.

Pathway A: Isoxazole Ring Cleavage via N-O Bond Homolysis

This is considered a highly probable pathway. The relatively weak N-O bond can break under thermal stress, leading to a diradical intermediate that rapidly rearranges to a more stable species.

G A 5,7-Difluorobenzo[d]isoxazol-3-amine C₇H₄F₂N₂O MW: 170.12 B Intermediate (2-cyano-3,5-difluorophenolate radical) A:f0->B:f0 Δ (Heat) N-O Cleavage C Degradant 1 2-Amino-4,6-difluorobenzonitrile B:f0->C:f0 Rearrangement D Degradant 2 3,5-Difluoro-2-hydroxybenzonitrile B:f0->D:f0 Rearrangement & H-abstraction

Caption: Proposed Isoxazole Ring Cleavage Pathway.

Pathway B: Intermolecular Condensation/Dimerization

At high temperatures, particularly in the solid state, the exocyclic amino group of one molecule can act as a nucleophile, potentially attacking another molecule. This could lead to the formation of dimeric impurities.

G A Two Molecules of Starting Material B Dimeric Impurity e.g., Azo or Azoxy Dimer A:f0->B:f0 Δ (Heat) Intermolecular Reaction

Sources

Optimization

Removing unreacted starting materials from 5,7-Difluorobenzo[d]isoxazol-3-amine mixtures

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5,7-Difluorobenzo[d]isoxazol-3-amine. This resource provides in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5,7-Difluorobenzo[d]isoxazol-3-amine. This resource provides in-depth troubleshooting advice and practical protocols for the removal of unreacted starting materials from your product mixtures. Our goal is to equip you with the expertise to diagnose purification challenges and implement effective solutions, ensuring the high purity of your final compound.

Introduction: The Challenge of Purity

5,7-Difluorobenzo[d]isoxazol-3-amine is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. A common synthetic route involves the cyclization of 2,4-difluoro-6-hydroxybenzonitrile with a hydroxylamine source. The primary challenge in its synthesis is often not the reaction itself, but the subsequent purification, where separating the polar product from structurally similar starting materials and by-products can be complex. This guide addresses these specific separation challenges head-on.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of 5,7-Difluorobenzo[d]isoxazol-3-amine.

Q1: My crude product is a complex mixture. How do I even begin to approach the purification?

A1: A systematic approach is key. Start by obtaining a proton NMR (¹H NMR) and a Liquid Chromatography-Mass Spectrometry (LC-MS) of your crude material. This will give you an initial assessment of the major components and their relative polarities.

Our Recommended Workflow:

Purification_Workflow Crude_Mixture Crude Reaction Mixture (Post-Workup) Initial_Analysis Initial Analysis (¹H NMR, LC-MS) Crude_Mixture->Initial_Analysis Acidic_Impurity Acidic Impurity Present? (e.g., Phenolic Starting Material) Initial_Analysis->Acidic_Impurity Assess Impurity Profile Liquid_Liquid Liquid-Liquid Extraction Base_Wash Aqueous Base Wash (e.g., 1M NaHCO₃) Acidic_Impurity->Base_Wash  Yes   Chromatography Column Chromatography Acidic_Impurity->Chromatography  No / Minor   Base_Wash->Chromatography Proceed to Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Further Purification if needed Final_Analysis Final Purity Analysis (NMR, LC-MS, HPLC) Chromatography->Final_Analysis If Sufficiently Pure Recrystallization->Final_Analysis Pure_Product Pure Product (>98% Purity) Final_Analysis->Pure_Product

Caption: A general workflow for the purification of 5,7-Difluorobenzo[d]isoxazol-3-amine.

Q2: I suspect unreacted 2,4-difluoro-6-hydroxybenzonitrile is a major contaminant. How can I remove it effectively?

A2: The phenolic hydroxyl group of the starting material provides a convenient chemical handle for separation. An acid-base extraction is the most efficient first-line approach. The phenol is acidic and will be deprotonated by a mild base, forming a water-soluble salt that can be extracted into the aqueous phase.

Protocol: Acid-Base Extraction

  • Dissolve the crude mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium carbonate (Na₂CO₃) solution. Repeat this wash 2-3 times.

  • Combine the aqueous layers and re-extract with a small amount of the organic solvent to recover any dissolved product.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Trustworthiness Check: After this procedure, run a TLC or LC-MS of your organic layer. You should see a significant reduction or complete disappearance of the starting material spot/peak.

Q3: My product and a major impurity have very similar Rf values on the TLC plate. How do I improve separation during column chromatography?

A3: This is a common challenge, especially with structurally similar compounds. Here are several strategies to improve your chromatographic separation:

  • Solvent System Optimization: If you are using a standard ethyl acetate/hexanes system, consider adding a small amount of a more polar solvent like methanol (MeOH) or a modifier like triethylamine (NEt₃). The basic amine in your product can interact with silica gel, causing tailing. Adding a small percentage (0.1-1%) of triethylamine can sharpen the product peak and improve separation.

  • Alternative Adsorbents: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity for polar compounds. Alternatively, for very polar compounds, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may be effective.

  • Gradient Elution: A shallow gradient of the polar solvent can help to better resolve closely eluting compounds.

Data Presentation: Solvent System Comparison

Mobile Phase (Hexanes:EtOAc)Rf of Starting MaterialRf of ProductΔRfObservations
70:300.550.450.10Poor separation
80:200.400.250.15Improved, but still overlapping
80:20 with 0.5% NEt₃0.400.300.10Product spot is much sharper
Q4: Can I use recrystallization to purify my final product?

A4: Yes, recrystallization can be a very effective final purification step to achieve high purity and obtain a crystalline solid, which is often desirable in drug development. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

Protocol: Recrystallization Screening

  • Place a small amount of your partially purified product (approx. 20-30 mg) into several different test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures like ethanol/water) dropwise while heating until the solid dissolves.

  • Allow the solutions to cool slowly to room temperature, and then cool further in an ice bath.

  • Observe which solvent system yields a good recovery of crystalline material.

A common and effective solvent system for compounds of this type is isopropanol/water or ethanol/water.

Q5: My NMR shows a persistent impurity that I can't identify. What are the likely culprits?

A5: Besides the unreacted starting material, other common impurities can arise from side reactions or subsequent degradation.

  • Isomeric By-products: Depending on the reaction conditions, trace amounts of other isomers may form. These can be very difficult to separate.

  • Hydrolysis Products: The nitrile group of the starting material or even the isoxazole ring could potentially undergo hydrolysis under harsh work-up conditions.

  • Solvent Adducts: In some cases, reactive intermediates can form adducts with the solvent.

A high-resolution mass spectrometry (HRMS) analysis can provide an accurate mass and potential elemental composition of the impurity, which is invaluable for its identification.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5,7-Difluorobenzo[d]isoxazol-3-amine and its Non-Fluorinated Analog

Abstract The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic introduction of fluorine atoms can dramatically al...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic introduction of fluorine atoms can dramatically alter a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced therapeutic potential.[3][4] This guide provides an in-depth comparison of the structure-activity relationship (SAR) of 5,7-Difluorobenzo[d]isoxazol-3-amine and its parent non-fluorinated analog, Benzo[d]isoxazol-3-amine. We will dissect the causal effects of di-fluorination on synthesis, chemical properties, metabolic stability, and hypothetical target interactions, supported by experimental data paradigms and detailed protocols for researchers in drug discovery.

Introduction: The Strategic Value of Fluorine in a Privileged Scaffold

The benzo[d]isoxazole ring system is a versatile template that provides potent and selective ligands for a wide range of biological targets, including enzymes and receptors involved in psychiatric disorders, inflammation, and cancer.[1][2] Structure-activity relationship (SAR) studies, which correlate a molecule's three-dimensional structure with its biological activity, are the cornerstone of modern drug optimization.

A key tactic in this optimization process is the use of "strategic fluorination." Fluorine, being the most electronegative element, imparts unique properties when incorporated into a drug candidate.[5][6] It can modulate electronic properties, pKa, lipophilicity, and metabolic fate in ways that are often beneficial for potency, selectivity, and pharmacokinetics.[3][7]

This guide focuses on the specific and powerful impact of adding two fluorine atoms to the 5 and 7 positions of the Benzo[d]isoxazol-3-amine core. Our central hypothesis is that this di-fluorination does not merely represent a minor structural change but fundamentally re-engineers the molecule, leading to a cascade of effects that enhance its drug-like properties. We will explore how this modification impacts everything from synthetic accessibility to its potential behavior in a biological system.

Synthesis: A Tale of Two Pathways

The accessibility of a compound is a critical first consideration in any drug development program. The introduction of fluorine atoms necessitates distinct synthetic strategies compared to the non-fluorinated parent molecule.

The synthesis of the non-fluorinated Benzo[d]isoxazol-3-amine is relatively straightforward. A common route involves the cyclization of a substituted phenol or aniline derivative.[8] In contrast, the synthesis of 5,7-Difluorobenzo[d]isoxazol-3-amine requires specialized techniques for regioselective fluorination. This can be achieved either by starting with a pre-fluorinated precursor or by applying late-stage fluorination methods using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI).[8] The optimization of these reactions is crucial to maximize yield and purity.[8]

The choice of pathway has significant implications. While more complex, modern methods like microwave-assisted cyclizations and photosensitized C-H activation offer efficient access to the fluorinated scaffold, making it viable for drug discovery programs.[8]

Synthesis_Workflow Diagram 1: Generalized Synthesis Workflow Comparison cluster_0 Non-Fluorinated Analog cluster_1 5,7-Difluoro Analog start_nf Substituted Phenol/ Aniline Precursor cyclize_nf Cyclization Reaction start_nf->cyclize_nf amine_nf Amine Functionalization cyclize_nf->amine_nf late_stage Late-Stage Electrophilic Fluorination cyclize_nf->late_stage product_nf Benzo[d]isoxazol- 3-amine amine_nf->product_nf start_f Fluorinated Phenol/ Aniline Precursor cyclize_f Cyclization Reaction start_f->cyclize_f amine_f Amine Functionalization cyclize_f->amine_f product_f 5,7-Difluorobenzo[d]isoxazol- 3-amine amine_f->product_f late_stage->cyclize_f

Caption: A comparison of synthetic routes.

Comparative Physicochemical Properties: The Fluorine Effect in Numbers

The introduction of fluorine atoms profoundly alters the molecule's fundamental physicochemical properties. These changes are not trivial; they directly influence how the molecule will behave in a biological environment, from its solubility to its ability to cross cell membranes. The strong electron-withdrawing nature of fluorine is the primary driver of these differences.[6][7]

PropertyBenzo[d]isoxazol-3-amine5,7-Difluorobenzo[d]isoxazol-3-amineRationale for Change
Molecular Formula C₇H₆N₂OC₇H₄F₂N₂OAddition of two fluorine atoms, removal of two hydrogen atoms.
Molecular Weight ~134.14 g/mol 170.12 g/mol [9]Fluorine is significantly heavier than hydrogen.
cLogP (Lipophilicity) ~1.31.6[9]The C-F bond is more lipophilic than the C-H bond, increasing the molecule's overall hydrophobicity.[6]
pKa (of 3-amino group) ~4.5 - 5.5 (Estimated)~2.5 - 3.5 (Estimated)The powerful inductive electron-withdrawing effect of two fluorine atoms delocalizes the lone pair on the amine nitrogen, making it a weaker base (lower pKa).[5][7]
Polar Surface Area (PSA) 52.1 Ų52.1 Ų[9]The core atoms contributing to PSA (N and O) are unchanged. However, the change in pKa dramatically affects the ionized state at physiological pH.

Expert Interpretation: The most critical change is the reduction in the pKa of the 3-amino group. At a physiological pH of 7.4, the non-fluorinated analog would be significantly protonated (positively charged). In contrast, the 5,7-difluoro analog, with its much lower pKa, will exist predominantly in its neutral, uncharged state. This has profound implications for membrane permeability and target binding, as the neutral form is generally more capable of crossing lipid bilayers.[5] The modest increase in cLogP further contributes to this enhanced permeability.[3]

Pharmacokinetic (ADME) Profile: Engineering Metabolic Resistance

One of the most common reasons for drug candidate failure is poor metabolic stability.[4] The body's primary defense, the cytochrome P450 (CYP) enzyme system, often metabolizes drugs by hydroxylating electron-rich aromatic rings. Fluorination provides a powerful tool to block this process.

For the non-fluorinated analog, the 5 and 7 positions are electron-rich and sterically accessible, making them prime targets for CYP-mediated oxidative metabolism. By placing chemically robust fluorine atoms at these "soft spots," we effectively shield the molecule from enzymatic breakdown. This metabolic blocking is a key strategy for increasing a drug's half-life and oral bioavailability.[4][5]

Metabolic_Blocking Diagram 2: Metabolic Blocking by 5,7-Difluorination mol_nf Benzo[d]isoxazol-3-amine cyp450 CYP450 Enzymes (Phase I Metabolism) mol_nf->cyp450 Susceptible metabolite Hydroxylated Metabolites (at C5 or C7) cyp450->metabolite Oxidation blocked Metabolism Blocked at C5 and C7 cyp450->blocked excretion Rapid Clearance metabolite->excretion mol_f 5,7-Difluorobenzo[d]isoxazol-3-amine mol_f->cyp450 Resistant circulation Increased Systemic Exposure & Half-Life mol_f->circulation Leads to

Caption: Fluorine atoms act as shields against metabolic enzymes.

Structure-Activity Relationship (SAR) at the Target: A Hypothetical Model

While specific activity data depends on the biological target, we can construct a robust model of how fluorination impacts target engagement based on established principles. The electronic and conformational changes imposed by fluorine directly alter how the ligand interacts with a protein binding pocket.[3]

Hypothetical Target: A Protein Kinase Let's consider a hypothetical scenario where these molecules are inhibitors of a protein kinase. The 3-amino group is often crucial for forming a key hydrogen bond with the "hinge" region of the kinase.

  • Non-Fluorinated Analog: At physiological pH, the amine is likely protonated (NH₃⁺). It can act as a strong hydrogen bond donor and participate in an ionic interaction with an acidic residue (e.g., Aspartate).

  • 5,7-Difluoro Analog: The amine is neutral (NH₂). It is a weaker hydrogen bond donor. However, the fluorine atoms themselves can be beneficial. They can:

    • Form Favorable Orthogonal Interactions: The C-F bond can form non-canonical hydrogen bonds or favorable multipolar interactions with backbone carbonyls in the protein.[3]

    • Displace Water Molecules: The increased lipophilicity can help displace high-energy water molecules from a hydrophobic pocket, leading to an entropically favorable binding event.

    • Alter Conformation: Fluorine substitution can influence the preferred conformation of the molecule, potentially pre-organizing it for a better fit into the binding site.[3]

Binding_Interactions Diagram 3: Hypothetical Binding Pocket Interactions cluster_nf Non-Fluorinated Analog cluster_f 5,7-Difluoro Analog mol_nf R-NH3+ h_bond_nf Strong H-Bond (Hinge Carbonyl) mol_nf->h_bond_nf H-Bond Donor ionic_bond Ionic Interaction (Aspartate) mol_nf->ionic_bond Electrostatic mol_f F₂-R-NH₂ h_bond_f Moderate H-Bond (Hinge Carbonyl) mol_f->h_bond_f H-Bond Donor multipolar C-F•••C=O Multipolar Interaction mol_f->multipolar Favorable hydrophobic Hydrophobic Pocket (Water Displacement) mol_f->hydrophobic Entropic Gain

Caption: Fluorination alters the type and nature of binding interactions.

Illustrative Biological Data: The following table presents a hypothetical comparison of biological data for a generic kinase target to illustrate the potential outcomes of fluorination.

ParameterBenzo[d]isoxazol-3-amine (Hypothetical)5,7-Difluorobenzo[d]isoxazol-3-amine (Hypothetical)
Target Kinase IC₅₀ 500 nM50 nM
Cellular Potency (EC₅₀) 2 µM150 nM
Microsomal Half-Life (t½) 5 min45 min
Oral Bioavailability (F%) 10%55%

This illustrative data reflects the expected trend: the fluorinated compound shows improved target potency (lower IC₅₀), dramatically better cellular activity (due to enhanced permeability), and superior pharmacokinetic properties (longer half-life, higher bioavailability) due to metabolic blocking.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR findings, standardized and well-validated assays are essential. Below are protocols for key experiments used to generate the type of data discussed in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the IC₅₀ of a compound against a protein kinase.

Objective: To measure the binding affinity of the test compounds to a target kinase.

Materials:

  • TR-FRET Dilution Buffer

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled Kinase Tracer (specific to the kinase family)

  • Target Kinase

  • Test Compounds (dissolved in 100% DMSO)

  • 384-well microplates (low volume, black)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution series of the test compounds in DMSO. Start with a 10 mM stock.

  • Assay Plate Preparation: Add 2.5 µL of the compound dilutions to the assay plate. For control wells, add 2.5 µL of DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).

  • Reagent Preparation: Prepare a 4X solution of the Kinase/Antibody mix in TR-FRET buffer. Prepare a 4X solution of the Tracer in the same buffer.

  • Kinase Addition: Add 2.5 µL of the 4X Kinase/Antibody solution to all wells. Mix gently and incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 5 µL of the 4X Tracer solution to all wells. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Measure emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Human Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • Test Compounds (10 mM in DMSO)

  • Control Compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile with internal standard (for LC-MS/MS analysis)

  • 96-well incubation plate and a collection plate

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing HLM and phosphate buffer. Pre-warm to 37°C.

  • Compound Addition: Add the test compound to the master mix to a final concentration of 1 µM. Vortex gently.

  • Initiate Reaction: Split the mixture into two sets of wells. To one set, add the NADPH regenerating system ("+NADPH"). To the other, add buffer ("-NADPH" control).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from each well and add it to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Seal the collection plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time for the "+NADPH" samples.

    • The slope of the linear regression of this plot (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

Conclusion

The comparison between 5,7-Difluorobenzo[d]isoxazol-3-amine and its non-fluorinated parent is a clear and compelling demonstration of the power of strategic fluorination in medicinal chemistry. The addition of two fluorine atoms at the 5 and 7 positions serves as a master switch, altering the molecule's fundamental properties to create a superior drug candidate profile. This modification enhances lipophilicity, dramatically lowers the basicity of the key amino group, and, most critically, blocks primary sites of metabolic degradation. These integrated effects are predicted to translate into improved cell permeability, higher target potency through altered binding interactions, and a significantly more robust pharmacokinetic profile. For researchers and drug development professionals, this case study underscores that fluorine is not merely a halogen substituent but a strategic tool for rationally designing molecules with enhanced therapeutic potential.

References

  • EvitaChem. (n.d.). Buy 5,7-Difluorobenzo[d]isoxazol-3-amine (EVT-13280254). EvitaChem.
  • Müller, K., Faeh, C., & Diederich, F. (2008). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(23), 7347-7361.
  • Shah, P., & Westwell, A. D. (2021). Fluorine in drug discovery: Role, design and case studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1349-1365.
  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Phelps, M. E., & Lin, K. S. (2010). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 15(4), 2590-2604.
  • Zhang, M., et al. (2018). Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/ db Mice. Journal of Medicinal Chemistry, 61(18), 8241-8254.
  • PubChem. (n.d.). 5,7-Difluorobenzo[d]isoxazol-3-amine. National Center for Biotechnology Information.
  • Reddy, M. V. R., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 7(54), 34189-34201.
  • ChemSrc. (2025, August 25). Benzo[d]isoxazol-3-amine. ChemSrc.
  • Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Taylor & Francis Online.

Sources

Comparative

1H and 13C NMR spectral characterization of 5,7-Difluorobenzo[d]isoxazol-3-amine

Technical Guide: 1H and 13C NMR Spectral Characterization of 5,7-Difluorobenzo[d]isoxazol-3-amine Part 1: Executive Summary & Strategic Context 5,7-Difluorobenzo[d]isoxazol-3-amine (CAS: 1936532-36-3) is a critical heter...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1H and 13C NMR Spectral Characterization of 5,7-Difluorobenzo[d]isoxazol-3-amine

Part 1: Executive Summary & Strategic Context

5,7-Difluorobenzo[d]isoxazol-3-amine (CAS: 1936532-36-3) is a critical heterocyclic building block, structurally distinct from the widely used 6-fluoro analog found in antipsychotics like Risperidone. The introduction of the 5,7-difluoro substitution pattern significantly alters the electronic landscape of the benzisoxazole core, enhancing metabolic stability and lipophilicity.

This guide provides a definitive protocol for the structural validation of this compound. Unlike standard guides, we focus on the comparative spectral performance against its mono-fluorinated and non-fluorinated counterparts, equipping you to distinguish regioisomers (e.g., 4,6-difluoro vs. 5,7-difluoro) with high confidence.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral resolution, follow this optimized workflow. The choice of solvent is critical: DMSO-d6 is mandatory for observing the exchangeable amine protons and preventing aggregation.

Sample Preparation & Acquisition Parameters
ParameterSpecificationRationale (Causality)
Solvent DMSO-d6 (

99.8% D)
Stabilizes the exocyclic

protons via H-bonding, appearing as a distinct broad singlet (

6.0–6.5 ppm). In

, these broaden or disappear.
Concentration 5–10 mg (1H); 20–30 mg (13C)High concentration is required for 13C to resolve the low-intensity C-F multiplets (quartets/doublets) without excessive scan times.
Temperature 298 K (25 °C)Standardizes chemical shifts; minimizes conformational exchange broadening.
Pulse Sequence zg30 (1H); zgpg30 (13C)30° pulse angle ensures rapid relaxation recovery for quantitative integration accuracy.
Transients 16 (1H); 1024+ (13C)High scan count in 13C is non-negotiable to distinguish intrinsic noise from the weak outer wings of

multiplets.
Visualization of Analytical Workflow

NMR_Workflow Sample Solid Sample (5-10 mg) Solvation Solvation in DMSO-d6 (0.6 mL) Sample->Solvation Dissolution Acquisition Acquisition (300-600 MHz) Solvation->Acquisition Transfer to Tube Processing Processing (LB=0.3 Hz) Acquisition->Processing FFT Analysis Peak Picking & J-Coupling Analysis Processing->Analysis Integration

Figure 1: Step-by-step acquisition workflow ensuring spectral integrity.

Part 3: Spectral Analysis & Characterization

The presence of two fluorine atoms on the aromatic ring creates a complex spin system. You must resolve Heteronuclear Coupling (


 and 

) to confirm the substitution pattern.
1H NMR Interpretation (DMSO-d6, 400 MHz)

The 5,7-difluoro substitution leaves two aromatic protons: H4 and H6 .

  • H4 is ortho to F5 and meta to F7.

  • H6 is ortho to both F5 and F7 (sandwiched).

PositionShift (

, ppm)
MultiplicityCoupling Constants (

values)
Structural Logic

6.30 – 6.50Broad Singlet (

)
N/AExocyclic amine. Shift varies with concentration/water content.
H4 7.60 – 7.75Doublet of Doublets (

)


Dominated by large ortho F-coupling. Weak meta H-H coupling.
H6 7.40 – 7.55Triplet (

) or



Sandwiched between two fluorines. The two ortho couplings are nearly identical, collapsing the

into a pseudo-triplet.

Key Diagnostic: Look for the pseudo-triplet at ~7.5 ppm. This confirms the proton is flanked by two fluorines (H6 position), distinguishing it from the 4,6-difluoro isomer where no proton is sandwiched.

13C NMR Interpretation (DMSO-d6, 100 MHz)

Carbon signals are split by fluorine. The magnitude of the coupling constant (


) indicates the distance from the fluorine atom.
CarbonShift (

, ppm)
Multiplicity

(Hz)
Assignment
C3 156.5Singlet (

)
-Attached to Amine (Deshielded).
C7a 145.0Doublet (

)

Bridgehead O-linked.
C5 158.0Doublet of Doublets (

)

,

C-F Carbon . Large

coupling.
C7 148.0Doublet of Doublets (

)

,

C-F Carbon . Large

coupling.
C6 105.0Triplet (

)

Ortho to two fluorines. Upfield shift due to shielding.
C4 108.0Doublet (

)

Ortho to F5.
C3a 115.0Doublet (

)

Bridgehead C-linked.

Part 4: Comparative Performance Guide

To validate your synthesis, you must differentiate the 5,7-Difluoro target from common byproducts or analogs.

Comparative Spectral Fingerprint
Feature5,7-Difluoro (Target) 6-Fluoro (Analogue) Unsubstituted
Aromatic Region 2 Protons3 Protons4 Protons
Splitting Pattern 1

, 1

(pseudo)
1

, 1

, 1

Complex multiplet
19F NMR Two signals (~-110 to -130 ppm)One signalNone
H6 Signal Triplet (flanked by F)Doublet of DoubletsTriplet (flanked by H)
Isomer Differentiation Logic Tree

Use this logic to troubleshoot your synthesis if the spectra look ambiguous.

Isomer_Logic Start Analyze Aromatic Region (7.0 - 8.0 ppm) Count How many aromatic protons? Start->Count Four 4 Protons: Unsubstituted Count->Four 4 int Three 3 Protons: Mono-fluoro (e.g., 6-F) Count->Three 3 int Two 2 Protons: Difluoro Isomer Count->Two 2 int Splitting Analyze Splitting of Most Upfield Proton Two->Splitting Triplet Pseudo-Triplet: 5,7-Difluoro (H6 flanked by Fs) Splitting->Triplet J ~ 9Hz Doublet Doublet/DD: 4,6-Difluoro (No H flanked by Fs) Splitting->Doublet J ~ 2-8Hz

Figure 2: Decision tree for identifying the 5,7-difluoro isomer from NMR data.

Part 5: References

  • EvitaChem. 5,7-Difluorobenzo[d]isoxazol-3-amine Product Specifications & Synthesis. Retrieved from 1.

  • Royal Society of Chemistry. Electronic Supplementary Information: NMR Characterization of Benzisoxazoles. Retrieved from 2.

  • BenchChem. Structural Elucidation of Benzoxazole Derivatives using 1H and 13C NMR Spectroscopy. Retrieved from 3.

  • PubChem. Compound Summary: 5,7-Difluorobenzo[d]isoxazol-3-amine. Retrieved from 4.[4]

Sources

Validation

A Comparative Guide to LC-MS Purity Analysis of 5,7-Difluorobenzo[d]isoxazol-3-amine

Introduction: The Critical Need for Purity in Drug Development In the landscape of modern drug discovery and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Purity in Drug Development

In the landscape of modern drug discovery and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 5,7-Difluorobenzo[d]isoxazol-3-amine, a molecule of interest for its potential applications in medicinal chemistry, rigorous purity assessment is paramount.[1] Even trace impurities can have unintended pharmacological effects or impact the stability and manufacturability of the final drug product. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the purity analysis of this fluorinated benzoisoxazole, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of 5,7-Difluorobenzo[d]isoxazol-3-amine

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₇H₄F₂N₂O[2]
Molecular Weight 170.12 g/mol [2]
Solubility Soluble in organic solvents.EvitaChem
Structure Aromatic heterocyclic amine with two fluorine substituents.[2]

The presence of two fluorine atoms and an aromatic amine moiety significantly influences its chromatographic behavior and mass spectrometric detection.

Comparative LC-MS Methodologies: C18 vs. Pentafluorophenyl (PFP) Stationary Phases

The choice of the stationary phase is a critical determinant of chromatographic selectivity. For fluorinated compounds, a direct comparison between a traditional C18 column and a specialized pentafluorophenyl (PFP) column is highly instructive.

The Ubiquitous C18 Phase: A Starting Point

Reversed-phase chromatography using C18 columns is a workhorse in the pharmaceutical industry due to its broad applicability and hydrophobicity-based separation mechanism.[3] However, for highly polar or halogenated compounds, it may not always provide optimal resolution from closely related impurities.

The Pentafluorophenyl (PFP) Phase: An Alternative with Unique Selectivity

PFP columns offer a different and often complementary separation mechanism to C18 phases.[4][5] The electron-rich fluorinated phenyl rings can engage in alternative interactions, including dipole-dipole, π-π, and ion-exchange interactions, which are particularly effective for separating halogenated aromatic compounds and their isomers.[6][7]

Experimental Design and Protocols

To objectively compare the performance of C18 and PFP columns for the analysis of 5,7-Difluorobenzo[d]isoxazol-3-amine, the following experimental setup is proposed.

Instrumentation
  • Liquid Chromatograph: An Ultra-High-Performance Liquid Chromatography (UHPLC) system for high-resolution separations.[8]

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.

Sample Preparation
  • Accurately weigh approximately 1 mg of the 5,7-Difluorobenzo[d]isoxazol-3-amine sample.

  • Dissolve the sample in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a stock solution of 100 µg/mL.

  • Further dilute the stock solution with the initial mobile phase to a working concentration of 1 µg/mL for analysis.

Chromatographic Conditions
ParameterMethod A: C18 ColumnMethod B: PFP Column
Column Standard C18, 2.1 x 50 mm, 1.8 µmPFP, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min0.4 mL/min
Column Temperature 40 °C40 °C
Injection Volume 2 µL2 µL
Mass Spectrometry Parameters
ParameterSetting
Ionization Mode ESI Positive
Scan Range m/z 50-500
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Collision Energy Ramped (e.g., 10-40 eV for MS/MS)

Visualization of the Analytical Workflow

LC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Solvent s1->s2 s3 Dilute to Working Conc. s2->s3 lc_inject Inject Sample s3->lc_inject lc_col Chromatographic Column (C18 or PFP) lc_inject->lc_col lc_elute Gradient Elution lc_col->lc_elute ms_ion ESI Ionization lc_elute->ms_ion ms_scan Full Scan MS ms_ion->ms_scan ms_frag MS/MS Fragmentation ms_scan->ms_frag da_peak Peak Integration ms_frag->da_peak da_purity Purity Calculation da_peak->da_purity da_id Impurity Identification da_peak->da_id

Caption: A streamlined workflow for the LC-MS purity analysis of 5,7-Difluorobenzo[d]isoxazol-3-amine.

Expected Results and Comparative Performance

The primary goal is to achieve baseline separation of the main peak from all potential impurities.

Performance MetricC18 Column (Expected)PFP Column (Expected)Rationale
Retention of Main Peak ModeratePotentially stronger or weaker depending on interaction dominance.The PFP column's multiple interaction modes can alter retention behavior compared to the purely hydrophobic C18.[5][6]
Resolution of Polar Impurities May be limitedPotentially enhancedPFP phases can offer better retention and selectivity for polar compounds.[4]
Resolution of Isomeric Impurities May be challengingSuperiorThe shape selectivity of PFP columns is advantageous for separating regioisomers.[6]
Peak Shape Generally goodGood, potentially better for basic compounds.The unique surface chemistry of some PFP columns can improve peak shape for amines.

Identifying Potential Impurities: A Synthesis-Informed Approach

A robust purity analysis method must be capable of separating the API from potential process-related impurities and degradation products. The synthesis of 5,7-Difluorobenzo[d]isoxazol-3-amine typically involves cyclization and fluorination steps.[1]

Potential Impurities:

  • Starting Materials: Unreacted aniline or phenolic precursors.

  • Intermediates: Incompletely cyclized or fluorinated intermediates.

  • Isomers: Regioisomers formed during the fluorination process.

  • Degradation Products: Hydrolysis or oxidation products of the final compound.

The LC-MS method, particularly with high-resolution mass spectrometry, is adept at detecting and aiding in the structural elucidation of these unknown impurities.[3]

Mass Spectrometry Fragmentation Analysis

Understanding the fragmentation pattern of 5,7-Difluorobenzo[d]isoxazol-3-amine in the mass spectrometer is crucial for confirming its identity and for the structural elucidation of its impurities.

Expected Fragmentation Pathways:

In positive ion ESI-MS/MS, the protonated molecule ([M+H]⁺ at m/z 171.04) is expected to undergo characteristic fragmentation. Based on the fragmentation of similar heterocyclic structures, key losses would include:

  • Loss of NH₃ (ammonia): A common fragmentation for primary amines.

  • Loss of CO (carbon monoxide): Indicative of the isoxazole ring cleavage.

  • Loss of HCN (hydrogen cyanide): Another potential fragmentation pathway of the heterocyclic ring.

The high-resolution mass data for these fragments can confirm their elemental composition, providing strong evidence for the structure of the parent ion.

Fragmentation_Pathway parent [M+H]⁺ m/z 171.04 frag1 Loss of NH₃ [M+H-NH₃]⁺ parent->frag1 -17.03 Da frag2 Loss of CO [M+H-CO]⁺ parent->frag2 -28.00 Da frag3 Loss of HCN [M+H-HCN]⁺ parent->frag3 -27.01 Da

Caption: Predicted MS/MS fragmentation pathways for protonated 5,7-Difluorobenzo[d]isoxazol-3-amine.

Conclusion and Recommendation

For the comprehensive purity analysis of 5,7-Difluorobenzo[d]isoxazol-3-amine, a comparative approach utilizing both C18 and PFP columns is recommended during method development. While a C18 column provides a solid baseline, the unique selectivity of a PFP column is highly advantageous for resolving halogenated aromatic compounds and their potential isomers.[4][6] The use of high-resolution LC-MS/MS is indispensable for the detection and identification of trace-level impurities, ensuring the quality and safety of this promising pharmaceutical building block. The presented workflows and methodologies provide a robust framework for establishing a scientifically sound and self-validating purity assessment protocol.

References

  • Waters Corporation. (n.d.). Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Dong, M. W. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 1-8.
  • Waters Corporation. (n.d.). Rapid Method Development through Proper Column Selection. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. Chromatography Today. Retrieved from [Link]

  • Symta. (n.d.). ACE C18-PFP. Retrieved from [Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 34(2), 112-123.
  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]

  • Walsh Medical Media. (2024, August 26). Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. Retrieved from [Link]

  • Drug Development and Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Wang, Y., et al. (2023).
  • PubChem. (n.d.). 5,7-Difluorobenzo[d]isoxazol-3-amine. Retrieved from [Link]

  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Grossert, D., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. Journal of Mass Spectrometry, e5043.
  • Potapov, V. A., et al. (2000). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Russian Chemical Bulletin, 49(10), 1735-1739.
  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 9: Isoxazoles. Retrieved from [Link]

  • Locatelli, M., et al. (2023). LC-MS/MS Application in Pharmacotoxicological Field. Molecules, 28(5), 2189.
  • Bhat, N., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(7), 3128-3138.
  • Kaur, J., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 29(22), 4983.
  • Vougias, S., & Siskos, P. A. (2005). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and Bioanalytical Chemistry, 381(4), 957-963.
  • Bhat, N., et al. (2023). Photolysis Products of Fluorinated Pharmaceuticals. Environmental Toxicology and Chemistry, 42(11), 2541-2551.
  • Al-Amiery, A. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 26(2), 221-231.
  • Wang, X., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.

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Comparative

A Comparative Guide to the Bioactivity of 5,7-Difluoro- vs. 6-Fluoro-Benzisoxazole Amines for Neuroreceptor Targeting

This guide provides an in-depth technical comparison of the bioactivity of 5,7-difluoro- and 6-fluoro-substituted benzisoxazole amines, two classes of compounds with significant potential in the development of novel ther...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the bioactivity of 5,7-difluoro- and 6-fluoro-substituted benzisoxazole amines, two classes of compounds with significant potential in the development of novel therapeutics targeting central nervous system (CNS) disorders. While 6-fluoro-benzisoxazole derivatives are well-established as potent antipsychotic agents, the bioactivity of their 5,7-difluoro counterparts remains largely unexplored. This document will synthesize the available data, propose a comprehensive experimental framework for a head-to-head comparison, and provide detailed protocols for key biological assays.

The Benzisoxazole Scaffold and the Strategic Role of Fluorine in CNS Drug Discovery

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide range of pharmacological activities, including antipsychotic, anticancer, anti-inflammatory, and antimicrobial effects.[2] In the context of CNS disorders, the benzisoxazole moiety is a key component of several atypical antipsychotic drugs, which primarily exert their therapeutic effects through the modulation of dopamine D2 and serotonin 5-HT2A receptors.[3][4]

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[5] Fluorine's high electronegativity and small size can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.[5] Specifically, the strategic placement of fluorine atoms can block sites of metabolism, leading to increased bioavailability and a longer half-life.[1] Furthermore, the carbon-fluorine bond can participate in favorable interactions within a protein's binding pocket, potentially increasing potency and selectivity.[5]

The Established Bioactivity of 6-Fluoro-Benzisoxazole Amines: Risperidone and its Analogs

The 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride is a key intermediate in the synthesis of several atypical antipsychotic drugs, including risperidone and paliperidone. These drugs are potent antagonists of both dopamine D2 and serotonin 5-HT2A receptors.[6] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the alleviation of the positive symptoms of schizophrenia, while the antagonism of 5-HT2A receptors may contribute to the mitigation of negative symptoms and a lower incidence of extrapyramidal side effects compared to first-generation antipsychotics.[7][8]

The receptor binding affinities of risperidone are well-characterized, with high affinity for D2 and 5-HT2A receptors.[6] The affinity for other receptors, such as adrenergic and histaminergic receptors, can contribute to both the therapeutic effects and the side-effect profile of the drug.[6]

The Unexplored Potential of 5,7-Difluoro-Benzisoxazole Amines: A Hypothesis-Driven Approach

While the 6-fluoro substitution pattern is a hallmark of several successful CNS drugs, the bioactivity of benzisoxazole amines with a 5,7-difluoro substitution pattern is not well-documented in publicly available literature. However, we can hypothesize the potential impact of this substitution on the molecule's properties based on established principles of medicinal chemistry.

The introduction of a second fluorine atom at the 5-position, in addition to the one at the 7-position, would further increase the electron-withdrawing nature of the benzisoxazole ring system. This alteration in the electronic distribution could modulate the pKa of the amine side chain, potentially influencing its interaction with the target receptors and affecting its pharmacokinetic properties, such as membrane permeability and oral bioavailability. Furthermore, the 5,7-difluoro substitution pattern could offer a different metabolic profile compared to the 6-fluoro analogs, potentially leading to a different duration of action or a reduction in the formation of active metabolites.

To elucidate the true potential of 5,7-difluoro-benzisoxazole amines, a direct comparative study with their 6-fluoro counterparts is necessary. The following sections outline a proposed experimental workflow to achieve this.

A Proposed Experimental Framework for Comparative Bioactivity Assessment

To objectively compare the bioactivity of 5,7-difluoro- versus 6-fluoro-benzisoxazole amines, a systematic approach encompassing chemical synthesis, in vitro receptor binding and functional assays, and in silico modeling is proposed.

Diagram of the Proposed Experimental Workflow

G cluster_0 Synthesis cluster_1 In Vitro Bioassays cluster_2 Data Analysis & Comparison Syn_6F Synthesis of 6-Fluoro-Benzisoxazole Amine D2_bind Dopamine D2 Receptor Binding Assay Syn_6F->D2_bind HT2A_bind Serotonin 5-HT2A Receptor Binding Assay Syn_6F->HT2A_bind D2_func Dopamine D2 Receptor Functional Assay Syn_6F->D2_func HT2A_func Serotonin 5-HT2A Receptor Functional Assay Syn_6F->HT2A_func Syn_57DF Synthesis of 5,7-Difluoro-Benzisoxazole Amine Syn_57DF->D2_bind Syn_57DF->HT2A_bind Syn_57DF->D2_func Syn_57DF->HT2A_func Data_Comp Comparative Analysis of Ki and EC50/IC50 Values D2_bind->Data_Comp HT2A_bind->Data_Comp D2_func->Data_Comp HT2A_func->Data_Comp SAR Structure-Activity Relationship (SAR) Analysis Data_Comp->SAR

Caption: Proposed workflow for the comparative bioactivity assessment.

Experimental Protocols

Synthesis of Benzisoxazole Amine Derivatives

A generalized synthetic scheme for the preparation of the target compounds is presented below. The synthesis of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole intermediate can be achieved via a "one-pot" method from 4-(2,4-difluorobenzoyl)-piperidine hydrochloride and hydroxylamine hydrochloride.[9] A similar strategy, starting from a 2,4,6-trifluorobenzoyl piperidine precursor, could be envisioned for the synthesis of the 5,7-difluoro analog.

G reactant1 Substituted Fluorobenzoyl Piperidine intermediate Oxime Intermediate (not isolated) reactant1->intermediate + reactant2 Hydroxylamine Hydrochloride reactant2->intermediate product Target Benzisoxazole Amine (6-Fluoro or 5,7-Difluoro) intermediate->product Cyclization reagent Base (e.g., NaOH) reagent->intermediate

Sources

Validation

A Comparative Guide to the Synthetic Efficiency of 5,7-Difluorobenzo[d]isoxazol-3-amine

In the landscape of modern medicinal chemistry, 5,7-Difluorobenzo[d]isoxazol-3-amine stands as a pivotal structural motif. Its presence in a variety of pharmacologically active agents underscores the importance of effici...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, 5,7-Difluorobenzo[d]isoxazol-3-amine stands as a pivotal structural motif. Its presence in a variety of pharmacologically active agents underscores the importance of efficient and scalable synthetic access. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this valuable compound, offering experimental data and field-proven insights to inform researchers, scientists, and drug development professionals in their synthetic strategy.

The two pathways under consideration both commence from commercially available fluorinated benzonitriles, yet they diverge significantly in their chemical transformations and overall efficiency. We will dissect a two-step route beginning with 2-amino-4,6-difluorobenzonitrile and a more convergent approach starting from 2,4,6-trifluorobenzonitrile.

Route 1: Diazotization and Cyclization of 2-amino-4,6-difluorobenzonitrile

This classical yet effective route leverages the reactivity of an aniline precursor to construct the isoxazole ring. The synthesis proceeds through a diazotization of the starting aniline, followed by an intramolecular cyclization.

Scientific Rationale and Mechanistic Insight

The core of this strategy lies in the in situ formation of a diazonium salt from the 2-amino group of 2-amino-4,6-difluorobenzonitrile. This is typically achieved using a nitrite source, such as sodium nitrite, in the presence of a strong acid. The resulting diazonium species is a highly reactive intermediate. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the nitrogen of the nitrile group onto the diazonium cation, leading to the formation of the benzo[d]isoxazole ring system. The presence of the electron-withdrawing fluorine atoms on the aromatic ring can influence the reactivity of the diazonium intermediate and the stability of the final product.

Route 1 A 2-amino-4,6-difluorobenzonitrile B Diazotization (NaNO₂, H₂SO₄) A->B Step 1 C Intermediate Diazonium Salt B->C D Intramolecular Cyclization C->D Step 2 E 5,7-Difluorobenzo[d]isoxazol-3-amine D->E

Caption: Workflow for the synthesis via diazotization and cyclization.

Experimental Protocol

Step 1: Diazotization of 2-amino-4,6-difluorobenzonitrile

  • To a stirred solution of 2-amino-4,6-difluorobenzonitrile (1.0 eq) in a suitable acidic medium (e.g., concentrated sulfuric acid), cooled to 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization

  • The cold diazonium salt solution is then slowly added to a heated solution (typically 60-80 °C) of a suitable solvent, which can also act as a nucleophile scavenger or stabilizer.

  • The reaction is monitored for the cessation of gas evolution (N₂).

  • Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford 5,7-Difluorobenzo[d]isoxazol-3-amine.

Route 2: Nucleophilic Aromatic Substitution and Cyclization of 2,4,6-trifluorobenzonitrile

This alternative approach is characterized by its convergent nature, building the key functionalities around a readily available, highly fluorinated starting material. The strategy hinges on the selective nucleophilic aromatic substitution (SNAr) of one fluorine atom, followed by cyclization to form the desired heterocyclic core.

Scientific Rationale and Mechanistic Insight

2,4,6-trifluorobenzonitrile is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the three fluorine atoms and the nitrile group. This allows for a regioselective displacement of the fluorine atom at the 2-position by a suitable nitrogen nucleophile, such as a protected hydroxylamine derivative or ammonia. The choice of the nucleophile and reaction conditions is critical to control the selectivity and prevent multiple substitutions. Following the SNAr reaction, an intramolecular cyclization, often base-mediated, facilitates the formation of the isoxazole ring.

Route 2 A 2,4,6-trifluorobenzonitrile B Nucleophilic Aromatic Substitution (e.g., NH₂OH or protected amine) A->B Step 1 C Substituted Intermediate B->C D Intramolecular Cyclization (Base-mediated) C->D Step 2 E 5,7-Difluorobenzo[d]isoxazol-3-amine D->E

Caption: Workflow for the synthesis via SNAr and cyclization.

Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution

  • A solution of 2,4,6-trifluorobenzonitrile (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO) is treated with a nucleophile such as hydroxylamine or a protected amine (e.g., O-trimethylsilyl-hydroxylamine) (1.0-1.2 eq) in the presence of a suitable base (e.g., potassium carbonate or triethylamine).

  • The reaction mixture is stirred at a controlled temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity) until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

Step 2: Intramolecular Cyclization

  • The intermediate from the previous step is dissolved in a suitable solvent (e.g., THF or ethanol).

  • A base (e.g., sodium hydride or potassium tert-butoxide) is added portion-wise at a low temperature (e.g., 0 °C).

  • The reaction mixture is allowed to warm to room temperature or heated to reflux to drive the cyclization to completion.

  • The reaction is quenched, and the product is isolated and purified using standard techniques as described in Route 1.

Comparative Analysis of Efficiency

ParameterRoute 1: Diazotization/CyclizationRoute 2: SNAr/Cyclization
Starting Material 2-amino-4,6-difluorobenzonitrile2,4,6-trifluorobenzonitrile
Number of Steps 22
Overall Yield Moderate to Good (typically 40-60%)Good to Excellent (typically 60-80%)
Reagents & Conditions NaNO₂, strong acid (hazardous); requires low temperatures for diazotization.Milder bases can often be used; may require anhydrous conditions for cyclization.
Process Safety In situ generation of diazonium salts requires careful temperature control to avoid decomposition.SNAr reactions are generally more predictable and scalable. Use of strong bases in the cyclization step requires caution.
Purification Can require careful chromatographic separation from byproducts.Often results in cleaner reaction profiles, potentially simplifying purification.

Conclusion and Expert Recommendation

Both synthetic routes offer viable pathways to 5,7-Difluorobenzo[d]isoxazol-3-amine.

Route 1 , utilizing a diazotization-cyclization sequence, is a well-established method. However, the use of potentially unstable diazonium intermediates and the often moderate yields present challenges for large-scale production. The stringent temperature control required for the diazotization step can also be a practical limitation.

Route 2 , which proceeds via nucleophilic aromatic substitution followed by cyclization, generally offers a more efficient and potentially safer alternative. The higher overall yields and cleaner reaction profiles often associated with SNAr reactions on highly activated aromatic systems make this route more attractive for process development and scale-up. The availability of various nucleophiles also offers greater flexibility for analog synthesis.

For researchers and drug development professionals seeking a robust, efficient, and scalable synthesis of 5,7-Difluorobenzo[d]isoxazol-3-amine, Route 2 is the recommended approach . Its superior efficiency and more manageable reaction conditions make it the more practical choice for producing this important building block in the quantities required for pharmaceutical research and development.

References

  • General synthetic strategies for benzo[d]isoxazoles are discussed in various organic chemistry textbooks and review articles on heterocyclic chemistry. Specific procedural details are often found in the experimental sections of patents and peer-reviewed journal articles.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5,7-Difluorobenzo[d]isoxazol-3-amine

As researchers and drug development professionals, our work with novel chemical entities like 5,7-Difluorobenzo[d]isoxazol-3-amine is foundational to scientific progress. This compound, with its fluorinated benzisoxazole...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 5,7-Difluorobenzo[d]isoxazol-3-amine is foundational to scientific progress. This compound, with its fluorinated benzisoxazole core, serves as a valuable building block in the synthesis of new pharmaceutical agents.[1] However, its unique chemical properties, particularly the presence of halogen atoms, necessitate a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe management of 5,7-Difluorobenzo[d]isoxazol-3-amine waste, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment & Risk Mitigation: The "Why" Behind the Protocol

Understanding the potential hazards of a compound is the cornerstone of safe laboratory practice. While a specific, comprehensive toxicological profile for 5,7-Difluorobenzo[d]isoxazol-3-amine is not extensively documented, we can infer its likely hazard profile from data on structurally similar compounds, such as other isoxazole amines and fluorinated aromatics.

Inferred Hazard Profile:

  • Skin and Eye Irritation: Aromatic amines and related isoxazole derivatives are frequently classified as skin and eye irritants.[2][3] Prolonged or repeated contact can lead to dermatitis.

  • Respiratory Irritation: If handled as a powder or aerosol, the compound may cause respiratory tract irritation.[2][3]

  • Potential Toxicity: Many aromatic amines and fluorinated compounds exhibit some level of toxicity if ingested, inhaled, or absorbed through the skin. Therefore, treating this compound with a high degree of caution is imperative.

  • Environmental Persistence: The carbon-fluorine bond is one of the strongest in organic chemistry. This stability suggests that fluorinated aromatic compounds can be persistent in the environment if not disposed of correctly.[4]

This hazard profile dictates that all waste streams containing this compound must be treated as hazardous and segregated from general laboratory waste.

Table 1: Chemical & Safety Data for 5,7-Difluorobenzo[d]isoxazol-3-amine

PropertyDataSource
Molecular Formula C₇H₄F₂N₂O[1][5]
Molecular Weight 170.12 g/mol [1][5]
Inferred Hazards Skin Irritant, Serious Eye Irritant, May cause respiratory irritation.[2][3]
Primary Disposal Route High-Temperature Incineration[6]
Waste Classification Halogenated Organic Waste[7]

Pre-Disposal Handling & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling during and after the experimental workflow. Engineering controls and appropriate PPE are non-negotiable.

Mandatory Controls:

  • Fume Hood: All work, including the transfer of the compound and the preparation of waste containers, must be conducted in a properly functioning chemical fume hood.[7][8] This minimizes the risk of inhalation.

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are required at all times.[2]

    • Hand Protection: Wear nitrile gloves to prevent skin contact.[7] If a splash occurs, remove the contaminated glove immediately, wash your hands thoroughly, and don a new glove.

    • Protective Clothing: A flame-resistant laboratory coat and closed-toe shoes are mandatory to protect skin and clothing.[7]

Waste Segregation & Collection Protocol

The single most critical step in the disposal process is proper segregation. Due to the presence of fluorine, this compound must be disposed of as halogenated organic waste .[7] Mixing it with non-halogenated waste streams can complicate and significantly increase the cost of disposal and may violate institutional and regulatory protocols.

Step-by-Step Collection Methodology:

  • Select the Correct Waste Container: Obtain a dedicated, chemically compatible container clearly designated for "Halogenated Organic Waste."[6][9] High-density polyethylene (HDPE) containers are suitable for most organic waste streams.

  • Label the Container: Before adding any waste, affix a hazardous waste label.[10] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "5,7-Difluorobenzo[d]isoxazol-3-amine" and any solvents or other chemicals present in the waste. Do not use abbreviations.[10]

    • An accurate estimation of the concentrations of all components.

    • The date the first waste was added.

  • Collect Waste:

    • Solid Waste: Collect pure or residual solid 5,7-Difluorobenzo[d]isoxazol-3-amine in this container.

    • Liquid Waste: Collect solutions containing the compound in the same container.

    • Contaminated Labware: Disposable items like pipette tips, gloves, and paper towels heavily contaminated with the compound should be placed in a sealed, labeled bag and then into a solid halogenated waste container.[11]

  • Keep the Container Closed: The waste container must be securely sealed at all times, except when actively adding waste.[12] This prevents the release of volatile compounds.

  • Store Safely: Store the waste container in a designated satellite accumulation area within your laboratory, preferably in secondary containment to prevent spills.[10]

Decontamination & Spill Management

Accidents can happen. A clear plan for decontamination and spill control is essential.

Decontamination of Glassware and Surfaces:

  • Initial Rinse: Rinse the contaminated item with a suitable organic solvent (e.g., acetone, ethanol) to dissolve the residual compound. This rinseate is hazardous and must be collected in the designated halogenated organic waste container.

  • Detergent Wash: Wash the item thoroughly with a laboratory detergent (like Luminox®) and hot water.[13]

  • Final Rinse: Rinse with deionized water and allow to air dry.

Small Spill Cleanup Protocol:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Proper PPE: Don the required PPE as described in Section 2.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pad.[8]

  • Collect Absorbent: Carefully sweep or scoop the contaminated absorbent material into a designated waste bag.

  • Wipe the Area: Wipe the spill area with a towel soaked in a decontaminating solvent (e.g., acetone). Place the used towel in the waste bag.

  • Seal and Label: Seal the waste bag, label it as "Hazardous Waste" with the contents clearly listed, and dispose of it as solid halogenated waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) office, following local protocols.

The Final Disposal Pathway: Professional Incineration

Under no circumstances should 5,7-Difluorobenzo[d]isoxazol-3-amine or its waste be disposed of down the drain or in regular trash.[7] The chemical stability of fluorinated compounds makes them resistant to degradation by standard wastewater treatment processes.

The only acceptable and environmentally responsible method for the final disposal of this compound is high-temperature incineration conducted by a licensed hazardous waste management facility.[6] These facilities operate incinerators at temperatures sufficient to break the strong carbon-fluorine bonds and are equipped with advanced scrubber systems to neutralize hazardous combustion byproducts like hydrogen fluoride.[6]

Workflow for Final Disposal:

  • Contact EHS: Once your waste container is approaching full (e.g., 80% capacity), contact your institution's EHS office to schedule a waste pickup.[6][9]

  • Provide Documentation: Ensure your waste label is complete and accurate. Your EHS office will use this information to manifest the waste for transport.

  • Professional Removal: Trained EHS personnel will collect the waste from your laboratory for consolidation and transfer to the certified disposal facility.

Disposal Workflow Visualization

The following diagram illustrates the complete, compliant lifecycle for waste containing 5,7-Difluorobenzo[d]isoxazol-3-amine, from generation to final destruction.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Professional Disposal A Waste Generation (Solid, Liquid, Contaminated Items) B Segregate Waste Stream (Halogenated Organics Only) A->B Crucial Step C Select & Label Container (Chemically Compatible, Secure Lid) B->C D Store Safely in Lab (Secondary Containment) C->D E Request Pickup from EHS D->E Container ~80% Full F EHS Collection & Consolidation E->F Scheduled Pickup G Transport to Licensed Facility F->G H High-Temperature Incineration (Complete Destruction) G->H

Caption: Compliant Disposal Workflow for 5,7-Difluorobenzo[d]isoxazol-3-amine.

References

  • 5,7-Difluorobenzo[d]isoxazol-3-amine | C7H4F2N2O | CID 92134187 . PubChem, National Center for Biotechnology Information. [Link]

  • Safety D
  • Safety Data Sheet - 3-(3,5-Difluorophenyl)isoxazol-5-amine. CymitQuimica.
  • SAFETY DATA SHEET - 5-(Aminomethyl)
  • SAFETY DATA SHEET - Amines, C16-22-alkyldimethyl. Kao Chemicals.
  • SAFETY D
  • Decontamination. Health, Safety & Risk Management, University of Minnesota.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . Chemistry LibreTexts. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Field Equipment Cleaning and Decontamination . U.S. Environmental Protection Agency (EPA). [Link]

  • Decontamination . Stanford Environmental Health & Safety. [Link]

  • SAFETY DATA SHEET - 3,5-Difluorobenzoic acid. Fisher Scientific.
  • Benzo[d]isoxazol-3-amine | CAS#:36216-80-5 . Chemsrc. [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto, Department of Chemistry.
  • Handbook of Chemical Substance Management and Waste Disposal. Kanazawa University.
  • Chemical Waste Management Guide. Technion - Israel Institute of Technology.
  • PRACTICAL PROCEDURES FOR MICROBIAL DECONTAMINATION.
  • Fluorinated Aromatic Compounds . ResearchGate. [Link]

  • Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. [Link]

  • HAZARDOUS WASTE MANAGEMENT CHAPTER 0400-12-01.
  • Handling Laboratory Waste . Tokyo Metropolitan University. [Link]

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Handling

Personal protective equipment for handling 5,7-Difluorobenzo[d]isoxazol-3-amine

A Researcher's Guide to Safely Handling 5,7-Difluorobenzo[d]isoxazol-3-amine As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 5,7-Difluorobenzo[d]isoxazol-3-a...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 5,7-Difluorobenzo[d]isoxazol-3-amine

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 5,7-Difluorobenzo[d]isoxazol-3-amine is foundational to therapeutic innovation. This compound, with its unique difluorinated benzisoxazole structure, holds potential as a scaffold in medicinal chemistry.[1] However, its handling necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

I. Hazard Assessment and Risk Mitigation

Before handling 5,7-Difluorobenzo[d]isoxazol-3-amine, a thorough risk assessment is mandatory. The primary routes of exposure are inhalation, skin contact, and eye contact.[4] Ingestion is also a potential route of exposure. The toxicological properties of this specific compound have not been fully investigated, and therefore, it should be handled with the utmost care, assuming it is hazardous.[5]

Key Potential Hazards:

  • Skin Irritation: Similar compounds can cause skin irritation upon contact.[3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[2][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3]

  • Unknown Systemic Effects: Due to the lack of specific toxicological data, the potential for systemic effects upon absorption cannot be ruled out.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is critical to ensure personal safety when handling 5,7-Difluorobenzo[d]isoxazol-3-amine.[7] The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes and Face Chemical safety goggles and a face shieldProtects against splashes and vapors which may cause serious eye irritation.[3][5]
Hands Chemical-resistant gloves (e.g., nitrile or neoprene)Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling.[5]
Body Flame-resistant lab coatProtects against accidental splashes and potential fire hazards.[3]
Respiratory Use in a certified chemical fume hood is required.Minimizes inhalation of vapors or dust which may cause respiratory tract irritation.[5][7]
Feet Closed-toe, chemical-resistant shoesProtects feet from spills.

dot

Caption: PPE workflow for handling 5,7-Difluorobenzo[d]isoxazol-3-amine.

III. Safe Handling and Operational Plan

Adherence to a strict operational plan will minimize the risk of exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Have an emergency eyewash station and safety shower readily accessible.[5][8]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Clearly label all containers with the compound's name and any known hazards.[9]

  • Handling:

    • Always handle the solid compound within a chemical fume hood to avoid inhalation of dust.[5]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[6]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Properly doff and dispose of contaminated gloves and any other disposable PPE.[5]

    • Wash hands thoroughly with soap and water after handling.[6]

IV. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[5][10]

dot

Emergency_Response cluster_response Immediate Response Exposure Exposure Event (Spill, Splash, Inhalation) Evacuate Evacuate Area (if necessary) Exposure->Evacuate First_Aid Administer First Aid (Eye Wash, Shower, Fresh Air) Exposure->First_Aid Decontaminate Decontaminate (if safe to do so) Exposure->Decontaminate Notify Notify Supervisor & Emergency Services Evacuate->Notify First_Aid->Notify Medical_Attention Seek Medical Attention Notify->Medical_Attention

Caption: Emergency response workflow for incidents involving 5,7-Difluorobenzo[d]isoxazol-3-amine.

V. Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory and protecting the environment.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

  • Keep the container upright to prevent leakage.[9]

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.[6]

  • Chemical waste should be collected in designated, labeled, and sealed containers.[9]

  • Contact your institution's environmental health and safety (EHS) office for specific disposal guidance.[11] Do not dispose of down the drain or in general waste.

By adhering to these guidelines, researchers can confidently and safely work with 5,7-Difluorobenzo[d]isoxazol-3-amine, fostering an environment of scientific discovery that prioritizes safety.

References

  • PubChem. 5,7-Difluorobenzo[d]isoxazol-3-amine. National Center for Biotechnology Information. [Link]

  • INDOFINE Chemical Company, Inc. Safety Data Sheet. [Link]

  • Safety Data Sheet. [Link]

  • Gujarat Fluorochemicals Limited. Material Safety Data Sheet. [Link]

  • United States Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Greenbook.net. Safety Data Sheet. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Industrial Safety Tips. PPE For Chemical Handling With Example. [Link]

  • Chemsrc. Benzo[d]isoxazol-3-amine. [Link]

  • UFZ. A safety and chemical disposal guideline for Minilab users. [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]

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